molecular formula C16H14O8 B1196514 Cedeodarin

Cedeodarin

Número de catálogo: B1196514
Peso molecular: 334.28 g/mol
Clave InChI: FDRYLJGFQYHFHZ-LSDHHAIUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-methoxytaxifolin is a pentahydroxyflavanone that is (+)-taxifolin substituted by a methoxy group at position 6. It has a role as a plant metabolite. It is a member of dihydroflavonols, a member of 3'-hydroxyflavanones, a pentahydroxyflavanone, a monomethoxyflavanone, a secondary alpha-hydroxy ketone and a member of 4'-hydroxyflavanones. It derives from a (+)-taxifolin.

Propiedades

Fórmula molecular

C16H14O8

Peso molecular

334.28 g/mol

Nombre IUPAC

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-methoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C16H14O8/c1-23-16-9(19)5-10-11(13(16)21)12(20)14(22)15(24-10)6-2-3-7(17)8(18)4-6/h2-5,14-15,17-19,21-22H,1H3/t14-,15+/m0/s1

Clave InChI

FDRYLJGFQYHFHZ-LSDHHAIUSA-N

SMILES

COC1=C(C2=C(C=C1O)OC(C(C2=O)O)C3=CC(=C(C=C3)O)O)O

SMILES isomérico

COC1=C(C2=C(C=C1O)O[C@@H]([C@H](C2=O)O)C3=CC(=C(C=C3)O)O)O

SMILES canónico

COC1=C(C2=C(C=C1O)OC(C(C2=O)O)C3=CC(=C(C=C3)O)O)O

Origen del producto

United States

Foundational & Exploratory

The Putative Biosynthesis Pathway of Cedeodarin in Himalayan Cedar: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cedeodarin (B209167), a 6-methylated dihydroflavonol found in the heartwood of the Himalayan cedar (Cedrus deodara), is a secondary metabolite of interest for its potential bioactive properties. While the precise enzymatic steps in Cedrus deodara have yet to be fully elucidated, the biosynthesis of this compound is hypothesized to follow the well-established flavonoid biosynthesis pathway. This technical guide outlines the putative multi-step enzymatic conversion of L-phenylalanine to this compound. It details the generalized enzymatic reactions, provides a framework for the quantitative analysis of key metabolites, and presents detailed experimental protocols for the characterization of the enzymes involved. This document serves as a comprehensive resource for researchers investigating flavonoid biosynthesis in gymnosperms and for professionals exploring the potential of this compound in drug development.

Introduction

The Himalayan cedar (Cedrus deodara) is a coniferous tree native to the Himalayas, long valued for its durable and aromatic wood.[1] The heartwood of this species is a rich source of various secondary metabolites, including terpenoids and phenolic compounds.[2][3] Among these, this compound, identified as 6-methyltaxifolin, is a dihydroflavonol with a structural backbone that suggests its origin from the phenylpropanoid pathway.[2] The bark of Cedrus deodara is known to contain significant quantities of taxifolin (B1681242) (dihydroquercetin), the immediate precursor to this compound, differing only by a methyl group at the 6-position.[1]

This guide provides an in-depth overview of the putative biosynthetic pathway of this compound, constructed from the established general flavonoid biosynthesis pathway.[4][5] It is intended to provide a foundational understanding for further research into the specific enzymatic and regulatory mechanisms in Cedrus deodara.

The Putative Biosynthesis Pathway of this compound

The biosynthesis of this compound is a complex process that begins with the primary metabolite L-phenylalanine and proceeds through the general phenylpropanoid and flavonoid biosynthesis pathways. The pathway can be divided into three main stages:

  • Stage 1: The General Phenylpropanoid Pathway: Synthesis of p-Coumaroyl-CoA.

  • Stage 2: Core Flavonoid Synthesis: Formation of the dihydroflavonol, taxifolin.

  • Stage 3: Tailoring Step: Methylation of taxifolin to yield this compound.

The proposed enzymatic steps are detailed below.

Stage 1: Phenylpropanoid Pathway

This initial stage converts L-phenylalanine into p-coumaroyl-CoA, the primary precursor for flavonoid biosynthesis.[6]

  • L-Phenylalanine to trans-Cinnamic acid: The pathway is initiated by the deamination of L-phenylalanine, catalyzed by Phenylalanine Ammonia-Lyase (PAL) .

  • trans-Cinnamic acid to p-Coumaric acid: A hydroxylation reaction at the C4 position of the aromatic ring is catalyzed by Cinnamate 4-Hydroxylase (C4H) .

  • p-Coumaric acid to p-Coumaroyl-CoA: The final step in this stage is the activation of p-coumaric acid with Coenzyme A, a reaction catalyzed by 4-Coumarate:CoA Ligase (4CL) .

Stage 2: Flavonoid Biosynthesis to Taxifolin

p-Coumaroyl-CoA enters the flavonoid-specific pathway to form the dihydroflavonol taxifolin.

  • p-Coumaroyl-CoA to Naringenin (B18129) Chalcone: Chalcone Synthase (CHS) , a key enzyme in flavonoid biosynthesis, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[7][8]

  • Naringenin Chalcone to Naringenin: The six-membered heterocyclic C-ring of the flavonoid skeleton is formed through intramolecular cyclization of naringenin chalcone, a reaction catalyzed by Chalcone Isomerase (CHI) .[9][10]

  • Naringenin to Dihydrokaempferol (B1209521): Flavanone 3-Hydroxylase (F3H) introduces a hydroxyl group at the C3 position of the C-ring of naringenin to produce dihydrokaempferol.[11][12]

  • Dihydrokaempferol to Taxifolin (Dihydroquercetin): Flavonoid 3'-Hydroxylase (F3'H) catalyzes the hydroxylation of the B-ring at the 3' position, converting dihydrokaempferol into taxifolin.[13][14]

Stage 3: Methylation to this compound

The final step in the proposed pathway is the methylation of taxifolin.

  • Taxifolin to this compound (6-Methyltaxifolin): A regiospecific O-methyltransferase (OMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group at the C6 position of the A-ring of taxifolin to produce this compound.[15]

Quantitative Data

Currently, there is a lack of specific quantitative data in the literature for the concentrations of intermediates in the this compound biosynthesis pathway within Cedrus deodara. However, studies have reported on the total flavonoid content in the heartwood.

Compound Class Concentration in Heartwood Reference
Total Flavonoids19.49 ± 1.46 µg/g[4]
Total Tannins1.72 ± 0.04 % w/w[4]

Note: Further research employing techniques such as HPLC-MS/MS is required to quantify the specific concentrations of this compound, taxifolin, and other pathway intermediates in various tissues of Cedrus deodara.

Experimental Protocols

The following protocols are generalized methods that can be adapted for the study of the this compound biosynthesis pathway in Cedrus deodara.

Protocol 1: Extraction of Flavonoids from Cedrus deodara Heartwood

This protocol describes a method for the extraction of total flavonoids for subsequent quantification and analysis.

  • Sample Preparation: Collect heartwood samples from mature Cedrus deodara trees. Air-dry the samples at room temperature and grind them into a fine powder.

  • Extraction:

    • Weigh 10 g of the powdered wood sample into a round-bottom flask.

    • Add 100 mL of 80% methanol (B129727).

    • Perform soxhlet extraction for 6 hours or sonicate for 1 hour at 40°C.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 45°C to obtain the crude extract.

  • Storage: Store the crude extract at -20°C for further analysis.

Protocol 2: Quantification of Total Flavonoids

This spectrophotometric method provides an estimation of the total flavonoid content.

  • Reagents:

  • Procedure:

    • Prepare a calibration curve using the standard solution at various concentrations.

    • Dissolve the crude extract from Protocol 1 in methanol to a known concentration.

    • To 1 mL of the extract solution, add 1 mL of the aluminum chloride solution.

    • Add 1 mL of sodium acetate solution and mix well.

    • Incubate the mixture at room temperature for 30 minutes.

    • Measure the absorbance at 415 nm using a UV-Vis spectrophotometer.

  • Calculation: Calculate the total flavonoid content as quercetin or rutin equivalents (mg/g of dry extract).

Protocol 3: Protein Extraction from Cedrus deodara Tissues for Enzyme Assays

Extraction of active enzymes from woody tissues is challenging due to the presence of interfering substances like phenols and tannins.

  • Materials:

    • Liquid nitrogen.

    • Extraction Buffer: 100 mM Tris-HCl (pH 7.5), 10% (v/v) glycerol, 10 mM DTT, 1 mM EDTA, 1% (w/v) polyvinylpyrrolidone (B124986) (PVP), and 1 mM PMSF.

  • Procedure:

    • Harvest fresh tissue (e.g., cambial scrapings, young needles) and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

    • Transfer the powder to a pre-chilled tube and add 3 mL of ice-cold extraction buffer per gram of tissue.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 15,000 x g for 20 minutes at 4°C.

    • Carefully collect the supernatant containing the crude protein extract.

  • Purification (Optional): The crude extract can be further purified using ammonium (B1175870) sulfate (B86663) precipitation or column chromatography (e.g., gel filtration) to enrich for the enzymes of interest.

Protocol 4: Enzyme Assay for O-Methyltransferase (OMT) Activity

This assay can be used to detect the final step in this compound biosynthesis.

  • Reaction Mixture (100 µL total volume):

    • 50 mM Tris-HCl buffer (pH 7.5).

    • 100 µM Taxifolin (substrate).

    • 200 µM S-adenosyl-L-methionine (SAM) (methyl donor).

    • 50 µL of the protein extract from Protocol 3.

  • Procedure:

    • Combine all components except the protein extract and pre-incubate at 30°C for 5 minutes.

    • Initiate the reaction by adding the protein extract.

    • Incubate at 30°C for 30-60 minutes.

    • Stop the reaction by adding 20 µL of 20% HCl.

    • Extract the product with 200 µL of ethyl acetate.

    • Evaporate the ethyl acetate layer to dryness.

  • Analysis:

    • Resuspend the residue in methanol.

    • Analyze by HPLC or LC-MS to detect the formation of this compound, comparing the retention time and mass spectrum to an authentic standard.

Visualizations

Putative Biosynthesis Pathway of this compound

Caption: Putative biosynthesis pathway of this compound from L-phenylalanine.

Experimental Workflow for Enzyme Characterization

Enzyme_Workflow cluster_tissue Tissue Preparation cluster_extraction Protein Extraction cluster_assay Enzyme Assay cluster_analysis Analysis tissue Cedrus deodara Tissue (e.g., Cambium) powder Grind in Liquid N2 tissue->powder buffer Add Extraction Buffer powder->buffer centrifuge Centrifugation buffer->centrifuge supernatant Collect Supernatant (Crude Enzyme Extract) centrifuge->supernatant reaction Incubate Extract with Substrate (Taxifolin) & SAM supernatant->reaction stop Stop Reaction reaction->stop extract_prod Extract Product stop->extract_prod hplc HPLC / LC-MS Analysis extract_prod->hplc

Caption: Workflow for the extraction and characterization of OMT activity.

Regulation of the this compound Pathway

The biosynthesis of flavonoids is tightly regulated at the transcriptional level.[5][16] The expression of the structural genes (PAL, CHS, F3H, etc.) is controlled by a complex network of transcription factors, primarily from the MYB, bHLH, and WD40 protein families.[17][18] These transcription factors can act as activators or repressors in response to developmental cues and environmental stimuli such as UV light, pathogen attack, and nutrient availability.

In gymnosperms, the regulation of the phenylpropanoid pathway is crucial for lignin (B12514952) biosynthesis and defense responses.[16] It is plausible that similar regulatory networks control the flux of precursors into the flavonoid pathway in Cedrus deodara. Further research, such as transcriptome analysis of tissues with high this compound content, is needed to identify the specific transcription factors regulating this pathway in Himalayan cedar.

Conclusion and Future Directions

This guide has outlined the putative biosynthesis pathway of this compound in Cedrus deodara, based on the well-characterized flavonoid pathway in other plant species. While this provides a strong hypothetical framework, significant research is required to validate and characterize the specific enzymes and regulatory mechanisms in Himalayan cedar. Future research should focus on:

  • Gene Discovery: Identification and cloning of the genes encoding the biosynthetic enzymes, particularly the specific O-methyltransferase responsible for the final step.

  • Enzyme Characterization: Heterologous expression and biochemical characterization of the enzymes to determine their substrate specificity and kinetic parameters.

  • Metabolite Profiling: Quantitative analysis of this compound, taxifolin, and other pathway intermediates in different tissues and under various environmental conditions.

  • Regulatory Analysis: Transcriptome and proteome analyses to identify the transcription factors and signaling pathways that regulate this compound biosynthesis.

A thorough understanding of the this compound biosynthesis pathway will not only contribute to our knowledge of secondary metabolism in gymnosperms but also pave the way for the biotechnological production of this and other potentially valuable flavonoids.

References

Cedeodarin: A Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedeodarin, also known as 6-methyltaxifolin, is a dihydroflavonol, a type of flavonoid, isolated from the wood of the Himalayan cedar, Cedrus deodara.[1] As a derivative of the well-studied flavonoid taxifolin (B1681242) (dihydroquercetin), this compound is of significant interest to the scientific community for its potential pharmacological activities. Flavonoids, in general, are recognized for their antioxidant, anti-inflammatory, and other health-promoting properties.[2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental methodologies for its analysis, and insights into its potential biological signaling pathways.

Chemical Structure and Properties

This compound is structurally characterized as a taxifolin molecule with a methyl group substituted at the 6-position of the A-ring. This methylation can influence its lipophilicity and subsequent biological activity.

Physical and Chemical Data

Quantitative data for this compound is not extensively reported in the literature. The following table summarizes the available information. For comparative purposes, data for the parent compound, taxifolin, is also included where available, as its properties can provide an estimation for those of this compound.

PropertyThis compound (6-methyltaxifolin)Taxifolin (Dihydroquercetin)
Molecular Formula C₁₆H₁₄O₇C₁₅H₁₂O₇
Molecular Weight 318.28 g/mol 304.25 g/mol
Melting Point Data not available240 °C (decomposes)
Boiling Point Data not availableData not available
Solubility Data not availableWater: 0.9557 ± 0.0230 mg/mL. Considered very slightly soluble.[3]
Appearance Data not availableOff-white amorphous powder

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹³C NMR spectroscopy has been instrumental in confirming the placement of the methyl group on the 5,7-dihydroxyflavanonol nucleus of this compound.[4]

¹³C NMR Data of related Dihydroflavonols from Cedrus deodara [4]

CarbonTaxifolinThis compoundCedrin
283.583.583.6
372.372.372.4
4197.8197.5197.6
5164.2163.8163.9
697.2104.9105.0
7167.6167.1167.2
896.295.895.9
9163.2162.8162.9
10101.8101.4101.5
1'129.4129.4129.5
2'115.8115.8115.9
3'145.8145.8145.9
4'145.2145.2145.3
5'115.3115.3115.4
6'120.2120.2120.3
6-Me-8.28.3
8-Me---

Note: Cedrin is 8-methyltaxifolin.

Experimental Protocols

Isolation and Purification of this compound from Cedrus deodara

The following is a generalized protocol based on common phytochemical extraction and isolation techniques for flavonoids.

G Workflow for Isolation of this compound start Dried and Powdered Cedrus deodara Wood extraction Soxhlet Extraction with Methanol (B129727) start->extraction concentration Concentration under Reduced Pressure extraction->concentration fractionation Solvent-Solvent Partitioning (e.g., with n-hexane, chloroform (B151607), ethyl acetate) concentration->fractionation chromatography Column Chromatography (Silica Gel) fractionation->chromatography Ethyl Acetate (B1210297) Fraction purification Preparative HPLC or Crystallization chromatography->purification characterization Structural Elucidation (NMR, MS, IR) purification->characterization

Caption: Generalized workflow for the isolation and purification of this compound.

  • Preparation of Plant Material : The wood of Cedrus deodara is collected, air-dried, and ground into a coarse powder.

  • Extraction : The powdered wood is subjected to exhaustive extraction using methanol in a Soxhlet apparatus.[5]

  • Concentration : The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation : The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Flavonoids like this compound are typically enriched in the ethyl acetate fraction.

  • Chromatographic Separation : The ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate or chloroform and methanol, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification : Fractions containing this compound are pooled and further purified using techniques such as preparative high-performance liquid chromatography (HPLC) or recrystallization to obtain the pure compound.

  • Structural Characterization : The purified this compound is then subjected to spectroscopic analysis, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to confirm its structure.

Potential Biological Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, the activities of its parent compound, taxifolin, and extracts of Cedrus deodara provide strong indications of its potential mechanisms of action, particularly in inflammation. Flavonoids are known to interact with key inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7]

Putative Anti-Inflammatory Mechanism of this compound

The following diagram illustrates a potential mechanism by which this compound may exert anti-inflammatory effects, based on the known actions of related flavonoids.

G Putative Anti-Inflammatory Signaling Pathway of this compound cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Cascade (ERK, JNK, p38) TLR4->MAPK IKK IKK Complex TLR4->IKK This compound This compound This compound->MAPK Inhibits This compound->IKK Inhibits NFkB_nuc NF-κB (p65/p50) MAPK->NFkB_nuc Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα NFkB NF-κB (p65/p50) NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: Potential inhibition of NF-κB and MAPK pathways by this compound.

This proposed mechanism suggests that this compound may inhibit inflammatory responses by:

  • Inhibiting the MAPK pathway : This would reduce the activation of downstream transcription factors.

  • Inhibiting the NF-κB pathway : This could occur through the inhibition of the IKK complex, preventing the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus.

By interfering with these key signaling cascades, this compound could potentially reduce the expression of pro-inflammatory genes, such as those for TNF-α, IL-6, and COX-2.

Conclusion

This compound is a promising natural product from Cedrus deodara with potential applications in drug development, particularly in the area of anti-inflammatory therapeutics. While there is a need for more comprehensive studies to fully characterize its physical, chemical, and biological properties, the available data, supported by information on its parent compound taxifolin, provide a solid foundation for future research. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further investigation into this intriguing flavonoid.

References

An In-depth Technical Guide on the Mechanism of Action of Cedrus deodara Derivatives in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cedrus deodara, commonly known as the Himalayan cedar, is a species of cedar native to the Himalayas. Various extracts and compounds derived from this plant have demonstrated significant anti-cancer potential in preclinical studies. This technical guide provides a comprehensive overview of the mechanism of action of key derivatives from Cedrus deodara in cancer cells, focusing on their effects on apoptosis, cell cycle arrest, and associated signaling pathways. The primary focus will be on Cedrus deodara total lignans (B1203133) (CTL), a synergistic lignan (B3055560) mixture designated AP9-cd, and the essential oil (CDEO). This document is intended for researchers, scientists, and drug development professionals.

Cedrus deodara Total Lignans (CTL)

Cedrus deodara total lignans (CTL) are a mixture of lignans extracted from the pine needles of the plant.[1] These compounds have shown potent cytotoxic activity against various cancer cell lines, with a particular sensitivity noted in A549 lung adenocarcinoma cells.[1][2]

Mechanism of Action

The primary anti-cancer mechanisms of CTL involve the induction of apoptosis and cell cycle arrest.[1][2]

1.1.1. Induction of Apoptosis

CTL treatment leads to a significant increase in both early and late apoptotic A549 cells in a dose-dependent manner.[2] This is a key mechanism for eliminating malignant cells.[2] The process is characterized by morphological changes such as chromatin condensation and the formation of apoptotic bodies.[3] Mechanistic studies on a related lignan mixture suggest that the apoptotic process can be both mitochondrial-dependent and -independent.[2]

1.1.2. Cell Cycle Arrest

CTL has been observed to induce cell cycle arrest at the G2/M phase in A549 cells.[1][2] The G2/M checkpoint is critical for preventing cells with damaged DNA from entering mitosis. By arresting the cell cycle at this phase, CTL inhibits the proliferation of cancer cells.[2]

Quantitative Data
Cell LineTreatmentIC50 Value (µg/mL)EffectReference
A549CTL39.82 ± 1.74Inhibition of cell growth[1]
A549CTL (10 µg/mL)N/AApoptosis Rate: 15.29 ± 3.63%[2]
A549CTL (20 µg/mL)N/AApoptosis Rate: 16.92 ± 2.63%[2]
A549CTL (30 µg/mL)N/AApoptosis Rate: 20.50 ± 3.35%[2]
A549CTL (40 µg/mL)N/AApoptosis Rate: 32.39 ± 1.74%[2]
Control (A549)UntreatedN/AApoptosis Rate: 11.29 ± 2.21%[2]
Experimental Protocols

1.3.1. Extraction of Cedrus deodara Total Lignans (CTL)

CTL is extracted from the pine needles of Cedrus deodara using an ethanol (B145695) hot refluxing method. The resulting extract contains a total lignan content of approximately 55.77%.[1]

1.3.2. Cytotoxicity Assay (CCK-8 Method)

The cytotoxic effects of CTL on cancer cell lines such as A549, HeLa, HepG2, MKN28, and HT-29 are assessed using the Cell Counting Kit-8 (CCK-8) assay. This assay measures cell viability to determine the half-maximal inhibitory concentration (IC50).[1]

1.3.3. Cell Cycle and Apoptosis Analysis (Flow Cytometry)

A549 cells are treated with varying concentrations of CTL for 48 hours. The cells are then harvested, fixed, and stained with propidium (B1200493) iodide (PI) and Annexin V. A FACS Verse Calibur flow cytometer is used to analyze the cell cycle distribution and the percentage of apoptotic cells.[1][2] Early apoptotic cells are Annexin V positive and PI negative, while late apoptotic cells are positive for both.[2]

Signaling Pathway and Workflow Diagrams

G CTL Experimental Workflow cluster_extraction Extraction cluster_treatment Cell Treatment cluster_analysis Analysis Pine Needles Pine Needles Ethanol Hot Reflux Ethanol Hot Reflux Pine Needles->Ethanol Hot Reflux CTL CTL Ethanol Hot Reflux->CTL A549 Cells A549 Cells CTL->A549 Cells CCK-8 Assay CCK-8 Assay A549 Cells->CCK-8 Assay Cytotoxicity Flow Cytometry Flow Cytometry A549 Cells->Flow Cytometry Apoptosis & Cell Cycle

Workflow for CTL anti-cancer evaluation.

G CTL Induced Cell Cycle Arrest and Apoptosis CTL Cedrus deodara Total Lignans (CTL) G2M_Phase G2/M Phase Arrest CTL->G2M_Phase Apoptosis Induction of Apoptosis CTL->Apoptosis Cell_Growth Inhibition of Cancer Cell Growth G2M_Phase->Cell_Growth Apoptosis->Cell_Growth

Mechanism of CTL in cancer cells.

AP9-cd: A Synergistic Lignan Mixture

AP9-cd is a defined, synergistic lignan mixture from Cedrus deodara consisting of (-)-wikstromal, (-)-matairesinol, and dibenzyl butyrolactol. It has demonstrated cytotoxic effects against a range of human cancer cell lines.[3]

Mechanism of Action

2.1.1. Apoptosis Induction

AP9-cd induces apoptosis in a time- and dose-dependent manner in Molt-4 human leukemia cells.[3] The morphological changes associated with this apoptosis include disruption of mitochondrial cristae, vacuolization, chromatin condensation, and the formation of micronuclei.[3] In several tumor cell lines, including Molt-4, HL-60, PC-3, and A-549, treatment with AP9-cd leads to a loss of surface projections, condensation, and the formation of apoptotic bodies.[3]

2.1.2. Wnt/Wg Pathway Inhibition

Studies using a transgenic fruit fly model (Drosophila) carrying the human adenomatous polyposis coli (hAPC) gene suggest that AP9-cd may inhibit the Wnt/Wg signaling pathway.[3] This pathway is crucial in the etiology of several human cancers.[3]

Experimental Protocols

2.2.1. Viability and Apoptosis Assays

The viability of cancer cells after treatment with AP9-cd is assessed using the trypan blue exclusion assay. Morphological and ultrastructural changes indicative of apoptosis are investigated using light microscopy and electron microscopy.[3]

2.2.2. In Vivo Wnt/Wg Pathway Analysis

The effect of AP9-cd on the Wnt/Wg pathway is studied in a transgenic Drosophila model carrying the hAPC gene. Changes in eye phenotypes are observed to infer the inhibitory effect on this pathway.[3]

Signaling Pathway Diagram

G Proposed AP9-cd Signaling Pathway AP9cd AP9-cd Wnt Wnt/Wg Pathway AP9cd->Wnt Inhibits Mitochondria Mitochondrial Cristae Disruption AP9cd->Mitochondria Apoptosis Apoptosis Wnt->Apoptosis Leads to Mitochondria->Apoptosis

AP9-cd mechanism of action.

Cedrus deodara Essential Oil (CDEO)

The essential oil extracted from the bark of Cedrus deodara (CDEO) has also been investigated for its anti-cancer properties, particularly in colon cancer cells.[4][5]

Mechanism of Action

3.1.1. Induction of Apoptosis via NF-κB Inhibition

CDEO induces apoptosis in human colon cancer cells (HCT-116 and SW-620) by abrogating the NF-κB signaling pathway.[4][5] This inhibition leads to an up-regulation of the Bax/Bcl-2 ratio, resulting in the enhanced formation of cleaved caspase-3 and subsequent apoptosis.[4]

3.1.2. Other Anti-cancer Effects

In addition to apoptosis induction, CDEO treatment leads to a dose-dependent decrease in colony formation and cell migration in colon cancer cells. It also induces the formation of reactive oxygen species (ROS) and causes a loss in the mitochondrial membrane potential (ΔΨm).[4][5]

Quantitative Data
Cell LineTreatmentIC50 Value (µg/mL)Reference
HCT-116CDEO11.88[4][5]
SW-620CDEO14.63[4][5]
Experimental Protocols

3.3.1. Extraction and Characterization of CDEO

CDEO is obtained from the bark of Cedrus deodara by hydro-distillation. Its chemical constituents are analyzed by Gas Chromatography-Mass Spectrometry (GC/MS).[4][5]

3.3.2. In Vitro Cytotoxicity and Anti-Metastatic Potential

The cytotoxic potential of CDEO is measured using the MTT assay against a panel of cancer cell lines.[5] The anti-metastatic potential is assessed through wound healing and clonogenic assays.[4][5]

3.3.3. Apoptosis and Mechanistic Analysis

The apoptosis-inducing potential is analyzed by measuring the loss of mitochondrial membrane potential (ΔΨm) and through nuclear fragmentation assays.[5] Molecular docking and immuno-blotting are used for target identification and validation, respectively, particularly for the NF-κB pathway.[4][5]

Signaling Pathway Diagram

G CDEO-Induced Apoptosis in Colon Cancer Cells CDEO Cedrus deodara Essential Oil (CDEO) NFkB NF-κB Signaling Pathway CDEO->NFkB Abrogates ROS ROS Formation CDEO->ROS Mito_Potential Loss of Mitochondrial Membrane Potential CDEO->Mito_Potential BaxBcl2 Increased Bax/Bcl-2 Ratio NFkB->BaxBcl2 Leads to Caspase3 Cleaved Caspase-3 Formation BaxBcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis ROS->Apoptosis Mito_Potential->Apoptosis

CDEO signaling pathway in cancer.

Derivatives from Cedrus deodara, including total lignans, a synergistic lignan mixture (AP9-cd), and the essential oil, exhibit potent anti-cancer activity through multiple mechanisms. These primarily involve the induction of apoptosis and cell cycle arrest. The underlying signaling pathways implicated include the Wnt/Wg and NF-κB pathways. The quantitative data and experimental protocols summarized herein provide a solid foundation for further research and development of these natural compounds as potential cancer therapeutics. The diverse mechanisms of action suggest that these compounds could be effective against a range of malignancies and may offer new avenues for combination therapies.

References

The Anti-inflammatory Potential of Cedeodarin: A Technical Whitepaper on Modulated Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The current body of scientific literature primarily focuses on the anti-inflammatory properties of extracts and essential oils derived from Cedrus deodara. Cedeodarin, a flavonoid isolated from this plant, is a key constituent and is presumed to contribute significantly to these effects.[1][2][3] This document summarizes the established anti-inflammatory pathways modulated by Cedrus deodara extracts and provides a framework for understanding the potential mechanisms of action for this compound. Further research is required to delineate the specific contributions of this compound to these biological activities.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is a hallmark of numerous diseases. The search for novel anti-inflammatory agents has led to the investigation of natural products, with plant-derived compounds offering a rich source of therapeutic potential. Cedrus deodara, commonly known as the Himalayan Cedar, has a long history of use in traditional medicine for treating various inflammatory ailments.[2][4] Phytochemical analysis has identified this compound as a major flavonoid constituent of this plant.[1][3] This technical guide provides an in-depth overview of the anti-inflammatory pathways modulated by Cedrus deodara extracts, with the working hypothesis that this compound is a key active component.

Quantitative Data on Anti-inflammatory Effects of Cedrus deodara Extracts

The anti-inflammatory activity of Cedrus deodara has been quantified in several preclinical models. The following tables summarize the key findings.

Table 1: Effect of Cedrus deodara Wood Oil on Carrageenan-Induced Rat Paw Edema [5]

Treatment GroupDose (mg/kg)Inhibition of Edema (%)
C. deodara Oil50Significant
C. deodara Oil100Significant

Note: The study mentions "significant inhibition" without providing specific percentage values in the abstract.

Table 2: Effect of Cedrus deodara Methanol Extract on Burn Wound Healing in Rats [1]

DayTreatment GroupWound Contraction (%)
7C. deodara Extract (10% ointment)33.6
14C. deodara Extract (10% ointment)87.1
21C. deodara Extract (10% ointment)93.4

Table 3: Immunomodulatory Effects of Cedrus deodara Leaf Extract [6]

Cytokine/MoleculeEffect of Benzene ExtractFold Change (vs. Unstimulated)Significance
IFN-γ (CD4+ cells)Increased2-fold higherP<0.05
IL-10 (CD4+ cells)DecreasedNon-significantly less-
Nitric Oxide (NO)Increased1.3-fold moreP<0.01

Modulated Anti-inflammatory Signaling Pathways

Research indicates that Cedrus deodara extracts exert their anti-inflammatory effects by modulating key signaling pathways, including NF-κB, and inhibiting the expression of pro-inflammatory enzymes such as COX-2 and iNOS.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[7] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2 and iNOS.[8] Studies on the essential oil of Cedrus deodara bark have shown that it inhibits the proliferation of colon cancer cells by abrogating the NF-κB signaling pathway.[9] This suggests a plausible mechanism for its anti-inflammatory effects, where components like this compound may prevent IκB degradation or NF-κB nuclear translocation.

NF_kappa_B_Pathway ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Activation ProInflammatory_Stimuli->IKK IkB_Degradation IκB Degradation IKK->IkB_Degradation NFkB_Translocation NF-κB Nuclear Translocation IkB_Degradation->NFkB_Translocation Gene_Transcription Pro-inflammatory Gene Transcription (COX-2, iNOS, Cytokines) NFkB_Translocation->Gene_Transcription This compound This compound (from C. deodara extract) This compound->IKK Inhibition

NF-κB signaling pathway and putative inhibition by this compound.
Downregulation of COX-2 and iNOS Expression

Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are key enzymes that produce mediators of inflammation.[10][11] COX-2 is responsible for the synthesis of prostaglandins (B1171923), which contribute to pain and swelling, while iNOS produces nitric oxide (NO), a pro-inflammatory molecule at high concentrations. The expression of both enzymes is largely regulated by the NF-κB pathway.[12] Essential oils from Cedrus deodara have been reported to inhibit inflammation by targeting the COX-2/TNF-α/NF-κB activation pathway.[13] This indicates that this compound and other constituents likely reduce the production of prostaglandins and nitric oxide by suppressing the expression of these enzymes.

COX2_iNOS_Pathway NFkB Activated NF-κB COX2_gene COX-2 Gene NFkB->COX2_gene Induces Transcription iNOS_gene iNOS Gene NFkB->iNOS_gene Induces Transcription COX2_protein COX-2 Enzyme COX2_gene->COX2_protein iNOS_protein iNOS Enzyme iNOS_gene->iNOS_protein Prostaglandins Prostaglandins COX2_protein->Prostaglandins NO Nitric Oxide (NO) iNOS_protein->NO Inflammation Inflammation Prostaglandins->Inflammation NO->Inflammation This compound This compound This compound->NFkB Inhibits

Downregulation of COX-2 and iNOS by this compound via NF-κB inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the anti-inflammatory effects of Cedrus deodara extracts.

Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating acute inflammation.

  • Animals: Wistar rats are typically used. They are fasted overnight before the experiment.

  • Grouping: Animals are divided into control, standard (e.g., indomethacin), and test groups (receiving different doses of the C. deodara extract/oil).

  • Administration: The test substance or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Edema: After a set time (e.g., 1 hour) post-treatment, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.

  • Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Paw_Edema_Workflow Start Start: Wistar Rats Grouping Group Animals: - Control - Standard (Indomethacin) - Test (C. deodara extract) Start->Grouping Administration Oral Administration of Test Substance/Vehicle Grouping->Administration Induction Inject Carrageenan (1%) into Hind Paw Administration->Induction Measurement Measure Paw Volume with Plethysmometer at 0, 1, 2, 3, 4, 5 hrs Induction->Measurement Analysis Calculate Percentage Inhibition of Edema Measurement->Analysis End End Analysis->End

Workflow for Carrageenan-Induced Paw Edema Assay.
Cytokine Production Assay

This in vitro assay measures the effect of a substance on the production of inflammatory cytokines.

  • Cell Culture: Human or murine immune cells (e.g., peripheral blood mononuclear cells or splenocytes) are cultured in appropriate media.

  • Stimulation: Cells are stimulated with a mitogen like Lipopolysaccharide (LPS) to induce cytokine production.

  • Treatment: Concurrently with stimulation, cells are treated with various concentrations of the C. deodara extract or vehicle.

  • Incubation: The cell cultures are incubated for a specified period (e.g., 24-48 hours).

  • Sample Collection: The cell culture supernatant is collected.

  • Cytokine Measurement: The concentration of specific cytokines (e.g., IFN-γ, IL-10) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Analysis: The levels of cytokines in the treated groups are compared to the stimulated control group.

Conclusion and Future Directions

The available evidence strongly supports the anti-inflammatory properties of Cedrus deodara extracts, mediated through the modulation of the NF-κB pathway and subsequent downregulation of COX-2 and iNOS. This compound, as a prominent flavonoid constituent, is highly likely to be a key contributor to these effects.

However, to advance the development of this compound as a potential therapeutic agent, future research must focus on:

  • Isolation and Purification: Developing efficient methods for isolating pure this compound.

  • Direct In Vitro and In Vivo Studies: Conducting experiments with purified this compound to confirm its specific effects on the NF-κB and other inflammatory pathways (e.g., MAPK pathways) and to determine its efficacy in animal models of inflammation.

  • Mechanism of Action Studies: Elucidating the precise molecular targets of this compound within the inflammatory cascades.

  • Pharmacokinetic and Toxicological Profiling: Establishing the ADME (Absorption, Distribution, Metabolism, and Excretion) and safety profile of this compound.

By addressing these research gaps, the full therapeutic potential of this compound as a novel anti-inflammatory agent can be realized.

References

Cedeodarin: An In-Depth Technical Guide to its Antioxidant Mechanism and Free Radical Scavenging Capabilities

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cedeodarin (B209167), a naturally occurring dihydroflavonol identified as 6-methyltaxifolin, is a constituent of plants such as Cedrus deodara. While research directly focused on the isolated compound is emerging, its structural parent, taxifolin (B1681242) (dihydroquercetin), is a well-studied antioxidant. This guide provides a comprehensive overview of the antioxidant mechanisms of this compound, drawing heavily on the extensive data available for taxifolin to infer its biological activities. This document outlines the direct free radical scavenging properties and the indirect antioxidant effects through the modulation of cellular signaling pathways, particularly the Nrf2/Keap1 system. Detailed experimental protocols for key antioxidant assays and quantitative data are presented to facilitate further research and development.

Introduction to this compound and its Antioxidant Potential

This compound is a flavonoid, a class of polyphenolic secondary metabolites in plants known for their antioxidant properties. It is structurally a methylated derivative of taxifolin. Flavonoids are recognized for their ability to neutralize harmful reactive oxygen species (ROS), which are implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

Extracts from Cedrus deodara, where this compound is found, have demonstrated significant antioxidant activity. For instance, a methanolic extract of C. deodara showed potent DPPH radical scavenging activity with an IC50 value of 10.6 ± 0.80 μg/mL[[“]]. While this activity is due to a mixture of compounds, the presence of flavonoids like this compound is believed to be a major contributing factor[[“]].

Core Antioxidant Mechanisms

The antioxidant action of this compound can be categorized into two primary mechanisms: direct scavenging of free radicals and indirect antioxidant effects through the upregulation of endogenous antioxidant defenses.

Direct Free Radical Scavenging

Based on the extensive research on its parent compound, taxifolin, this compound is predicted to be a potent scavenger of various reactive oxygen species. The antioxidant activity of flavonoids is largely determined by their chemical structure, particularly the number and arrangement of hydroxyl groups.

  • Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET): Flavonoids can neutralize free radicals by donating a hydrogen atom or an electron. The resulting flavonoid radical is stabilized by resonance, making it less reactive.

  • Scavenging of Specific ROS:

    • DPPH Radical: Taxifolin has shown effective DPPH radical scavenging activity, with reported IC50 values varying in the literature. One study reported an IC50 value of 77.00 μg/mL[2].

    • ABTS Radical Cation: Taxifolin is also a potent scavenger of the ABTS radical cation, with a reported IC50 value of 0.83 μg/mL[2].

    • Superoxide (B77818) Radical (O₂•⁻): Taxifolin has demonstrated superoxide radical scavenging activity, with a reported IC50 value of 9.91 µg/mL[3].

    • Hydroxyl Radical (•OH): As the most reactive ROS, the scavenging of hydroxyl radicals is a crucial antioxidant function. Taxifolin has been shown to be an effective scavenger of •OH radicals[4].

    • Peroxyl Radicals (ROO•): Taxifolin has been found to diminish levels of reactive oxygen species in living cells, potentially by scavenging peroxyl radicals[5].

  • Metal Chelation: The C ring of taxifolin contains a carbonyl group at position C-4 and a hydroxyl group at C-3, which are involved in chelating metal ions like iron (Fe²⁺) and copper (Cu²⁺)[2]. By chelating these transition metals, this compound can prevent the generation of highly reactive hydroxyl radicals through the Fenton reaction.

Structure-Activity Relationship of C6-Methylation: The methylation of hydroxyl groups on a flavonoid can alter its antioxidant activity. O-methylation generally decreases the direct hydrogen-donating ability. However, methylation can also increase the lipophilicity of the molecule, potentially enhancing its uptake into cells and access to intracellular targets. The effect of the C6-methylation on the A-ring of this compound would need to be empirically determined, but it may influence its interaction with cellular membranes and enzymes.

Indirect Antioxidant Mechanisms: Modulation of Cellular Signaling

A key aspect of the antioxidant defense of flavonoids is their ability to upregulate endogenous antioxidant systems.

The Nrf2-Keap1 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes[6]. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.

Flavonoids, including taxifolin, can activate the Nrf2 pathway[7][8][9][10]. This activation can occur through several mechanisms:

  • Modification of Keap1: Electrophilic compounds can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.

  • Disruption of Keap1-Nrf2 Interaction: Some flavonoids can directly interfere with the binding of Nrf2 to Keap1[11].

  • Phosphorylation of Nrf2: Activation of upstream kinases can lead to the phosphorylation of Nrf2, promoting its stabilization and nuclear translocation.

Once activated, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiates their transcription. These genes encode for a variety of protective proteins, including:

  • Antioxidant Enzymes:

    • Superoxide Dismutase (SOD): Catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide.

    • Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.

    • Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and organic hydroperoxides.

  • Phase II Detoxification Enzymes: Such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1).

Studies have shown that taxifolin can up-regulate the mRNA and protein levels of Nrf2 and its downstream targets, HO-1 and NQO1[8]. This upregulation of the cellular antioxidant machinery provides a long-lasting protective effect against oxidative stress.

Quantitative Data Summary

The following tables summarize the available quantitative data on the antioxidant activity of taxifolin, the parent compound of this compound. These values can serve as a benchmark for future studies on this compound.

Table 1: In Vitro Free Radical Scavenging Activity of Taxifolin

AssayIC50 Value (µg/mL)Reference(s)
DPPH Radical Scavenging77.00[2]
ABTS Radical Scavenging0.83[2]
Superoxide Radical Scavenging9.91[3]

IC50 values represent the concentration of the compound required to scavenge 50% of the free radicals.

Table 2: Effect of Taxifolin on Markers of Oxidative Stress and Antioxidant Enzymes

ParameterEffectCell/SystemReference(s)
Malondialdehyde (MDA) ContentDecreasedHTR-8/SVneo trophoblast cells[12]
Protein Carbonyl GroupsDecreasedHTR-8/SVneo trophoblast cells[12]
Superoxide Dismutase (SOD) ActivityReduced in H₂O₂-exposed cells, suggesting a protective effect that lessens the need for enzymatic activity.HTR-8/SVneo trophoblast cells[12]
Catalase (CAT) ActivityReduced in H₂O₂-exposed cells, indicating a sparing effect on the enzyme due to direct ROS scavenging.HTR-8/SVneo trophoblast cells[12]
Glutathione Peroxidase (GPx) ActivityReduced in H₂O₂-exposed cells, likely due to the overall reduction in oxidative stress.HTR-8/SVneo trophoblast cells[12]
Intracellular ROS ProductionReducedHTR-8/SVneo trophoblast cells[12]

Visualizing the Mechanisms

Proposed Antioxidant Mechanisms of this compound

Cedeodarin_Antioxidant_Mechanisms cluster_direct Direct Scavenging cluster_indirect Indirect Mechanism (Nrf2 Activation) This compound This compound ROS Reactive Oxygen Species (O2•⁻, •OH, ROO•) This compound->ROS Donates H• or e⁻ Metals Transition Metals (Fe²⁺, Cu²⁺) This compound->Metals Chelation StableProducts Stable, Less Reactive Products ROS->StableProducts Neutralized Metals->ROS Fenton Reaction ChelatedMetals Chelated Metals Nrf2_activation Nrf2 Activation AntioxidantEnzymes Increased Expression of Antioxidant Enzymes (SOD, CAT, GPx) Nrf2_activation->AntioxidantEnzymes CellularDefense Enhanced Cellular Antioxidant Defense AntioxidantEnzymes->CellularDefense Cedeodarin_indirect This compound Cedeodarin_indirect->Nrf2_activation Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits/Modifies Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Cul3 Cul3-E3 Ligase Keap1->Cul3 Nrf2->Keap1 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Cul3->Nrf2 Ubiquitination sMaf sMaf Nrf2_nuc->sMaf Heterodimerizes ARE ARE (Antioxidant Response Element) sMaf->Nrf2_nuc Transcription Gene Transcription Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., SOD, CAT, GPx, NQO1, HO-1) Experimental_Workflow cluster_invitro cluster_cellbased start Start: this compound Sample in_vitro In Vitro Assays start->in_vitro cell_based Cell-Based Assays start->cell_based DPPH DPPH Radical Scavenging in_vitro->DPPH ABTS ABTS Radical Scavenging in_vitro->ABTS ROS_scavenging Specific ROS Scavenging (Superoxide, Hydroxyl) in_vitro->ROS_scavenging ROS_measurement Intracellular ROS Measurement cell_based->ROS_measurement Enzyme_activity Antioxidant Enzyme Activity (SOD, CAT, GPx) cell_based->Enzyme_activity MDA_assay Lipid Peroxidation (MDA Assay) cell_based->MDA_assay Nrf2_pathway Nrf2 Pathway Activation (Western Blot, qPCR) cell_based->Nrf2_pathway data_analysis Data Analysis (IC50, Enzyme Activity Units, etc.) DPPH->data_analysis ABTS->data_analysis ROS_scavenging->data_analysis ROS_measurement->data_analysis Enzyme_activity->data_analysis MDA_assay->data_analysis Nrf2_pathway->data_analysis conclusion Conclusion on Antioxidant Profile data_analysis->conclusion

References

Cedeodarin (6-Methyltaxifolin): A Technical Whitepaper on its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cedeodarin (B209167), a naturally occurring dihydroflavonol identified as 6-methyltaxifolin, is a constituent of the Himalayan cedar, Cedrus deodara. While research on isolated this compound is nascent, substantial evidence from studies on C. deodara extracts and its parent compound, taxifolin (B1681242) (dihydroquercetin), strongly indicates its potential as a therapeutic agent across multiple domains. This document synthesizes the available preclinical data to provide a technical guide on this compound's potential applications in oncology, neuroprotection, and anti-inflammatory therapies. The primary mechanisms of action appear to converge on the modulation of key signaling pathways, including the inhibition of NF-κB and the regulation of apoptosis via the Bcl-2 protein family. Structure-activity relationship analyses of taxifolin and its derivatives suggest that the 6-methyl modification in this compound may favorably influence its pharmacokinetic profile, warranting further investigation. This whitepaper presents the current state of knowledge, details relevant experimental protocols, and visualizes the key molecular pathways to guide future research and development efforts.

Introduction: Chemical and Pharmacological Profile

This compound is a flavonoid with the chemical name (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-methyl-2,3-dihydrochromen-4-one and a CAS Number of 31076-39-8. It is structurally a derivative of taxifolin, distinguished by a methyl group at the C-6 position of the A-ring. This modification may enhance its lipophilicity, potentially improving its bioavailability and cellular uptake compared to its parent compound.[1][2]

The therapeutic potential of this compound is inferred from the wide range of pharmacological activities attributed to Cedrus deodara extracts, including anti-inflammatory, anticancer, antioxidant, neuroprotective, and antimicrobial effects.[3][4][5] this compound, as one of the identified bioactive constituents, is believed to contribute significantly to these properties.[3][6]

Potential Therapeutic Applications and Mechanisms of Action

Anticancer Activity

Extracts and fractions from Cedrus deodara have demonstrated significant cytotoxic and pro-apoptotic effects across various cancer cell lines. The underlying mechanism is consistently linked to the induction of apoptosis and modulation of inflammatory signaling pathways.

  • Inhibition of NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers.[7][8][9] Essential oil from C. deodara bark has been shown to induce apoptosis in human colon cancer cells (HCT-116 and SW-620) by abrogating the NF-κB signaling pathway.[10][11] This inhibition prevents the nuclear translocation of the p65 subunit, leading to a downstream decrease in anti-apoptotic proteins.

  • Induction of Intrinsic Apoptosis: The inhibition of NF-κB directly impacts the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Studies on C. deodara extracts show that treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[10][12] This increased Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade, including initiator caspase-9 and executioner caspase-3.[13][14] The resulting cleavage of caspase-3 executes the final stages of apoptosis.[10][11]

  • Cell Cycle Arrest: Total lignans (B1203133) from C. deodara have been observed to induce G2/M phase arrest in A549 lung cancer cells, preventing cell division and proliferation.[15][16]

dot

Anticancer_Mechanism cluster_stimulus External Stimuli (e.g., TNF-α) cluster_pathway NF-κB Pathway cluster_apoptosis Apoptosis Regulation Stimuli Pro-inflammatory Stimuli IKK IKK Activation Stimuli->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (Nuclear) NFkB->NFkB_nucleus translocation Gene Gene Transcription NFkB_nucleus->Gene Bax Bax (Pro-apoptotic) NFkB_nucleus->Bax inhibits Bcl2 Bcl-2 (Anti-apoptotic) Gene->Bcl2 upregulates Mito Mitochondrial Dysfunction Bcl2->Mito Inhibits Bax->Mito Promotes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis This compound This compound This compound->IKK Inhibits This compound->Bax Promotes

Caption: Inferred anticancer mechanism of this compound.

Neuroprotective Activity

The neuroprotective potential of this compound is strongly suggested by studies on taxifolin and the related compound cedrin. Neurodegenerative diseases are often characterized by oxidative stress, neuroinflammation, and apoptosis, all of which are targets of taxifolin and its derivatives.

  • Antioxidant and Anti-inflammatory Effects: Taxifolin is a potent antioxidant that directly scavenges free radicals and reduces oxidative stress.[17][18] In animal models of hepatic encephalopathy, taxifolin treatment decreased reactive oxygen species (ROS) and malondialdehyde (MDA) while increasing levels of endogenous antioxidants like catalase (CAT) and glutathione (B108866) (GSH).[12] It also downregulated the expression of inflammatory mediators including NF-κB, TNF-α, and IL-1β.[12]

  • Anti-apoptotic Mechanism in Neurons: Similar to its anticancer effects, taxifolin exerts neuroprotection by modulating the apoptotic pathway. In response to neurotoxic insults, it has been shown to upregulate the anti-apoptotic Bcl-2 and downregulate the pro-apoptotic Bax and caspase-3.[12]

  • Modulation of Neuronal Survival Pathways: Taxifolin has been shown to enhance neuronal survival and reduce damage in models of Alzheimer's disease by activating the PI3K/Akt signaling pathway, a key cascade in promoting cell survival and proliferation.[19]

dot

Neuroprotective_Mechanism cluster_insult Neurotoxic Insult cluster_effects Cellular Effects cluster_protection Protective Mechanisms This compound This compound (6-Methyltaxifolin) Antioxidant Antioxidant Activity This compound->Antioxidant AntiInflammatory Anti-inflammatory Activity This compound->AntiInflammatory PI3K PI3K/Akt Pathway Activation This compound->PI3K Insult Oxidative Stress Neuroinflammation (e.g., Aβ) ROS ↑ ROS Insult->ROS NFkB ↑ NF-κB Activation Insult->NFkB Mito Mitochondrial Dysfunction ROS->Mito Apoptosis ↑ Apoptosis NFkB->Apoptosis Mito->Apoptosis Outcome Neuronal Survival Apoptosis->Outcome leads to death vs. Antioxidant->ROS Reduces AntiInflammatory->NFkB Inhibits PI3K->Apoptosis Inhibits

Caption: Inferred neuroprotective mechanisms of this compound.

Quantitative Data Summary

Direct quantitative data for isolated this compound is currently unavailable in the public domain. The following tables summarize the relevant data from studies on Cedrus deodara extracts/fractions and the parent compound, taxifolin. This data provides a strong basis for estimating the potential potency of this compound.

Table 1: In Vitro Anticancer Activity of C. deodara Preparations and Taxifolin

Preparation / CompoundCell Line(s)AssayEndpointResultReference(s)
C. deodara Essential OilHCT-116 (Colon)MTTIC5011.88 µg/mL[11]
SW-620 (Colon)MTTIC5014.63 µg/mL[11]
C. deodara Total LignansA549 (Lung)CCK-8IC5039.82 ± 1.74 µg/mL[15][16]
C. deodara Lignan (B3055560) MixMolt-4 (Leukemia)ProliferationIC50~15 µg/mL (48h)[13]
TaxifolinHCT-116 (Colon)MTTIC5032 ± 2.35 µg/mL[20]

Table 2: Antioxidant Activity of Taxifolin

AssayEndpointResultReference(s)
Superoxide Anion ScavengingIC509.91 µg/mL[17][18]
ABTS Radical ScavengingEC500.83 µg/mL[17]
Linoleic Acid PeroxidationInhibition81.02% at 30 µg/mL[17][18]

Table 3: Pharmacokinetic Parameters of Taxifolin

SpeciesAdministrationFormulationCmaxAUCAbsolute BioavailabilityReference(s)
RatOralNanodispersion--0.75%[2]
RatOralPhysical Mixture--0.49%[2]
Rat (Fibrotic)OralFPO Extract2648 ± 208.5 ng/mL7095.2 ± 962.3 h·ng/mL-[21]
RabbitOralLipid Solution--36%[22]

Experimental Protocols

The following sections detail generalized protocols for key experiments relevant to the evaluation of this compound's therapeutic potential, based on methodologies used for taxifolin and C. deodara extracts.

Extraction and Isolation of this compound
  • Objective: To isolate this compound from Cedrus deodara wood or bark.

  • Protocol Outline:

    • Maceration: Powdered plant material is macerated with 80% methanol (B129727) at room temperature for 72 hours, repeated three times.[6]

    • Concentration: The combined methanol extracts are filtered and concentrated under reduced pressure using a rotary evaporator.

    • Fractionation: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate (B1210297) or chloroform-methanol) to separate fractions based on polarity.

    • Purification: Fractions containing this compound (monitored by TLC or HPLC) are pooled and further purified using preparative HPLC to yield the pure compound.

    • Structure Elucidation: The identity and purity of the isolated this compound are confirmed using spectroscopic methods (¹H-NMR, ¹³C-NMR, MS).

In Vitro Cytotoxicity (MTT Assay)
  • Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

  • Protocol Outline:

    • Cell Seeding: Cancer cells (e.g., HCT-116, A549) are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours.

    • Treatment: Cells are treated with a serial dilution of this compound (e.g., 0-100 µg/mL) for 48-72 hours. A vehicle control (e.g., DMSO) is included.

    • MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

    • Formazan (B1609692) Solubilization: The medium is removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

    • IC50 Calculation: Cell viability is calculated as a percentage of the vehicle control, and the IC50 value is determined by plotting viability against log concentration.

Apoptosis Analysis (Annexin V/PI Staining)
  • Objective: To quantify the percentage of cells undergoing apoptosis after treatment with this compound.

  • Protocol Outline:

    • Cell Treatment: Cells are treated with this compound at concentrations around its IC50 value for a specified time (e.g., 24 or 48 hours).

    • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V Binding Buffer.

    • Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution are added to the cell suspension.

    • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

    • Flow Cytometry: The stained cells are analyzed by flow cytometry. Live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+) are quantified.

dot

Experimental_Workflow General Workflow for In Vitro Evaluation Start Plant Material (Cedrus deodara) Extraction Extraction & Isolation Start->Extraction Compound Pure this compound Extraction->Compound MTT MTT Assay Compound->MTT ApoptosisAssay Apoptosis Assay (Annexin V/PI) Compound->ApoptosisAssay WesternBlot Western Blot (NF-κB, Bcl-2, Caspase-3) Compound->WesternBlot CellCulture Cancer Cell Culture (e.g., HCT-116) CellCulture->MTT CellCulture->ApoptosisAssay CellCulture->WesternBlot IC50 Determine IC50 MTT->IC50 IC50->ApoptosisAssay IC50->WesternBlot Results Data Analysis & Mechanism Elucidation ApoptosisAssay->Results WesternBlot->Results

References

In Silico Prediction of Cedeodarin's Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cedeodarin, a dihydroflavonol found in Cedrus deodara, presents a promising scaffold for drug discovery. This technical guide outlines a comprehensive in silico approach to predict its biological activity, enabling researchers to prioritize experimental studies and accelerate the drug development process. By leveraging a suite of computational tools, we can forecast this compound's pharmacokinetic profile, identify potential protein targets, and elucidate its mechanism of action through key signaling pathways. This whitepaper provides detailed methodologies for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis. Furthermore, it visualizes the potential modulation of critical signaling pathways, including PI3K/Akt, MAPK, and NF-κB, offering a roadmap for future in vitro and in vivo validation.

Introduction to this compound

This compound, chemically known as 6-methyltaxifolin, is a flavonoid isolated from the Himalayan cedar, Cedrus deodara. This plant has a long history in traditional medicine for treating a variety of ailments, including inflammation, cancer, and microbial infections. This compound, as one of its active constituents, is of significant interest to the scientific community. Its structural similarity to taxifolin (B1681242) (dihydroquercetin), a well-studied flavonoid with a broad spectrum of pharmacological activities, suggests that this compound may possess similar therapeutic potential.

This guide provides a framework for the computational evaluation of this compound, offering a cost-effective and time-efficient strategy to explore its biological activities before embarking on extensive laboratory-based research.

In Silico Prediction Workflow

The prediction of a natural compound's biological activity follows a structured computational workflow. This multi-step process allows for a comprehensive assessment of the compound's potential as a therapeutic agent.

G A Compound Selection (this compound) B SMILES String Acquisition A->B C ADMET Prediction B->C D Target Identification (Molecular Docking) C->D E Activity Prediction (QSAR & Pharmacophore) D->E F Pathway Analysis E->F G Experimental Validation F->G

Figure 1: A generalized workflow for the in silico bioactivity prediction of this compound.

Data Presentation: Predicted and Analog Activities

While specific experimental IC50 values for this compound are not extensively available in the public domain, we can leverage data from its close structural analog, taxifolin, and its methylated derivatives to build a predictive model of its potential anticancer activity. The following table summarizes the reported IC50 values of taxifolin and related compounds against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
TaxifolinHCT-116 (Colon)32 ± 2.35 µg/mL[1][2]
7,3′-di-O-methyltaxifolinHCT-116 (Colon)33 ± 1.25 µg/mL[1][2]
3′-O-methyltaxifolinHCT-116 (Colon)36 ± 2.25 µg/mL[1][2]
TaxifolinHepG2 (Liver)0.150[3]
TaxifolinHuh7 (Liver)0.220[3]

Experimental Protocols: In Silico Methodologies

This section provides detailed protocols for the core in silico techniques used to predict the biological activity of this compound.

ADMET Prediction using SwissADME

ADMET prediction is a critical first step to assess the drug-likeness of a compound.[4] The SwissADME web server provides a free and user-friendly platform for this purpose.[5]

Protocol:

  • Obtain SMILES String: The SMILES (Simplified Molecular Input Line Entry System) string for this compound (6-methyltaxifolin) is CC1=C(C=C(C(=C1O)C(=O)C2C(C(=O)C3=CC(=C(C=C3O2)O)O)O)O)O.

  • Access SwissADME: Navigate to the SwissADME website (6--INVALID-LINK--]

  • Input SMILES: Paste the SMILES string into the input box.

  • Run Analysis: Click the "Run" button to initiate the analysis.

  • Interpret Results: The output will provide a comprehensive profile of this compound's physicochemical properties, lipophilicity, water-solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[7][8] Pay close attention to parameters like Lipinski's rule of five, bioavailability score, and potential for P-glycoprotein substrate or cytochrome P450 inhibition.

Molecular Docking using AutoDock Vina

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into potential biological targets and binding affinity.[9][10]

Protocol:

  • Protein Preparation:

    • Download the 3D structure of the target protein in PDB format from the Protein Data Bank (--INVALID-LINK--).

    • Remove water molecules and any existing ligands from the protein structure using software like PyMOL or Chimera.

    • Add polar hydrogens and assign Kollman charges using AutoDock Tools (ADT).

    • Save the prepared protein in PDBQT format.

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from a database like PubChem or generate it from its SMILES string using a tool like Open Babel.

    • Optimize the ligand's geometry and assign Gasteiger charges using ADT.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Generation:

    • Define the search space for docking by creating a grid box that encompasses the active site of the target protein using ADT.

  • Docking Simulation:

    • Create a configuration file specifying the paths to the prepared protein and ligand, the grid box parameters, and the desired exhaustiveness of the search.

    • Run the docking simulation using the AutoDock Vina executable from the command line.

  • Analysis of Results:

    • Analyze the output file, which contains the predicted binding poses and their corresponding binding affinities (in kcal/mol).

    • Visualize the protein-ligand interactions using PyMOL or Discovery Studio to identify key hydrogen bonds and hydrophobic interactions.[11]

QSAR Modeling

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[12]

Protocol:

  • Data Collection:

    • Compile a dataset of structurally similar compounds with known biological activity (e.g., IC50 values) against a specific target.

  • Descriptor Calculation:

    • Calculate molecular descriptors (e.g., physicochemical, topological, electronic) for each compound in the dataset using software like PaDEL-Descriptor or Dragon.

  • Data Splitting:

    • Divide the dataset into a training set (typically 70-80%) and a test set (20-30%).

  • Model Building:

    • Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM) or Random Forest (RF) to build a QSAR model that correlates the descriptors with the biological activity of the training set.

  • Model Validation:

    • Validate the predictive power of the model using the test set. Key statistical parameters to evaluate include the coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE).[13]

  • Prediction for this compound:

    • Calculate the same set of molecular descriptors for this compound and use the validated QSAR model to predict its biological activity.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features required for a molecule to interact with a specific biological target.[14][15]

Protocol:

  • Training Set Preparation:

    • Select a set of active compounds with known binding modes to the target of interest.

  • Feature Identification:

    • Identify common chemical features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings within the training set molecules. Software like Discovery Studio or LigandScout can be used for this purpose.[16]

  • Pharmacophore Model Generation:

    • Generate pharmacophore hypotheses based on the identified features and their spatial relationships. The software will typically generate multiple models and rank them based on how well they map to the active compounds.

  • Model Validation:

    • Validate the best pharmacophore model using a test set of active and inactive compounds to assess its ability to discriminate between them.

  • Database Screening (Optional):

    • Use the validated pharmacophore model to screen large compound databases to identify novel molecules that fit the pharmacophore and are likely to be active.

Predicted Signaling Pathway Modulation

Based on the known activities of the structurally similar flavonoid, taxifolin, we can hypothesize that this compound may modulate several key signaling pathways involved in inflammation and cancer.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth.[16][17][18] Taxifolin has been shown to modulate this pathway.[19]

PI3K_Akt_Pathway GF Growth Factor RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth This compound This compound This compound->PI3K This compound->Akt

Figure 2: Predicted inhibition of the PI3K/Akt signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a key role in inflammation and apoptosis.[4][20][21][22][23] Taxifolin has been demonstrated to inhibit this pathway.

MAPK_Pathway Stimuli Stress/Cytokines MAPKKK MAPKKK (e.g., MEKK, ASK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Inflammation Inflammation & Apoptosis Transcription_Factors->Inflammation This compound This compound This compound->MAPKK This compound->MAPK

Figure 3: Predicted inhibition of the MAPK signaling pathway by this compound.

NF-κB Signaling Pathway

The NF-κB pathway is a central mediator of the inflammatory response.[24][25][26][27][28] Taxifolin has been shown to suppress NF-κB activation.[29]

NFkB_Pathway Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK_Complex IKK Complex Proinflammatory_Stimuli->IKK_Complex IkB IκB IKK_Complex->IkB phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus NFkB_IkB->NFkB IκB degradation Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression This compound This compound This compound->IKK_Complex

Figure 4: Predicted inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The in silico methodologies outlined in this technical guide provide a robust framework for the preliminary assessment of this compound's biological activity. By predicting its ADMET properties, identifying potential protein targets through molecular docking, and hypothesizing its mechanism of action via pathway analysis, researchers can make informed decisions about the direction of future experimental studies. The presented data on taxifolin, a close structural analog, suggests that this compound likely possesses significant anticancer and anti-inflammatory properties. The provided protocols offer a practical starting point for computational biologists and medicinal chemists to further investigate this promising natural compound. The subsequent validation of these in silico predictions through in vitro and in vivo experiments will be crucial in unlocking the full therapeutic potential of this compound.

References

A Technical Guide to the Cellular Interactions of Dasatinib

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: An in-depth examination of the multi-kinase inhibitor Dasatinib (B193332), focusing on its mechanism of action, interaction with primary cellular targets, and the downstream effects on critical signaling pathways. This guide provides quantitative data on its efficacy and detailed protocols for relevant experimental validation.

Introduction

Dasatinib is a potent, orally available, second-generation small molecule inhibitor that targets multiple tyrosine kinases.[1] It is primarily indicated for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), including cases with resistance or intolerance to first-generation inhibitors like imatinib (B729).[2][3] Dasatinib's efficacy stems from its ability to bind to and inhibit the activity of the BCR-ABL fusion protein, the hallmark of CML, as well as the SRC family of kinases (SFKs) and other key drivers of oncogenesis.[4][5] Unlike its predecessor imatinib, which primarily recognizes the inactive conformation of the ABL kinase, Dasatinib effectively binds to both the active and inactive conformations, enabling it to overcome many forms of imatinib resistance caused by mutations that stabilize the active state.[4][5] This guide provides a detailed overview of Dasatinib's molecular interactions, quantitative measures of its activity, and the experimental methodologies used to characterize its function.

Mechanism of Action

Dasatinib functions as an ATP-competitive inhibitor. It occupies the ATP-binding pocket of its target kinases, thereby preventing the phosphorylation of downstream substrates.[4] This blockade disrupts the signaling cascades that drive aberrant cell proliferation, survival, migration, and invasion.[4][6]

  • BCR-ABL Inhibition: In CML, the constitutively active BCR-ABL kinase drives malignant transformation by activating a network of downstream pathways, including RAS/MAPK, PI3K/AKT, and JAK/STAT.[7][8] Dasatinib potently inhibits BCR-ABL autophosphorylation, leading to the deactivation of these pathways, cell cycle arrest, and induction of apoptosis in leukemic cells.[9][10] Its ability to inhibit most imatinib-resistant BCR-ABL mutants (with the notable exception of T315I) makes it a critical second-line therapy.[11]

  • SRC Family Kinase (SFK) Inhibition: Dasatinib is a highly potent inhibitor of SFKs (e.g., SRC, LCK, LYN, FYN, YES).[2][12] SFKs are non-receptor tyrosine kinases that play crucial roles in signaling pathways controlling cell adhesion, migration, invasion, and survival.[6][13] By inhibiting SFKs, Dasatinib can suppress the metastatic potential of cancer cells. This is achieved by blocking the phosphorylation of downstream effectors such as focal adhesion kinase (FAK) and Crk-associated substrate (p130CAS), which are critical for cytoskeletal organization and cell motility.[13][14]

Cellular Targets of Dasatinib

Dasatinib exhibits a polypharmacological profile, targeting a range of kinases with high affinity. This multi-targeted nature contributes to its broad clinical efficacy.

Primary and Secondary Kinase Targets:

  • ABL Kinases: ABL1 (including the BCR-ABL fusion protein).[2]

  • SRC Family Kinases (SFKs): SRC, LCK, YES, FYN, LYN, HCK, FGR, BLK.[2][6][11]

  • Receptor Tyrosine Kinases: c-KIT, Platelet-Derived Growth Factor Receptor (PDGFR) β, Ephrin type-A receptor 2 (EPHA2), Discoidin Domain Receptor 1 (DDR1).[2][6]

  • TEC Family Kinases: TEC, Bruton's tyrosine kinase (BTK).[11]

  • Other Kinases: c-FMS, LIMK1.[6][15]

Quantitative Data Presentation

The potency of Dasatinib has been quantified across numerous biochemical and cell-based assays. The following tables summarize key inhibitory concentrations (IC₅₀), dissociation constants (Kd), and clinical response rates.

Table 1: Biochemical Kinase Inhibition
Target KinaseAssay TypeIC₅₀ / Kd (nM)Reference
BCR-ABLKinase Assay0.8[16]
c-ABLKinase Assay< 0.78[17]
c-ABL (c-dasatinib)Kinase Assay8[18]
SRCKinase Assay0.5[19]
SRCKinase Assay< 0.37[17]
CSKKinase Assay7[17]
LYNKinase AssayLow nM[13]
c-KITKinase Assay< 30[19]
PDGFRβKinase Assay< 30[19]
FAKKinase Assay0.2[19]
Table 2: Cellular Proliferation Inhibition (IC₅₀)
Cell LineCancer TypeIC₅₀ (µM)Incubation TimeReference
K562CML~0.003 (3 nM)48h[20]
4T1Breast Cancer0.01448h[21]
NCI-H1975Lung Cancer0.9572h[15]
NCI-H1650Lung Cancer3.6472h[15]
MDA-MB-231Breast Cancer6.148h[21]
MCF-7Breast Cancer> 1048h[21]
Neuroblastoma (Avg.)NeuroblastomaSub-micromolar48h[22]
Table 3: Key Clinical Trial Response Rates (CML)
TrialPatient PopulationArmEndpointResponse RateFollow-upReference
DASISION Newly Diagnosed CP-CMLDasatinibMajor Molecular Response76%5 years[23]
ImatinibMajor Molecular Response64%5 years[23]
DasatinibComplete Cytogenetic Response84%1 year[24]
ImatinibComplete Cytogenetic Response69%1 year[24]
START-R Imatinib-Resistant CP-CMLDasatinibMajor Cytogenetic Response53%2 years[25]
High-Dose ImatinibMajor Cytogenetic Response33%2 years[25]
DasatinibComplete Cytogenetic Response44%2 years[25]
High-Dose ImatinibComplete Cytogenetic Response18%2 years[25]

CP-CML: Chronic Phase Chronic Myeloid Leukemia

Signaling Pathway Interactions

Dasatinib modulates multiple oncogenic signaling pathways. The diagrams below illustrate its inhibitory effects on the BCR-ABL and SRC-mediated pathways.

BCR_ABL_Pathway cluster_downstream Downstream Pathways BCR_ABL BCR-ABL (Constitutively Active) RAS RAS/RAF/MEK/ERK (MAPK Pathway) BCR_ABL->RAS P PI3K PI3K/AKT/mTOR BCR_ABL->PI3K P STAT5 JAK/STAT5 BCR_ABL->STAT5 P Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation STAT5->Proliferation Apoptosis Apoptosis Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits

Caption: Dasatinib inhibits the constitutively active BCR-ABL kinase, blocking downstream pro-survival pathways.

SRC_Pathway ECM Extracellular Matrix Integrin Integrin Receptor ECM->Integrin FAK FAK Integrin->FAK Activates SRC SRC Kinase SRC->FAK P p130CAS p130CAS SRC->p130CAS P FAK->SRC Activates Actin Actin Cytoskeleton Reorganization FAK->Actin p130CAS->Actin Migration Cell Adhesion, Migration & Invasion Actin->Migration Dasatinib Dasatinib Dasatinib->SRC Inhibits

Caption: Dasatinib inhibits SRC kinase, disrupting FAK/p130CAS signaling and reducing cell motility.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of kinase inhibitors like Dasatinib.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol determines the IC₅₀ of Dasatinib against a purified kinase (e.g., ABL1) by measuring remaining ATP levels after the kinase reaction.

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.2 mg/mL BSA). The solution should contain the purified active kinase (e.g., ABL1) and a suitable peptide substrate.

    • Prepare a 10 mM stock solution of Dasatinib in DMSO. Perform serial dilutions in kinase buffer to create a range of concentrations (e.g., 1 µM to 0.01 nM).

    • Prepare an ATP solution in kinase buffer at a concentration appropriate for the kinase (e.g., 20 µM, near the Km).

  • Assay Procedure:

    • Add 5 µL of each Dasatinib dilution (or vehicle control) to wells of a 384-well plate.

    • Add 10 µL of the 2X kinase/substrate solution to each well.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution.

    • Incubate the plate at room temperature for 1 hour.

    • Stop the reaction and quantify ATP by adding 20 µL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo® Plus).

    • Incubate for 10 minutes in the dark.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data to positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percentage of inhibition against the log of Dasatinib concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell Proliferation Assay (MTT-Based)

This protocol assesses the effect of Dasatinib on the viability and proliferation of cancer cell lines.

  • Cell Seeding:

    • Culture cancer cells (e.g., K562) in appropriate media.

    • Trypsinize and count the cells. Seed 2,000-5,000 cells per well in 100 µL of media in a 96-well plate.

    • Incubate overnight to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of Dasatinib in culture media at 2X the final desired concentrations.

    • Remove the old media from the wells and add 100 µL of the Dasatinib dilutions (or vehicle control).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[15][22]

  • MTT Staining:

    • Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot viability against the log of Dasatinib concentration to determine the IC₅₀ value.

Western Blot Analysis of Protein Phosphorylation

This protocol is used to detect the inhibition of kinase activity within cells by measuring the phosphorylation status of a target protein and its downstream effectors.

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat cells with various concentrations of Dasatinib (e.g., 5, 50 nM) or vehicle for a specified time (e.g., 4-16 hours).[7][10]

    • Wash cells with ice-cold PBS and lyse them in 100 µL of RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a 4-12% polyacrylamide gel.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-SRC Tyr416, anti-phospho-STAT5).

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis:

    • Image the blot using a digital imager.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., total SRC) or a housekeeping protein (e.g., β-actin).

    • Quantify band intensities to determine the relative decrease in phosphorylation upon Dasatinib treatment.

Experimental_Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays cluster_advanced Advanced Methods KinaseAssay In Vitro Kinase Assay ProlifAssay Proliferation Assay (MTT / MTS) KinaseAssay->ProlifAssay Determine IC₅₀ (Biochemical) BindingAssay Binding Assay (e.g., SPR) BindingAssay->ProlifAssay Determine K_d WesternBlot Target Phosphorylation (Western Blot) ProlifAssay->WesternBlot Confirm Cellular Potency (EC₅₀) ApoptosisAssay Apoptosis Assay (Annexin V) WesternBlot->ApoptosisAssay Confirm Target Inhibition IF Target Engagement (Immunofluorescence) ApoptosisAssay->IF Confirm Phenotype ABPP Target Profiling (ABPP)

Caption: A general experimental workflow for characterizing a targeted kinase inhibitor like Dasatinib.

Conclusion

Dasatinib is a powerful multi-kinase inhibitor whose clinical success is rooted in its potent and broad activity against key oncogenic drivers like BCR-ABL and SRC family kinases. Its ability to inhibit both active and inactive kinase conformations provides a significant advantage in overcoming resistance to earlier-generation therapies. The quantitative data from biochemical, cellular, and clinical studies consistently demonstrate its high degree of efficacy. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the complex cellular interactions of Dasatinib and to aid in the development of future targeted therapies.

References

The Neuroprotective Potential of Cedeodarin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Cedeodarin, a natural flavonoid derived from the Himalayan cedar (Cedrus deodara), has emerged as a compound of interest in the field of neuroprotection. This technical guide synthesizes the current understanding of this compound's effects, particularly in the context of Alzheimer's disease models. The primary focus of existing research has been on its ability to mitigate the neurotoxic effects of amyloid-beta (Aβ) peptides, which are a hallmark of Alzheimer's pathology. This document details the observed mechanisms of action, supported by data from in vitro studies, and provides a framework for further investigation into its therapeutic potential.

Core Neuroprotective Mechanisms

This compound exerts its neuroprotective effects through a multi-pronged approach, primarily by counteracting oxidative stress and inhibiting apoptotic pathways initiated by Aβ-induced neurotoxicity. The key mechanisms identified in studies using a PC12 cell line model treated with Aβ(1-42) are detailed below.

Data Summary

Due to the inaccessibility of the full-text research articles, the following tables provide a qualitative summary of the effects of this compound at concentrations of 0.1, 1, and 10 µM on PC12 cells exposed to Aβ(1-42), as inferred from abstracts of the primary literature.

Table 1: Effects of this compound on Markers of Oxidative Stress

ParameterEffect of Aβ(1-42)Effect of this compound Treatment
Reactive Oxygen Species (ROS)IncreasedReduced
Superoxide (B77818) Dismutase (SOD) ActivityDecreasedEnhanced
Malondialdehyde (MDA) ContentIncreasedDecreased

Table 2: Effects of this compound on Mitochondrial Function and Apoptosis

ParameterEffect of Aβ(1-42)Effect of this compound Treatment
Mitochondrial Membrane PotentialDecreasedImproved
Caspase-3 ActivityIncreasedInhibited
Bax Expression (Pro-apoptotic)UpregulatedSuppressed
Bcl-2 Expression (Anti-apoptotic)DownregulatedUpregulated

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for assessing the neuroprotective effects of this compound.

cluster_0 Aβ(1-42) Insult cluster_1 Oxidative Stress cluster_2 Mitochondrial Dysfunction cluster_3 Apoptosis cluster_4 This compound Intervention Abeta Aβ(1-42) ROS ↑ ROS Abeta->ROS SOD ↓ SOD Activity Abeta->SOD MDA ↑ MDA Abeta->MDA MMP ↓ MMP ROS->MMP Bax ↑ Bax MMP->Bax Bcl2 ↓ Bcl-2 MMP->Bcl2 Casp3 ↑ Caspase-3 Bax->Casp3 Bcl2->Casp3 Apoptosis Neuronal Apoptosis Casp3->Apoptosis This compound This compound This compound->ROS This compound->SOD This compound->MDA This compound->MMP This compound->Bax This compound->Bcl2 This compound->Casp3

Caption: this compound's neuroprotective signaling pathway.

cluster_0 Cell Culture & Treatment cluster_1 Biochemical Assays cluster_2 Mitochondrial & Apoptosis Assays cluster_3 Data Analysis Start PC12 Cell Culture Treatment Treatment Groups: - Control - Aβ(1-42) - Aβ(1-42) + this compound Start->Treatment ROS_assay ROS Assay Treatment->ROS_assay SOD_assay SOD Activity Assay Treatment->SOD_assay MDA_assay MDA Assay Treatment->MDA_assay MMP_assay MMP Assay Treatment->MMP_assay Casp3_assay Caspase-3 Assay Treatment->Casp3_assay WB_assay Western Blot (Bax, Bcl-2) Treatment->WB_assay Analysis Quantitative Analysis & Comparison ROS_assay->Analysis SOD_assay->Analysis MDA_assay->Analysis MMP_assay->Analysis Casp3_assay->Analysis WB_assay->Analysis

Caption: Experimental workflow for this compound assessment.

Experimental Protocols

While the full detailed protocols from the primary research are not available, this section outlines the general methodologies for the key experiments cited in the abstracts. These protocols are based on standard laboratory procedures for the respective assays.

Cell Culture and Treatment
  • Cell Line: PC12 cells, a rat pheochromocytoma cell line, are commonly used as a model for neuronal cells.

  • Culture Conditions: Cells are typically cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Aβ(1-42) Preparation and Treatment: Aβ(1-42) peptide is prepared to form oligomers, which are the neurotoxic species. Cells are then exposed to a specific concentration of these oligomers to induce neurotoxicity.

  • This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations (e.g., 0.1, 1, and 10 µM) prior to or concurrently with Aβ(1-42) treatment.

Measurement of Oxidative Stress
  • Reactive Oxygen Species (ROS) Assay: Intracellular ROS levels are measured using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is cell-permeable and is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS and is measured using a fluorescence microplate reader or flow cytometer.

  • Superoxide Dismutase (SOD) Activity Assay: SOD activity is determined using a commercial assay kit. These kits typically utilize a colorimetric method where a substrate is reduced by superoxide radicals, and the presence of SOD inhibits this reduction. The degree of inhibition is proportional to the SOD activity.

  • Malondialdehyde (MDA) Assay: MDA is a marker of lipid peroxidation. The thiobarbituric acid reactive substances (TBARS) assay is commonly used, where MDA reacts with thiobarbituric acid to produce a colored product that can be measured spectrophotometrically.

Assessment of Mitochondrial Function and Apoptosis
  • Mitochondrial Membrane Potential (MMP) Assay: MMP is assessed using a fluorescent dye such as JC-1 or tetramethylrhodamine, ethyl ester (TMRE). In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify changes in MMP.

  • Caspase-3 Activity Assay: Caspase-3 is a key executioner caspase in apoptosis. Its activity is measured using a colorimetric or fluorometric assay. A specific substrate for caspase-3 is labeled with a chromophore or fluorophore. Cleavage of the substrate by active caspase-3 releases the label, which can then be quantified.

  • Western Blot Analysis for Bax and Bcl-2: The expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2 are determined by Western blotting. Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against Bax and Bcl-2. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection via chemiluminescence. The band intensities are quantified and normalized to a loading control (e.g., β-actin).

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses significant neuroprotective properties against Aβ-induced toxicity in an in vitro model of Alzheimer's disease. Its ability to concurrently mitigate oxidative stress and inhibit the apoptotic cascade makes it a promising candidate for further preclinical development.

Future research should focus on:

  • In vivo studies: Validating the neuroprotective effects of this compound in animal models of Alzheimer's disease.

  • Pharmacokinetic and bioavailability studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • Target identification: Elucidating the precise molecular targets of this compound to better understand its mechanism of action.

  • Structure-activity relationship studies: Synthesizing and testing analogs of this compound to identify compounds with improved potency and drug-like properties.

By pursuing these avenues of research, the full therapeutic potential of this compound as a neuroprotective agent can be more thoroughly evaluated.

Cedeodarin: A Technical Guide to its Potential in Dermatological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedeodarin (B209167), a flavonoid identified as 6-methyltaxifolin, is a natural compound isolated from the Himalayan cedar, Cedrus deodara.[1] This plant has a history of use in traditional medicine for various ailments, including skin diseases. While direct and extensive research on the dermatological applications of isolated this compound is currently limited, its close structural analog, taxifolin (B1681242) (dihydroquercetin), has been the subject of numerous studies, particularly in the context of inflammatory skin conditions like psoriasis and atopic dermatitis. This technical guide will synthesize the available information on this compound and leverage the substantial body of research on taxifolin to provide a comprehensive overview of its potential mechanisms of action, relevant experimental protocols, and putative signaling pathways in dermatological applications. It is important to note that the data presented for taxifolin serves as a predictive model for the potential bioactivity of this compound, underscoring the need for further dedicated research on this specific compound.

Physicochemical Properties and Structure

This compound is a dihydroflavonol, a class of flavonoids characterized by a specific three-ring structure. Its chemical name is 6-methyltaxifolin. The structural similarity to taxifolin, differing only by a methyl group, suggests that they may share similar biological activities.

Potential Dermatological Applications and Mechanisms of Action

Based on the known properties of its source, Cedrus deodara, and the extensive research on the related flavonoid taxifolin, this compound is hypothesized to possess significant potential in the treatment of various dermatological conditions due to its anti-inflammatory, antioxidant, and immunomodulatory properties.

Anti-inflammatory Effects

Inflammatory skin diseases such as psoriasis and atopic dermatitis are characterized by the overproduction of pro-inflammatory cytokines and the infiltration of immune cells into the skin. Taxifolin has been shown to mitigate these inflammatory responses.

Inferred Mechanism for this compound: this compound likely exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. Research on taxifolin suggests the inhibition of pathways such as NF-κB, MAPK, and JAK/STAT, which are central to the production of inflammatory mediators in keratinocytes and other skin cells.[2][3][4][5]

Antioxidant Activity

Oxidative stress is a significant contributor to skin aging and the pathology of inflammatory skin diseases. Flavonoids are well-known for their potent antioxidant properties. The essential oil of Cedrus atlantica, a related species, has demonstrated notable antioxidant activity, and extracts from Cedrus deodara also show free radical scavenging capabilities.

Inferred Mechanism for this compound: this compound is expected to function as an antioxidant by scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant defense mechanisms. Studies on taxifolin indicate it can activate the Nrf2 pathway, a key regulator of cellular antioxidant responses, in skin cells.[6]

Regulation of Keratinocyte Proliferation

Psoriasis is characterized by the hyperproliferation of keratinocytes. Taxifolin has been demonstrated to inhibit the abnormal proliferation of human keratinocytes (HaCaT cells) induced by inflammatory stimuli.[2][7]

Inferred Mechanism for this compound: It is plausible that this compound also regulates keratinocyte proliferation. The mechanisms likely involve the modulation of signaling pathways that control the cell cycle and differentiation, such as the PPAR-γ pathway, which has been implicated in the effects of taxifolin on psoriatic models.[7]

Quantitative Data (Based on Taxifolin Studies)

Due to the absence of specific quantitative data for this compound, the following tables summarize relevant data from studies on taxifolin to provide a reference for potential efficacy.

Table 1: In Vitro Anti-inflammatory and Anti-proliferative Effects of Taxifolin

Cell LineStimulantTaxifolin ConcentrationObserved EffectReference
HaCaT (human keratinocytes)Lipopolysaccharide (LPS)Not specifiedInhibition of abnormal proliferation[2]
HaCaT (human keratinocytes)TNF-α, IL-17A, IFN-γUp to 300 µg/mLNo cytotoxicity; significant inhibition of pro-inflammatory cytokine and chemokine mRNA expression.[4]
HaCaT (human keratinocytes)Imiquimod (B1671794) (IMQ)Concentration-dependentPrevention of proliferation cycle[7]
RAW264.7 (macrophages)Lipopolysaccharide (LPS)Not specifiedInhibition of NO, COX-2, VEGF, and TNF-α production[5]

Table 2: In Vivo Effects of Taxifolin in a Psoriasis-like Mouse Model

Animal ModelInduction AgentTaxifolin AdministrationKey FindingsReference
BALB/c miceImiquimod (IMQ)Not specifiedSignificant alleviation of psoriasis-like skin lesions; decreased ratio of pro-inflammatory Th1 and Th17 cells.[2]
BALB/c miceImiquimod (IMQ)Not specifiedImproved erythema and scales of psoriatic lesions; reduced proportion of CD3+ cells.[7]

Experimental Protocols (Adapted from Taxifolin Research)

The following are detailed methodologies from studies on taxifolin that can be adapted for investigating the dermatological potential of this compound.

In Vitro Cell Viability and Proliferation Assay
  • Objective: To determine the cytotoxic effects and the impact on proliferation of this compound on human keratinocytes (HaCaT) and fibroblasts.

  • Cell Culture: HaCaT cells or human dermal fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Viability Assay (MTT or CCK-8):

    • Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and allow to attach overnight.[8]

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 or 48 hours. A vehicle control (e.g., DMSO) should be included.

    • After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution to each well and incubate for a specified period (typically 2-4 hours).[9][10]

    • Measure the absorbance at the appropriate wavelength using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

  • Proliferation Assay (Scratch Wound Healing):

    • Grow cells to confluence in 6-well plates.

    • Create a "scratch" in the cell monolayer with a sterile pipette tip.

    • Wash with phosphate-buffered saline (PBS) to remove detached cells.

    • Add media containing different concentrations of this compound.

    • Capture images of the scratch at 0, 24, and 48 hours.

    • Measure the width of the scratch to determine the rate of cell migration and proliferation into the wound area.

In Vivo Imiquimod-Induced Psoriasis-like Dermatitis Mouse Model
  • Objective: To evaluate the in vivo efficacy of topically applied this compound in a mouse model of psoriasis.

  • Animals: BALB/c mice are commonly used.

  • Induction of Psoriasis:

    • Apply a daily topical dose of imiquimod (IMQ) cream (e.g., 62.5 mg of 5% cream) to the shaved back skin of the mice for 6-8 consecutive days.[2][7]

  • Treatment:

    • Topically apply a solution or cream containing this compound at different concentrations to the inflamed skin area daily, either concurrently with or after the IMQ application.

  • Evaluation:

    • Psoriasis Area and Severity Index (PASI): Score the severity of erythema, scaling, and skin thickness daily.

    • Histological Analysis: At the end of the experiment, collect skin biopsies for hematoxylin (B73222) and eosin (B541160) (H&E) staining to assess epidermal thickness and inflammatory cell infiltration.

    • Immunohistochemistry: Stain skin sections for markers of proliferation (e.g., Ki-67) and immune cell markers (e.g., CD3 for T-cells).

    • Cytokine Analysis: Homogenize skin tissue or use serum to measure the levels of pro-inflammatory cytokines (e.g., IL-17, TNF-α, IL-6) by ELISA or qPCR.

Signaling Pathways Potentially Modulated by this compound

Based on studies of taxifolin and other flavonoids in the context of skin inflammation, this compound is likely to modulate several key signaling pathways.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammatory responses. Its activation leads to the transcription of numerous pro-inflammatory genes. Taxifolin has been shown to inhibit NF-κB activation.

NF_kB_Pathway ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-17) IKK IKK Complex ProInflammatory_Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Transcription (IL-6, IL-8, CCL20) Nucleus->Inflammatory_Genes induces This compound This compound (inferred) This compound->IKK inhibits

Caption: Inferred inhibition of the NF-κB pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in cellular responses to stress and inflammation. Taxifolin has been shown to suppress MAPK signaling.[5][11]

MAPK_Pathway Stress_Stimuli Stress Stimuli (e.g., UV, cytokines) MAPKKK MAPKKK Stress_Stimuli->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 activates Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response induces This compound This compound (inferred) This compound->MAPKK inhibits

Caption: Putative modulation of the MAPK signaling pathway by this compound.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling, particularly in autoimmune diseases like psoriasis. Taxifolin has been demonstrated to inhibit the JAK2/STAT3 pathway.[2][3]

JAK_STAT_Pathway Cytokines Cytokines (e.g., IL-23, IFN-γ) Receptor Cytokine Receptor Cytokines->Receptor binds to JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT->STAT Nucleus Nucleus STAT->Nucleus translocates to Gene_Expression Gene Expression (proliferation, inflammation) Nucleus->Gene_Expression induces This compound This compound (inferred) This compound->JAK inhibits

Caption: Inferred inhibitory effect of this compound on the JAK/STAT pathway.

Conclusion and Future Directions

This compound, a flavonoid from Cedrus deodara, holds considerable promise for dermatological applications, particularly in the management of inflammatory skin conditions. While direct experimental evidence is currently lacking, the substantial body of research on its close structural analog, taxifolin, provides a strong rationale for its potential efficacy. The inferred mechanisms of action, including the modulation of key inflammatory and proliferative signaling pathways such as NF-κB, MAPK, and JAK/STAT, position this compound as a compelling candidate for further investigation.

Future research should focus on:

  • Isolation and Purification: Development of efficient methods for the isolation and purification of this compound from Cedrus deodara.

  • In Vitro Studies: Comprehensive in vitro evaluation of this compound's effects on human keratinocytes and fibroblasts, including dose-response studies for anti-inflammatory and anti-proliferative activities, and determination of IC50 values.

  • In Vivo Studies: Preclinical in vivo studies using established animal models of skin diseases like psoriasis and atopic dermatitis to confirm efficacy and safety.

  • Mechanism of Action: Detailed molecular studies to elucidate the specific signaling pathways directly modulated by this compound in skin cells.

The exploration of this compound's therapeutic potential could lead to the development of novel, natural-product-based treatments for a range of debilitating skin disorders.

References

Unveiling the Cytotoxic Potential of Cedeodarin: A Technical Guide to Preliminary Screening

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

While the chemical compound Cedeodarin, a constituent of the Himalayan cedar (Cedrus deodara), has been identified, a comprehensive review of publicly available scientific literature reveals a notable gap in research specifically detailing its isolated cytotoxic effects. Current preliminary cytotoxicity screening has predominantly focused on various extracts of Cedrus deodara, including total lignans (B1203133), essential oils, and bark extracts. These studies provide valuable insights into the potential anti-cancer properties of the plant and, by extension, its bioactive components like this compound. This technical guide synthesizes the existing data on Cedrus deodara extracts to offer a foundational understanding for researchers interested in the cytotoxic potential of this compound.

Quantitative Cytotoxicity Data of Cedrus deodara Extracts

The cytotoxic activity of different Cedrus deodara extracts has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of potency, are summarized below.

Extract TypeCancer Cell LineAssayIC50 Value (µg/mL)Reference
Total LignansA549 (Human lung cancer)CCK-839.82 ± 1.74[1][2]
Total LignansHeLa (Human cervical carcinoma)CCK-8> 80[1][2]
Total LignansHepG2 (Human hepatocellular carcinoma)CCK-8> 80[1][2]
Total LignansMKN28 (Human gastric cancer)CCK-8> 80[1]
Total LignansHT-29 (Human colon adenocarcinoma)CCK-8> 80[1]
Essential Oil (Bark)HCT-116 (Human colon cancer)MTT11.88[3]
Essential Oil (Bark)SW-620 (Human colon cancer)MTT14.63[3]
Lignan (B3055560) Composition (AP9-cd)Molt-4 (Human leukemia)Trypan Blue~15 (48h)[4]

Detailed Experimental Protocols

The following sections outline the methodologies employed in the cited studies for assessing the cytotoxicity of Cedrus deodara extracts.

Cell Culture and Treatment

Human cancer cell lines, such as A549, HeLa, HepG2, MKN28, HT-29, HCT-116, SW-620, and Molt-4, were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells were seeded in 96-well or 6-well plates and allowed to adhere overnight. Subsequently, the cells were treated with various concentrations of the Cedrus deodara extracts for specified durations (typically 24 to 48 hours). A vehicle control, usually DMSO (0.1%), was included in all experiments.

Cytotoxicity Assays

1. CCK-8 (Cell Counting Kit-8) Assay:

This colorimetric assay is used to determine cell viability. After the treatment period, 10 µL of the CCK-8 reagent was added to each well of a 96-well plate and incubated for 2 hours at 37°C.[1] The absorbance was then measured at 450 nm using a microplate reader. Cell viability was calculated as a percentage of the untreated control cells.[1]

2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

The MTT assay is another widely used method to assess cell viability. Following treatment, MTT solution is added to the cells, which is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured, typically at 570 nm.

3. Trypan Blue Exclusion Assay:

This assay is used to differentiate viable from non-viable cells. Cells are stained with trypan blue, which is a vital stain that is excluded by viable cells with intact cell membranes. Non-viable cells, with compromised membranes, take up the blue dye. The number of viable and non-viable cells is then counted using a hemocytometer.

Apoptosis Detection

Annexin V-FITC/PI Double Staining:

To investigate if the cytotoxic effect of the extracts was due to the induction of apoptosis, an Annexin V-FITC/Propidium Iodide (PI) double staining assay was performed.[1] After treatment, cells were harvested, washed with cold PBS, and resuspended in a binding buffer. Annexin V-FITC and PI were then added to the cell suspension and incubated in the dark. The stained cells were analyzed by flow cytometry. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Visualizing Experimental Processes and Cellular Pathways

To better illustrate the experimental procedures and the potential mechanisms of action, the following diagrams have been generated using the DOT language.

G Experimental Workflow for Cytotoxicity Screening cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 Cytotoxicity Assessment cluster_3 Mechanism of Action A Cancer Cell Line Culture B Cell Seeding in Plates A->B C Addition of Cedrus deodara Extract B->C D Incubation (e.g., 48h) C->D E CCK-8 or MTT Assay D->E H Apoptosis Assay (Annexin V/PI) D->H F Absorbance Measurement E->F G IC50 Value Calculation F->G I Flow Cytometry Analysis H->I

Workflow for assessing cytotoxicity of extracts.

Studies on the essential oil from the bark of Cedrus deodara have suggested that its cytotoxic effects in colon cancer cells may be mediated through the inhibition of the NF-κB signaling pathway, leading to apoptosis.[3]

G Proposed NF-κB Signaling Pathway Inhibition CDEO Cedrus deodara Essential Oil NFkB NF-κB CDEO->NFkB Inhibits Proliferation Cell Proliferation NFkB->Proliferation Promotes Apoptosis Apoptosis NFkB->Apoptosis Inhibits

Inhibition of NF-κB signaling by C. deodara oil.

The induction of apoptosis is a common mechanism of action for cytotoxic compounds. Research on Cedrus deodara lignans indicates that they can induce apoptosis in A549 lung cancer cells.[2]

G General Apoptosis Induction Pathway CTL Cedrus deodara Total Lignans Mitochondria Mitochondrial Dysfunction CTL->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Apoptosis induction by C. deodara lignans.

Conclusion

The preliminary cytotoxicity screening of various extracts from Cedrus deodara demonstrates significant anti-proliferative activity against several human cancer cell lines. The data strongly suggest that this plant is a promising source for the discovery of novel anti-cancer agents. While direct evidence for the cytotoxic effects of isolated this compound is currently lacking, its presence in these bioactive extracts warrants further investigation. Future research should focus on the isolation and purification of this compound to conduct specific cytotoxicity assays and elucidate its precise mechanism of action. This will be a critical step in determining its potential as a lead compound for cancer drug development. The methodologies and findings presented in this guide provide a solid foundation for such future endeavors.

References

Methodological & Application

Application Notes & Protocols: Cedeodarin Extraction and Purification from Cedrus deodara Wood

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction Cedrus deodara, commonly known as the Himalayan cedar, is a medicinal tree from the Pinaceae family that holds significant value in traditional medicine.[1][2] Its wood is a rich source of various bioactive phytochemicals, including flavonoids, lignans, and terpenoids.[3][4] Among these, cedeodarin (B209167) (6-methyltaxifolin), a dihydroflavonol, is a notable constituent with potential pharmacological activities.[2][5][6] The effective extraction and purification of this compound are critical steps for its further investigation in drug discovery and development. These application notes provide detailed protocols for the extraction and subsequent purification of this compound from Cedrus deodara wood, designed for use in a laboratory setting.

Experimental Data Summary

The yield of extracts from Cedrus deodara can vary significantly based on the solvent and method used. The following table summarizes extraction yields reported in the literature for different solvent systems. While not specific to this compound, these values provide a baseline for expected total extract yields.

Plant PartExtraction SolventMethodYield (% w/w)Reference
Dried Branches80% Methanol (B129727)Maceration13.7%[7]
LeavesBenzeneSoxhlet11.79%[8]
LeavesChloroform (B151607)Soxhlet2.64%[8]
LeavesEthyl Acetate (B1210297)Soxhlet2.31%[8]
LeavesMethanolSoxhlet14.00%[8]

Experimental Workflow

The overall process for isolating this compound involves preparing the raw plant material, extracting the crude phytochemical mixture, and then purifying the target compound through chromatographic techniques.

G cluster_prep 1. Material Preparation cluster_extract 2. Extraction cluster_a Method A: Sequential cluster_b Method B: Direct cluster_process 3. Processing & Purification cluster_final 4. Final Steps start Cedrus deodara Heartwood powder Dried Wood Powder start->powder Grind & Sieve defat Defatting (Petroleum Ether) powder->defat extract_meoh Extraction (Methanol) powder->extract_meoh extract_chl Extraction (Chloroform) defat->extract_chl concentrate Concentration (Rotary Evaporator) extract_chl->concentrate extract_meoh->concentrate crude Crude Extract concentrate->crude purify Silica (B1680970) Gel Column Chromatography crude->purify fractions Collect Fractions purify->fractions analyze Analysis & Characterization (HPLC, NMR, MS) fractions->analyze end Purified this compound analyze->end

Caption: Workflow for this compound Extraction and Purification.

Detailed Experimental Protocols

Protocol 1: Sequential Solvent Extraction

This protocol is adapted from activity-directed fractionation studies on C. deodara heartwood and is suitable for isolating moderately polar compounds like flavonoids by first removing non-polar constituents.[3][9]

1. Materials and Equipment:

  • Dried heartwood powder of Cedrus deodara

  • Petroleum ether (ACS grade)

  • Chloroform (ACS grade)

  • Soxhlet extractor or large-volume beaker for maceration

  • Heating mantle (if using Soxhlet)

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

  • Glassware (beakers, flasks)

2. Procedure:

  • Preparation: Weigh 500 g of dried, powdered C. deodara heartwood.

  • Defatting:

    • Place the wood powder in the thimble of a Soxhlet extractor and extract with petroleum ether for 12-24 hours.

    • Alternatively, macerate the powder in petroleum ether (1:5 w/v) for 48 hours at room temperature with occasional stirring.

    • Filter the mixture and discard the petroleum ether fraction (or save for analysis of non-polar compounds).

    • Air-dry the defatted wood powder completely to remove residual solvent.

  • Extraction of this compound:

    • Transfer the defatted wood powder to a clean Soxhlet apparatus and extract with chloroform for 24 hours.[3][9]

    • Alternatively, macerate the defatted powder in chloroform (1:5 w/v) for 72 hours at room temperature.

  • Concentration:

    • Filter the chloroform extract to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-45°C until a semi-solid crude extract is obtained.

  • Storage: Store the crude chloroform extract at 4°C in a desiccated, dark environment for subsequent purification.

Protocol 2: Direct Methanolic Extraction

This protocol uses a polar solvent to directly extract a broad range of phenolic compounds, including flavonoids. It is based on methods used to evaluate the bioactivity of C. deodara extracts.[7]

1. Materials and Equipment:

  • Dried, powdered wood/branches of Cedrus deodara

  • 80% Methanol (Methanol/Water, 80:20 v/v)

  • Large-capacity maceration vessel (e.g., glass tank or amber bottle)

  • Mechanical shaker (optional)

  • Filtration apparatus (Buchner funnel or equivalent)

  • Rotary evaporator

  • Lyophilizer (freeze-dryer)

2. Procedure:

  • Preparation: Weigh 1000 g of dried, powdered C. deodara wood.[7]

  • Maceration:

    • Place the powder in the maceration vessel and add a sufficient volume of 80% methanol to fully submerge the material (e.g., 5 L).

    • Seal the vessel and allow it to stand for 72 hours at room temperature.[7] Agitate periodically using a mechanical shaker or by manual stirring to ensure thorough extraction.

  • Filtration and Re-extraction:

    • Filter the mixture through several layers of cheesecloth followed by filter paper to separate the marc (solid residue) from the liquid extract.

    • Repeat the maceration process on the marc two more times with fresh solvent to maximize yield.[7]

  • Concentration:

    • Combine all the methanol filtrates.

    • Concentrate the pooled extract using a rotary evaporator at a temperature below 50°C to remove the methanol.

    • The remaining aqueous solution can be lyophilized (freeze-dried) to obtain a dry powder extract.[7]

  • Storage: Store the dried methanolic extract at 4°C in a sealed, airtight container away from light.

Protocol 3: Purification by Silica Gel Column Chromatography

This protocol describes a general method for the purification of this compound from the crude extract obtained from Protocol 1 or 2. This technique separates compounds based on their polarity.[3][9]

1. Materials and Equipment:

  • Crude extract of C. deodara

  • Silica gel (60-120 mesh or 70-230 mesh for column chromatography)

  • Glass chromatography column

  • Solvents: Hexane (B92381), Ethyl Acetate, Methanol (all HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing tank and UV lamp (254/366 nm)

  • Fraction collection tubes

  • Rotary evaporator

2. Procedure:

  • Slurry Preparation:

    • Prepare a slurry of silica gel in hexane (or the initial, least polar mobile phase).

    • Carefully pour the slurry into the chromatography column, allowing the silica to pack uniformly without air bubbles. Let the excess solvent drain until it reaches the top of the silica bed.

  • Sample Loading:

    • Dissolve a known amount of the crude extract (e.g., 5 g) in a minimal volume of the mobile phase or a suitable solvent.

    • Alternatively, adsorb the extract onto a small amount of silica gel (dry loading method), allow the solvent to evaporate, and carefully add the dried powder to the top of the column.

  • Elution:

    • Begin elution with 100% hexane and gradually increase the solvent polarity by adding increasing percentages of ethyl acetate (e.g., 95:5, 90:10, 80:20 Hexane:EtOAc), followed by gradients of ethyl acetate and methanol if necessary.

    • The choice of the solvent system should be optimized beforehand using TLC to achieve good separation.

  • Fraction Collection:

    • Collect the eluate in fractions of a fixed volume (e.g., 20 mL or 50 mL).

  • Monitoring:

    • Monitor the separation by spotting fractions onto a TLC plate.

    • Develop the TLC plate in an appropriate solvent system (e.g., Hexane:Ethyl Acetate 7:3) and visualize the spots under a UV lamp.

    • Combine fractions that show a similar TLC profile and contain the compound of interest.

  • Isolation:

    • Concentrate the combined, purified fractions using a rotary evaporator to yield the isolated compound.

  • Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as NMR (¹H, ¹³C), MS, and HPLC analysis.[3][9]

Signaling Pathway Visualization

Currently, the specific signaling pathways directly modulated by isolated this compound are not well-defined in the available literature. However, extracts of Cedrus deodara are known for their strong antioxidant activity, primarily through free radical scavenging.[3][10] A conceptual diagram illustrating this mechanism is provided below.

G cluster_main Antioxidant Mechanism of C. deodara Flavonoids ROS Reactive Oxygen Species (e.g., DPPH•, •OH) Damage Oxidative Damage (Cellular Injury) ROS->Damage Attacks Stable Stable Molecule ROS->Stable This compound This compound (Flavonoid) This compound->Damage Inhibits This compound->Stable Donates H+ Scavenges Radical Cell Cellular Components (DNA, Lipids, Proteins) Damage->Cell

Caption: Conceptual Antioxidant Action of this compound.

References

High-Yield Extraction of Cedeodarin from Cedrus deodara: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cedeodarin (6-methyltaxifolin) is a dihydroflavonol found in the wood and bark of the Himalayan cedar, Cedrus deodara.[1][2][3] This compound, along with other flavonoids, contributes to the reported therapeutic properties of C. deodara extracts, which include anti-inflammatory, antioxidant, and anticancer activities.[2][4][5][6] Efficient extraction of this compound is critical for pharmacological research and potential drug development. This document provides detailed protocols for high-yield extraction of this compound and other flavonoids from C. deodara, focusing on modern, efficient techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE), and compares them with conventional methods like Soxhlet and maceration.

Comparative Analysis of Extraction Methods

Modern extraction techniques offer significant advantages over conventional methods by reducing extraction time, decreasing solvent consumption, and often increasing the yield of target compounds.[7][8] Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) utilize microwave and sonic energy, respectively, to heat the solvent and disrupt the plant cell matrix, enhancing solvent penetration and mass transfer of bioactive compounds.[9][10][11]

Data Presentation: Comparison of Extraction Yields

The following table summarizes typical yields and conditions for flavonoid extraction from plant materials, providing a baseline for optimizing this compound extraction. Specific yields for this compound are not widely reported, so data for total flavonoids from Cedrus species or similar woody plants are used for comparison.

Extraction MethodSolventTemperature (°C)TimePowerYield (Total Flavonoids)Reference
Microwave-Assisted Extraction (MAE) 78.1% Ethanol (B145695)N/A24.9 min559 W4.67%[12]
Ultrasound-Assisted Extraction (UAE) 65% Ethanol40°C29 min130 W23.6 mg QE/g (2.36%)[10][13]
Ultrasound-Assisted Extraction (UAE) 50% Ethanol60°C50 min100 W92.0 mg/g (9.2%)[11][14]
Soxhlet Extraction EthanolBoiling Point6-8 hN/A3.35%[12]
Enzymatic-Assisted Extraction N/AN/AN/AN/AYield enhanced 1.8-fold over hydrodistillation[15][16]
Conventional Maceration (Methanol) MethanolRoom Temp.72 hN/A13.7% (Crude Extract)[17]

Experimental Protocols

Sample Preparation
  • Source Material : Use heartwood, bark, or needles of Cedrus deodara. Heartwood is a primary source of this compound.[2]

  • Drying : Air-dry the plant material in the shade or use a laboratory oven at a controlled temperature (40-50°C) to prevent degradation of thermolabile compounds.

  • Grinding : Grind the dried material into a fine powder (approximately 40-60 mesh) using a laboratory mill. Smaller particle size increases the surface area available for extraction.[5][18]

  • Storage : Store the powdered material in an airtight, light-proof container at room temperature to prevent oxidation and photodegradation.

Protocol for Ultrasound-Assisted Extraction (UAE)

UAE is a highly efficient method that uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration.[11]

Materials:

  • Powdered C. deodara material

  • Ethanol (60-70%)

  • Ultrasonic bath or probe sonicator (e.g., 50 kHz, 100-150 W)[11]

  • Extraction vessel (Erlenmeyer flask)

  • Filtration system (e.g., Whatman No. 1 filter paper or vacuum filtration)

  • Rotary evaporator

Procedure:

  • Weigh 10 g of powdered C. deodara and place it into a 500 mL Erlenmeyer flask.

  • Add 200 mL of 65% ethanol (achieving a 1:20 solid-to-liquid ratio).

  • Place the flask in the ultrasonic bath, ensuring the water level is higher than the solvent level in the flask.

  • Set the extraction parameters. Based on optimization studies for similar flavonoids, recommended starting conditions are:

    • Temperature: 40°C[10][13]

    • Time: 30 minutes[10][13]

    • Ultrasonic Power: 130 W[10][13]

  • After sonication, immediately filter the mixture while warm to separate the extract from the solid plant material.

  • For exhaustive extraction, the residue can be re-extracted under the same conditions.

  • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude flavonoid extract.

  • Dry the resulting extract in a vacuum oven to remove residual solvent.

Protocol for Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy for rapid heating of the solvent and plant material, leading to cell rupture and release of phytochemicals.[8] This method significantly reduces extraction time.[9][12]

Materials:

  • Powdered C. deodara material

  • Ethanol (70-80%)

  • Microwave extraction system with temperature and power control

  • Extraction vessel (microwave-transparent, e.g., Teflon or quartz)

  • Filtration system

  • Rotary evaporator

Procedure:

  • Place 10 g of powdered C. deodara into a suitable microwave extraction vessel.

  • Add 300 mL of 78% ethanol (1:30 solid-to-liquid ratio).

  • Seal the vessel and place it in the microwave extractor.

  • Set the extraction parameters. Optimal conditions from related studies suggest:

    • Microwave Power: 400-600 W[9][12]

    • Time: 3-25 minutes (A shorter time of 3 minutes at 400W has been shown to be effective)[9][12]

  • After the extraction cycle, allow the vessel to cool to a safe temperature before opening.

  • Filter the extract to remove the solid residue.

  • Concentrate the filtrate using a rotary evaporator to yield the crude extract.

  • Dry the extract completely in a vacuum oven.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and isolation of this compound.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing P1 Cedrus deodara (Heartwood/Bark) P2 Drying (40-50°C) P1->P2 P3 Grinding (40-60 mesh) P2->P3 E1 Ultrasound-Assisted Extraction (UAE) P3->E1 E2 Microwave-Assisted Extraction (MAE) P3->E2 E3 Conventional Methods (Soxhlet, Maceration) P3->E3 D1 Filtration E1->D1 E2->D1 E3->D1 D2 Solvent Evaporation (Rotary Evaporator) D1->D2 D3 Crude Extract D2->D3 D4 Purification (e.g., Column Chromatography) D3->D4 D5 Isolated this compound D4->D5

Caption: General workflow for this compound extraction.

Conceptual Diagram: Mechanism of Modern Extraction

This diagram illustrates the core principles behind UAE and MAE.

G cluster_UAE Ultrasound-Assisted Extraction (UAE) cluster_MAE Microwave-Assisted Extraction (MAE) PlantCell Plant Cell Matrix (with this compound) Release Release of This compound PlantCell->Release Enhanced Mass Transfer U1 Ultrasonic Waves U2 Acoustic Cavitation (Bubble Collapse) U1->U2 U3 Cell Wall Disruption U2->U3 M1 Microwave Energy M2 Dipolar Rotation & Ionic Conduction M1->M2 M3 Rapid Internal Heating M2->M3 M4 Cell Pressure Buildup & Rupture M3->M4 G cluster_pathway Cellular Signaling cluster_response Cellular Response This compound This compound / Flavonoids IKK IKK Complex This compound->IKK Inhibition MAPK MAPK Cascade (ERK, JNK, p38) This compound->MAPK Modulation IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Sequesters Inflammation Inflammatory Genes (COX-2, iNOS, Cytokines) NFkB->Inflammation Upregulates MAPK->Inflammation Regulates Apoptosis Apoptosis / Cell Cycle Arrest MAPK->Apoptosis Regulates

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Cedeodarin in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cedeodarin, also known as 6-methyltaxifolin, is a flavonoid found in plants such as Cedrus deodara[1][2]. It is structurally related to taxifolin (B1681242) and is of interest for its potential biological activities. The development of a robust and reliable analytical method for the quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note provides a detailed protocol for the quantification of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The method is designed to be specific, accurate, and precise for its intended purpose.

Experimental Protocols

Materials and Reagents
  • Solvents: HPLC grade acetonitrile, methanol (B129727), and water. Formic acid (analytical grade).

  • Standards: this compound analytical standard (purity >98%).

  • Plant Material: Dried and powdered plant material suspected to contain this compound (e.g., heartwood of Cedrus deodara).

  • Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or nylon).

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical balance.

  • Ultrasonic bath.

  • Vortex mixer.

  • Centrifuge.

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (Plant Extract)
  • Extraction: Accurately weigh 1.0 g of the dried, powdered plant material into a flask. Add 20 mL of methanol and extract using an ultrasonic bath for 30 minutes at room temperature[3].

  • Filtration: Filter the extract through Whatman No. 1 filter paper. Collect the filtrate and repeat the extraction process on the residue two more times.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

  • Sample Solution: Accurately weigh 10 mg of the dried crude extract and dissolve it in 10 mL of methanol. Vortex and sonicate for 10 minutes.

  • Final Filtration: Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection[3].

HPLC Method
  • Column: C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 60% B

    • 25-30 min: 60% to 10% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min[4].

  • Injection Volume: 10 µL[5].

  • Column Temperature: 30°C.

  • Detection Wavelength: As flavonoids typically show strong absorbance between 254 nm and 370 nm, the detection wavelength should be optimized. A starting wavelength of 280 nm is recommended[5]. A photodiode array detector can be used to obtain the full UV spectrum to determine the optimal wavelength.

Method Validation

The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines, evaluating specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ)[5].

  • Specificity: The ability of the method to distinguish the analyte from other components in the sample matrix. This is assessed by comparing the chromatograms of a blank, the standard, and the plant extract. Peak purity analysis using a DAD is also recommended.

  • Linearity: Assessed by injecting the working standard solutions at a minimum of five concentrations. The calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) should be >0.999[4].

  • Precision: The closeness of agreement between a series of measurements. It is evaluated at two levels:

    • Intra-day precision: Analysis of replicate samples on the same day.

    • Inter-day precision: Analysis of replicate samples on different days. The results are expressed as the relative standard deviation (%RSD), which should be less than 2%[5].

  • Accuracy: Determined by a recovery study, where a known amount of this compound standard is spiked into the plant extract. The percentage recovery is then calculated.

  • LOD and LOQ: The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (S/N), where LOD has an S/N of 3:1 and LOQ has an S/N of 10:1[3].

Data Presentation

The quantitative data for the HPLC method validation for this compound are summarized in the tables below. (Note: The following data are representative and should be replaced with actual experimental results).

Table 1: HPLC Method Parameters

Parameter Value
Column C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 280 nm
Column Temperature 30°C

| Run Time | 35 minutes |

Table 2: Method Validation Summary

Validation Parameter Result
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
LOD (µg/mL) 0.05
LOQ (µg/mL) 0.15
Accuracy (% Recovery) 98.5% - 101.2%
Intra-day Precision (%RSD) < 1.5%

| Inter-day Precision (%RSD) | < 2.0% |

Visualization

G cluster_sample Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plant_material Plant Material (e.g., Cedrus deodara) extraction Solvent Extraction (Methanol, Sonication) plant_material->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation filtration->concentration final_sample Dissolution & Final Filtration (0.45 µm filter) concentration->final_sample hplc_injection HPLC Injection final_sample->hplc_injection separation C18 Column Separation hplc_injection->separation detection UV Detection (280 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification (Calibration Curve) integration->quantification report Final Report quantification->report cluster_sample cluster_sample cluster_analysis cluster_analysis cluster_data cluster_data

Caption: Experimental workflow for this compound quantification.

G cluster_validation_params Validation Parameters method_dev Method Development validation Method Validation (ICH Guidelines) method_dev->validation specificity Specificity validation->specificity linearity Linearity validation->linearity precision Precision validation->precision accuracy Accuracy validation->accuracy lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness

Caption: HPLC method validation logical flow.

References

Application Note & Protocol: LC-MS/MS Analysis of Cedeodarin and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of Cedeodarin and the identification of its potential metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound (6-methyltaxifolin) is a flavonoid found in Cedrus deodara which has demonstrated various biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects[1][2][3][4]. Understanding its metabolic fate is crucial for drug development and pharmacological studies.

Experimental Protocols

This section details the necessary procedures for sample preparation and LC-MS/MS analysis.

1.1. Sample Preparation

Two primary sample types are addressed: plant material for the quantification of this compound and plasma for pharmacokinetic and metabolite identification studies.

1.1.1. Extraction of this compound from Cedrus deodara Plant Material

This protocol is adapted from methods for extracting flavonoids from plant tissues[5].

  • Sample Collection and Storage: Immediately freeze fresh plant material (e.g., needles, bark) in liquid nitrogen and store at -80°C until use[5].

  • Homogenization: Grind the frozen plant tissue into a fine powder using a mortar and pestle with liquid nitrogen[5].

  • Extraction:

    • Weigh approximately 100 mg of the powdered sample into a 2 mL microtube.

    • Add 1 mL of 70% ethanol[6].

    • Vortex the mixture for 1 minute.

    • Perform ultrasonic extraction in a water bath for 45 minutes[6].

    • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C[5].

  • Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an LC vial for analysis[7].

1.1.2. Extraction of this compound and its Metabolites from Plasma

This protocol is based on standard methods for extracting small molecules from plasma for LC-MS/MS analysis[8][9][10].

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Protein Precipitation:

    • To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., a structurally similar flavonoid not present in the sample).

    • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Final Filtration: Centrifuge at 13,000 x g for 5 minutes and transfer the clear supernatant to an LC vial.

1.2. LC-MS/MS Analysis Protocol

The following conditions are a starting point and may require optimization for specific instrumentation.

1.2.1. Liquid Chromatography (LC) Conditions

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid[8]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[8]
Gradient 5-95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

1.2.2. Mass Spectrometry (MS) Conditions

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive and Negative[11][12]
Scan Type Multiple Reaction Monitoring (MRM) for quantification; Full Scan and Product Ion Scan for metabolite identification
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 450°C[12]
Nebulizer Gas Nitrogen, 50 psi[12]
Collision Gas Argon

Data Presentation

Quantitative data for this compound and its potential metabolites can be acquired using MRM. The following tables provide expected mass transitions. Metabolites are predicted based on common flavonoid metabolic pathways (e.g., glucuronidation, sulfation, methylation).

Table 1: MRM Transitions for this compound and Potential Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)PolarityCollision Energy (eV)
This compound 319.1153.1, 167.1Positive20-35
This compound Glucuronide495.1319.1Positive25-40
This compound Sulfate399.1319.1Positive25-40
Methyl-Cedeodarin333.1167.1, 181.1Positive20-35

Table 2: Typical LC-MS/MS Method Validation Parameters

ParameterAcceptance Criteria
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10
Accuracy Within ±15% of nominal concentration (±20% at LLOQ)
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Within acceptable limits

Visualizations

3.1. Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plant Plant Material (Cedrus deodara) extraction_plant Homogenization & Solvent Extraction plant->extraction_plant plasma Plasma Sample extraction_plasma Protein Precipitation plasma->extraction_plasma filtration Filtration / Clean-up extraction_plant->filtration extraction_plasma->filtration lc_separation Liquid Chromatography Separation filtration->lc_separation ms_detection Mass Spectrometry Detection (MRM / Full Scan) lc_separation->ms_detection quantification Quantification of this compound ms_detection->quantification metabolite_id Metabolite Identification ms_detection->metabolite_id

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

3.2. Hypothetical Signaling Pathway

Given the known anti-inflammatory properties of flavonoids and Cedrus deodara extracts, this compound and its metabolites may modulate inflammatory signaling pathways such as the NF-κB pathway.

signaling_pathway cluster_pathway Potential Anti-inflammatory Action of this compound stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR) stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase ikb IκBα ikb_kinase->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) ikb->nfkb nucleus Nucleus nfkb->nucleus Translocation gene_transcription Gene Transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) gene_transcription->cytokines This compound This compound & Metabolites This compound->ikb_kinase Inhibition This compound->nfkb Inhibition of Translocation

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

References

Application Notes and Protocols for the Structural Elucidation of Cedeodarin using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cedeodarin and the Role of NMR Spectroscopy

This compound is a dihydroflavonol, a type of flavonoid, isolated from the wood of the Himalayan cedar, Cedrus deodara. The structural elucidation of natural products like this compound is fundamental for understanding their chemical properties and biological activities, which is crucial in drug discovery and development. NMR spectroscopy is an unparalleled tool for determining the three-dimensional structure of organic molecules in solution.[1][2] Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to establish the carbon skeleton, proton environments, and connectivity within a molecule, ultimately leading to an unambiguous structural assignment.

Data Presentation: NMR Spectral Data for Structural Analysis

The following tables summarize the ¹H and ¹³C NMR spectral data for taxifolin (B1681242), which serves as a reference for the structural elucidation of this compound. The numbering scheme for the flavonoid skeleton is provided in the accompanying diagram. For this compound, significant changes in the chemical shifts would be anticipated for C-5, C-6, C-7, and H-8 in the A-ring due to the substitution of the C-6 proton with a methyl group.

Table 1: ¹H NMR (500 MHz, Methanol-d4) and ¹³C NMR (125 MHz, Methanol-d4) Data for Taxifolin.

PositionδC (ppm)δH (ppm, mult., J in Hz)
285.154.90 (d, 11.5)
373.694.49 (d, 11.5)
4198.41-
4a101.79-
5165.36-
697.375.86 (d, 2.0)
7169.01-
896.355.90 (d, 2.0)
8a164.54-
1'129.89-
2'115.876.95 (d, 2.0)
3'146.35-
4'147.17-
5'116.076.79 (d, 8.0)
6'120.926.83 (dd, 8.0, 2.0)

Data sourced from publicly available databases and may vary slightly based on experimental conditions.

Experimental Protocols

The following are detailed protocols for the key NMR experiments required for the structural elucidation of a flavonoid like this compound.

Sample Preparation
  • Isolation and Purification: this compound is to be isolated from the heartwood of Cedrus deodara using appropriate chromatographic techniques (e.g., column chromatography over silica (B1680970) gel followed by preparative HPLC) to ensure high purity (>95%).

  • Sample Preparation for NMR:

    • Weigh approximately 5-10 mg of the purified this compound.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., methanol-d4, acetone-d6, or DMSO-d6). The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., hydroxyl groups).

    • Transfer the solution to a 5 mm NMR tube.

    • If necessary, add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C). Modern spectrometers can also reference the residual solvent signal.

1D NMR Spectroscopy

3.2.1. ¹H NMR (Proton NMR)

  • Objective: To identify the number and types of protons in the molecule and their immediate electronic environment.

  • Instrument: 400-600 MHz NMR Spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 (depending on sample concentration).

    • Temperature: 298 K.

  • Processing: Fourier transform the FID, phase correct the spectrum, and perform baseline correction. Integrate the signals to determine the relative number of protons.

3.2.2. ¹³C NMR (Carbon NMR)

  • Objective: To determine the number of carbon atoms and their chemical environments.

  • Instrument: 100-150 MHz NMR Spectrometer (corresponding to the proton frequency).

  • Parameters:

    • Pulse Program: Standard single-pulse with proton decoupling (e.g., 'zgpg30').

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

  • Processing: Apply an exponential multiplication with a line broadening of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum.

2D NMR Spectroscopy

3.3.1. COSY (Correlation Spectroscopy)

  • Objective: To identify proton-proton (¹H-¹H) couplings, typically through 2-3 bonds. This helps to establish spin systems and connectivity between adjacent protons.

  • Instrument: 400-600 MHz NMR Spectrometer.

  • Pulse Program: Gradient-selected COSY (e.g., 'cosygpqf').

  • Parameters:

    • Spectral Width: Same as the ¹H spectrum in both dimensions.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 2-8.

  • Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform. Symmetrize the spectrum if necessary.

3.3.2. HSQC (Heteronuclear Single Quantum Coherence)

  • Objective: To identify direct one-bond correlations between protons and their attached carbons (¹H-¹³C).

  • Instrument: 400-600 MHz NMR Spectrometer.

  • Pulse Program: Gradient-selected, phase-sensitive HSQC (e.g., 'hsqcedetgpsisp2.3'). An edited HSQC can distinguish between CH, CH₂, and CH₃ groups.

  • Parameters:

    • Spectral Width (F2 - ¹H): Same as the ¹H spectrum.

    • Spectral Width (F1 - ¹³C): Same as the ¹³C spectrum.

    • Number of Increments (F1): 128-256.

    • Number of Scans per Increment: 4-16.

    • ¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).

  • Processing: Apply appropriate window functions and perform a 2D Fourier transform.

3.3.3. HMBC (Heteronuclear Multiple Bond Correlation)

  • Objective: To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). This is crucial for connecting different spin systems and establishing the overall carbon skeleton.

  • Instrument: 400-600 MHz NMR Spectrometer.

  • Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf').

  • Parameters:

    • Spectral Widths: Same as for HSQC.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 8-32.

    • Long-range JCH Coupling Constant: Optimized for an average 2-3 bond coupling (e.g., 8 Hz).

  • Processing: Apply appropriate window functions and perform a 2D Fourier transform.

Visualization of Experimental Workflow and Logic

The following diagrams illustrate the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

experimental_workflow cluster_isolation Isolation & Purification cluster_nmr NMR Analysis cluster_elucidation Structure Elucidation cedrus Cedrus deodara heartwood extraction Solvent Extraction cedrus->extraction chromatography Column Chromatography extraction->chromatography hplc Preparative HPLC chromatography->hplc pure_this compound Pure this compound hplc->pure_this compound sample_prep Sample Preparation (Deuterated Solvent) pure_this compound->sample_prep one_d_nmr 1D NMR Acquisition (¹H, ¹³C) sample_prep->one_d_nmr two_d_nmr 2D NMR Acquisition (COSY, HSQC, HMBC) sample_prep->two_d_nmr data_processing Data Processing & Analysis one_d_nmr->data_processing two_d_nmr->data_processing structure_proposal Propose Structure data_processing->structure_proposal

Caption: Experimental workflow from isolation to NMR-based structural elucidation of this compound.

logical_relationship cluster_data NMR Data cluster_info Derived Information H1_NMR ¹H NMR (Proton Environments, Multiplicities, Integrals) proton_spin_systems Proton Spin Systems H1_NMR->proton_spin_systems C13_NMR ¹³C NMR (Carbon Environments) carbon_types Carbon Types (CH, CH₂, CH₃, Cq) C13_NMR->carbon_types COSY COSY (¹H-¹H Connectivity) COSY->proton_spin_systems HSQC HSQC (Direct ¹H-¹³C Connectivity) direct_bonds Direct C-H Bonds HSQC->direct_bonds HMBC HMBC (Long-Range ¹H-¹³C Connectivity) structural_fragments Structural Fragments HMBC->structural_fragments proton_spin_systems->structural_fragments carbon_types->structural_fragments direct_bonds->structural_fragments final_structure Final Structure of this compound structural_fragments->final_structure

Caption: Logical relationships between different NMR experiments for structural elucidation.

Conclusion

The structural elucidation of natural products is a critical step in the drug discovery pipeline. NMR spectroscopy provides an array of powerful techniques to unambiguously determine the chemical structure of novel compounds. The protocols and data presented here, using taxifolin as a close analog for this compound, offer a robust framework for researchers to approach the structural characterization of this and other related flavonoids. The application of 1D and 2D NMR experiments, when systematically applied and interpreted, will yield a complete and accurate structural assignment for this compound.

References

In Vitro Antioxidant Assays for Cedeodarin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for assessing the in vitro antioxidant activity of Cedeodarin using the common DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. This compound, also known as 6-methyltaxifolin, is a dihydroflavonol found in species such as Cedrus deodara.[1] The protocols outlined below are standard methods widely used to evaluate the free radical scavenging capabilities of natural compounds.

Application Notes

Antioxidant activity is a key parameter in the evaluation of phytochemicals for their potential therapeutic applications, particularly in conditions associated with oxidative stress. The DPPH and ABTS assays are popular choices due to their simplicity, reliability, and reproducibility.[2][3]

  • DPPH Assay: This method measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[2][4] The degree of discoloration is proportional to the scavenging activity of the antioxidant.[4][5]

  • ABTS Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore.[2] In the presence of an antioxidant, the ABTS•+ is reduced, leading to a loss of color that can be quantified. This assay is applicable to both hydrophilic and lipophilic antioxidants.

While direct quantitative data for the antioxidant activity of isolated this compound is not extensively available in the public domain, studies on extracts of Cedrus deodara, which contains this compound, have demonstrated notable antioxidant potential.[1][6][7]

Quantitative Data Summary

The following table summarizes the antioxidant activity of methanolic extracts from Cedrus deodara leaves, which contain this compound. It is important to note that these values represent the activity of the entire extract and not of purified this compound.

AssaySample Concentration (µg/mL)% InhibitionReference Compound
DPPH1014.61%Silymarin
DPPH2022.12%Silymarin
DPPH3025.44%Silymarin
Data sourced from a study on the methanolic extraction of Cedrus deodara leaves.[6]

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol is a standard procedure for determining the free radical scavenging activity of a test compound like this compound.

a. Materials and Reagents:

  • This compound (or extract) of known concentration

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695) (analytical grade)

  • Ascorbic acid (as a positive control)

  • 96-well microplate

  • Microplate reader or UV-Vis Spectrophotometer

b. Preparation of Solutions:

  • DPPH Stock Solution (0.2 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol to achieve a final concentration of 0.2 mM. Store this solution in the dark.

  • This compound Stock Solution: Prepare a stock solution of this compound in methanol or ethanol (e.g., 1 mg/mL).

  • Working Solutions: From the this compound stock solution, prepare a series of dilutions to obtain a range of concentrations for testing (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Positive Control: Prepare a series of dilutions of ascorbic acid in the same manner as the test sample.

c. Assay Procedure:

  • Add 100 µL of the DPPH working solution to each well of a 96-well microplate.

  • Add 100 µL of the different concentrations of this compound solution (or positive control) to the wells.

  • For the blank control, add 100 µL of the solvent (methanol or ethanol) instead of the sample.

  • Incubate the plate in the dark at room temperature for 30 minutes.[4][8]

  • Measure the absorbance at 517 nm using a microplate reader.[9]

d. Calculation of Scavenging Activity:

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the DPPH solution without the sample.

  • A_sample is the absorbance of the DPPH solution with the sample.

The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the sample concentration.[3]

ABTS Radical Cation Decolorization Assay

This protocol outlines the steps to measure the antioxidant activity of this compound using the ABTS assay.

a. Materials and Reagents:

  • This compound (or extract) of known concentration

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate Buffered Saline (PBS) or Ethanol

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader or UV-Vis Spectrophotometer

b. Preparation of Solutions:

  • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.[5]

  • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.[5]

  • ABTS•+ Radical Cation Working Solution: Mix the ABTS stock solution and the potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[3][5] This will produce the dark-colored ABTS•+ solution.

  • Diluted ABTS•+ Solution: Dilute the ABTS•+ working solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[10]

  • This compound and Trolox Solutions: Prepare stock and working solutions of this compound and the positive control (Trolox) in the appropriate solvent.

c. Assay Procedure:

  • Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.

  • Add 10 µL of the different concentrations of this compound solution (or positive control) to the wells.

  • For the blank control, add 10 µL of the solvent.

  • Incubate the plate at room temperature for 6 minutes.[3]

  • Measure the absorbance at 734 nm using a microplate reader.[3]

d. Calculation of Scavenging Activity:

The percentage of ABTS•+ scavenging activity is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the ABTS•+ solution without the sample.

  • A_sample is the absorbance of the ABTS•+ solution with the sample.

The IC50 value can be determined by plotting the percentage of inhibition against the sample concentration.

Visualizations

DPPH_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Execution cluster_analysis Data Analysis DPPH Prepare DPPH Solution (in Methanol) Mix Mix DPPH Solution with Sample/Control/Blank in 96-well plate DPPH->Mix Sample Prepare this compound Serial Dilutions Sample->Mix Control Prepare Ascorbic Acid (Positive Control) Control->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for the DPPH radical scavenging assay.

ABTS_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ABTS_Radical Generate ABTS Radical (ABTS + K₂S₂O₈, 12-16h in dark) Dilute_ABTS Dilute ABTS Radical to Absorbance ~0.7 ABTS_Radical->Dilute_ABTS Mix Mix Diluted ABTS with Sample/Control/Blank in 96-well plate Dilute_ABTS->Mix Sample Prepare this compound Serial Dilutions Sample->Mix Control Prepare Trolox (Positive Control) Control->Mix Incubate Incubate (6 min, RT) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for the ABTS radical cation decolorization assay.

Radical_Scavenging_Mechanism cluster_process Antioxidant Action Free_Radical Free Radical (e.g., DPPH•, ABTS•+) Stable_Molecule Stable Molecule Free_Radical->Stable_Molecule Donates e⁻ or H• Antioxidant This compound (Antioxidant) Oxidized_Antioxidant Oxidized This compound Antioxidant->Oxidized_Antioxidant Loses e⁻ or H•

Caption: General mechanism of free radical scavenging by an antioxidant.

References

Application Note: Cell-Based Assays for Evaluating the Anti-Inflammatory Effects of Cedeodarin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The transcription factor NF-κB and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways are pivotal mediators of inflammatory responses, inducing the expression of pro-inflammatory genes, including cytokines and chemokines.[1][2] Cedeodarin, a flavonoid compound isolated from Cedrus deodara, has been associated with the traditional anti-inflammatory use of the plant.[3][4][5] Evaluating the specific anti-inflammatory potential of this compound requires robust and reliable in vitro models.

This document provides detailed protocols for a suite of cell-based assays designed to quantify the anti-inflammatory effects of this compound. The workflow begins with assessing cytotoxicity to establish a safe therapeutic window, followed by functional assays to measure the inhibition of key inflammatory mediators. Finally, mechanistic studies are outlined to investigate the compound's effect on the NF-κB and MAPK signaling pathways.

Experimental Workflow

The overall strategy involves a multi-step approach to comprehensively characterize the anti-inflammatory activity of this compound. The workflow ensures that observed effects are not due to cytotoxicity and provides insights into the potential mechanism of action.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Functional Evaluation cluster_2 Phase 3: Mechanistic Insight A RAW 264.7 Cell Culture B Cytotoxicity Assay (MTT) A->B C Determine Max Non-Toxic Concentration B->C D Induce Inflammation (LPS Stimulation) C->D Proceed with safe concentrations E Treat with this compound (Non-Toxic Doses) D->E F Measure Nitric Oxide (NO) (Griess Assay) E->F G Measure Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β via ELISA) E->G H Cell Lysis & Protein Quantification E->H I Western Blot Analysis H->I J Analyze NF-κB Pathway (p-p65, p-IκBα) I->J K Analyze MAPK Pathway (p-p38, p-JNK, p-ERK) I->K G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB p65/p50-IκBα (Inactive) IKK->IkB Phosphorylates IκBα p65_p50 p65/p50 (Active) IkB->p65_p50 IkB_deg IκBα Degradation IkB->IkB_deg p65_nuc p65/p50 p65_p50->p65_nuc Translocation This compound This compound This compound->IKK Inhibition? Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) p65_nuc->Genes Induces Transcription G cluster_mapk Stimulus Inflammatory Stimulus (e.g., LPS) MAP3K MAP3K (e.g., TAK1) Stimulus->MAP3K This compound This compound This compound->MAP3K Inhibition? MKK36 MKK3/6 MAP3K->MKK36 MKK47 MKK4/7 MAP3K->MKK47 MEK12 MEK1/2 MAP3K->MEK12 p38 p38 MKK36->p38 JNK JNK MKK47->JNK ERK ERK MEK12->ERK TF Activation of Transcription Factors (e.g., AP-1, NF-κB) p38->TF JNK->TF ERK->TF Response Pro-inflammatory Gene Expression TF->Response

References

Unveiling the Anti-Cancer Potential of Cedeodarin: Application Notes and Protocols for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anti-cancer activities of compounds derived from Cedrus deodara, the source of Cedeodarin. The following sections detail the cytotoxic and mechanistic effects on various cancer cell lines, with a focus on colon and lung cancer, for which significant research is available. While the specific compound "this compound" is not extensively characterized in the reviewed literature, the data herein pertains to extracts rich in bioactive constituents like lignans (B1203133) and essential oils from Cedrus deodara.

Data Presentation: Summary of Anti-Cancer Activity

The anti-proliferative effects of Cedrus deodara extracts have been quantified across several human cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50), a key measure of potency.

Table 1: Cytotoxic Activity of Cedrus deodara Essential Oil (CDEO) in Colon Cancer Cell Lines
Cell LineCancer TypeIC50 Value (µg/mL)Reference
HCT-116Colon Carcinoma11.88[1][2]
SW-620Colon Adenocarcinoma14.63[1][2]
Table 2: Cytotoxic Activity of Cedrus deodara Total Lignans (CTL) in Various Cancer Cell Lines
Cell LineCancer TypeIC50 Value (µg/mL)Reference
A549Lung Adenocarcinoma39.82 ± 1.74[3][4]
HeLaCervical Cancer62.01 ± 1.37[3]
HepG2Liver Carcinoma67.67 ± 2.64[3]
HT-29Colon Adenocarcinoma99.17 ± 1.67[3]
MKN 45Gastric Cancer115.84 ± 2.08[3]

Note on Breast Cancer: Currently, there is limited specific data available in the scientific literature regarding the direct anti-cancer activity of Cedrus deodara extracts on breast cancer cell lines such as MCF-7 or MDA-MB-231. While some studies suggest that lignan (B3055560) mixtures from Cedrus deodara have shown cytotoxicity in breast cancer cells, specific IC50 values and detailed mechanistic studies are not yet published.[3][5]

Mechanistic Insights and Signaling Pathways

Research indicates that extracts from Cedrus deodara exert their anti-cancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and inhibiting key signaling pathways involved in cancer cell proliferation and survival.

Inhibition of NF-κB Signaling in Colon Cancer

In colon cancer cells, Cedrus deodara essential oil (CDEO) has been shown to inhibit the NF-κB signaling pathway.[1][2] This inhibition leads to a cascade of events culminating in apoptosis. Specifically, the treatment upregulates the Bax/Bcl-2 ratio, leading to the activation of cleaved caspase-3, a key executioner of apoptosis.[1][2]

G CDEO Cedrus deodara Essential Oil NFkB NF-κB CDEO->NFkB inhibition Bax Bax (Pro-apoptotic) CDEO->Bax upregulation Bcl2 Bcl-2 (Anti-apoptotic) NFkB->Bcl2 downregulation Caspase3 Cleaved Caspase-3 Bcl2->Caspase3 inhibition Bax->Caspase3 activation Apoptosis Apoptosis Caspase3->Apoptosis execution G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Molecular Pathway Analysis A Cell Culture (Breast, Lung, Colon lines) B Treatment with Cedrus deodara Extract A->B C Cell Viability Assay (MTT / CCK-8) B->C D Determine IC50 Values C->D E Apoptosis Assay (Flow Cytometry) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Migration/Invasion Assay D->G H Western Blotting (e.g., NF-κB, Caspases) E->H I Gene Expression Analysis (RT-qPCR) E->I F->H F->I G->H G->I J Data Interpretation & Conclusion H->J I->J

References

Application Notes and Protocols for In Vivo Efficacy Studies of Cediranib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cediranib (B1683797) (RECENTIN™; AZD2171) is a potent, orally administered tyrosine kinase inhibitor (TKI) that targets vascular endothelial growth factor (VEGF) receptors, playing a crucial role in angiogenesis, the formation of new blood vessels that tumors need to grow and spread.[1][2] Preclinical in vivo efficacy studies using various animal models are fundamental for evaluating the therapeutic potential of anti-angiogenic agents like Cediranib.[3][4] These studies provide critical data on dosing, treatment schedules, and potential therapeutic combinations.[5][6] This document provides detailed application notes and protocols for conducting in vivo efficacy studies of Cediranib in various cancer models.

Mechanism of Action

Cediranib primarily inhibits the kinase activity of all three VEGF receptors: VEGFR-1, VEGFR-2, and VEGFR-3.[2] By blocking these receptors, Cediranib disrupts the downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival, ultimately leading to the inhibition of angiogenesis and lymphangiogenesis.[1][7] This anti-angiogenic effect can lead to a reduction in tumor growth, vascular regression, and decreased tumor microvessel density.[1][7]

Cediranib_Mechanism_of_Action cluster_0 Endothelial Cell VEGF VEGF VEGFR VEGFR-1, -2, -3 VEGF->VEGFR Binds Signaling Downstream Signaling (e.g., PLCγ, MAPK, Akt) VEGFR->Signaling Activates Cediranib Cediranib Cediranib->VEGFR Inhibits Response Angiogenic Response (Proliferation, Migration, Survival) Signaling->Response

Caption: Cediranib inhibits VEGF signaling in endothelial cells.

Animal Models for In Vivo Efficacy Studies

The selection of an appropriate animal model is critical for the successful evaluation of Cediranib's in vivo efficacy.[3] The choice of model depends on the specific cancer type being studied and the experimental questions being addressed.[8][9]

1. Xenograft Models:

Human tumor cells are implanted into immunodeficient mice (e.g., nude, SCID, or NSG mice).[8][10] This is the most common approach for preclinical efficacy testing of anti-cancer drugs.[3]

  • Subcutaneous Xenografts: Tumor cells are injected subcutaneously, leading to the formation of a palpable tumor. This model is advantageous for its simplicity and ease of tumor measurement.[10]

  • Orthotopic Xenografts: Tumor cells are implanted into the corresponding organ of origin (e.g., brain for glioblastoma, ovary for ovarian cancer).[10][11][12] This model more accurately recapitulates the tumor microenvironment and metastatic potential.[10]

2. Syngeneic Models:

Murine tumor cells are transplanted into immunocompetent mice of the same genetic background.[8] These models are essential for studying the interplay between the immune system and the therapeutic agent.[12]

3. Genetically Engineered Mouse Models (GEMMs):

Mice are genetically modified to develop spontaneous tumors that closely mimic human cancers.[8][13] GEMMs are valuable for studying tumor initiation, progression, and response to therapy in a more physiologically relevant context.[8]

Experimental Protocols

Below are detailed protocols for key experiments in Cediranib in vivo efficacy studies.

Protocol 1: Subcutaneous Xenograft Model for Tumor Growth Inhibition

Objective: To evaluate the effect of Cediranib on the growth of subcutaneously implanted tumors.

Materials:

  • Cancer cell line of interest (e.g., U87 glioblastoma, Calu-6 lung carcinoma, SKOV3 ovarian cancer)[5][6][11]

  • Immunodeficient mice (e.g., athymic nude mice), 6-8 weeks old[5][6]

  • Cediranib (formulated for oral gavage)[12][14]

  • Vehicle control (e.g., 0.5% HPMC, 0.1% Tween 80)

  • Calipers for tumor measurement

  • Sterile syringes and needles

  • Animal housing and husbandry equipment

Procedure:

  • Cell Culture and Implantation:

    • Culture cancer cells to ~80% confluency.

    • Harvest and resuspend cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1-10 x 10^6 cells per 100 µL.

    • Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).[5]

    • Measure tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Treatment Administration:

    • Randomize mice into treatment and control groups (n=5-10 mice per group).[6]

    • Administer Cediranib orally by gavage at the desired dose (e.g., 3-6 mg/kg) once daily.[5][11][12]

    • Administer the vehicle control to the control group using the same schedule and route.

  • Efficacy Evaluation:

    • Continue treatment and tumor monitoring for a specified period (e.g., 2-4 weeks) or until tumors in the control group reach a humane endpoint.[6]

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology, biomarker analysis).

    • Primary endpoints include tumor growth inhibition and time to reach a specific tumor volume.[5]

Subcutaneous_Xenograft_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Immunodeficient Mice cell_culture->implantation tumor_growth Tumor Growth to Predetermined Size implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Cediranib Treatment (Oral Gavage) randomization->treatment control Vehicle Control randomization->control monitoring Tumor Volume Monitoring treatment->monitoring control->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision & Analysis endpoint->analysis end End analysis->end

Caption: Workflow for a subcutaneous xenograft efficacy study.

Protocol 2: Orthotopic Glioblastoma Model for Survival Analysis

Objective: To assess the effect of Cediranib on the survival of mice with orthotopically implanted glioblastoma.[11]

Materials:

  • Glioblastoma cell line (e.g., U87, U118) expressing a reporter gene (e.g., GFP, Luciferase) for in vivo imaging.[11]

  • Immunodeficient mice (e.g., nude mice)[11]

  • Stereotactic apparatus for intracranial injection

  • In vivo imaging system (e.g., bioluminescence or fluorescence imaging)

  • Cediranib and vehicle control

Procedure:

  • Intracranial Implantation:

    • Anesthetize the mouse and secure it in a stereotactic frame.

    • Create a burr hole in the skull at specific coordinates corresponding to the desired brain region (e.g., cerebral cortex).[11]

    • Slowly inject a suspension of glioblastoma cells (e.g., 1 x 10^5 cells in 2-5 µL) into the brain parenchyma.

  • Tumor Growth Confirmation:

    • Monitor tumor establishment and growth using in vivo imaging starting 5-7 days post-implantation.

  • Treatment and Survival Monitoring:

    • Once tumors are established, randomize mice into treatment and control groups.

    • Administer Cediranib or vehicle as described in Protocol 1.

    • Monitor the mice daily for clinical signs of tumor progression (e.g., weight loss, neurological deficits).

    • The primary endpoint is overall survival.

Data Presentation

Quantitative data from in vivo efficacy studies should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Tumor Growth Inhibition in Subcutaneous Xenograft Models

Cancer ModelCell LineTreatment GroupDose (mg/kg)Tumor Growth Inhibition (%)P-valueReference
GlioblastomaU251Cediranib5 µM59.8 ± 32.1< 0.05[15]
Lung CarcinomaCalu-6Cediranib3N/AN/A[5]
Ovarian CancerSKOV3Cediranib0.75SignificantN/A[6]
Ovarian CancerOVCAR3Cediranib0.75SignificantN/A[6]

Table 2: Survival Benefit in Orthotopic Glioblastoma Models

Cell LineTreatment GroupMedian Survival (days)P-valueReference
U87Control21< 0.001[11]
U87Cediranib42< 0.001[11]
U118Control25< 0.01[11]
U118Cediranib35< 0.01[11]
CNS1Control18< 0.001[11]
CNS1Cediranib23< 0.001[11]

Table 3: Effect of Cediranib on Choroidal Neovascularization

Treatment GroupDose (mg/kg/day)Reduction in CNV Lesions (%)P-valueReference
Cediranib157.20.012[14]
Cediranib566.00.012[14]

Conclusion

The in vivo animal models and protocols described in these application notes provide a robust framework for evaluating the preclinical efficacy of Cediranib. Careful selection of the appropriate model and adherence to detailed experimental procedures are essential for generating reliable and reproducible data to support the clinical development of this promising anti-angiogenic agent. The presented data from various studies consistently demonstrate the potent anti-tumor activity of Cediranib across a range of cancer types.

References

Application Note: A Comprehensive Protocol for Assessing the Antimicrobial Properties of Cedeodarin

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Cedeodarin is a novel synthetic compound identified through high-throughput screening. This document provides a comprehensive set of protocols for the initial assessment of this compound's antimicrobial efficacy and selectivity. The following sections detail the experimental workflow, methodologies for determining its inhibitory and bactericidal concentrations, and a preliminary assessment of its cytotoxicity against mammalian cells.

General Experimental Workflow

The evaluation of this compound's antimicrobial potential follows a structured, multi-stage process. The workflow begins with primary screening to determine the minimum inhibitory concentration (MIC) against a panel of microorganisms. This is followed by secondary assays to establish the minimum bactericidal concentration (MBC) and to assess the compound's toxicity to mammalian cells, which is crucial for calculating its selectivity index (SI).

G Figure 1: Overall Experimental Workflow for this compound Assessment cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Assessment cluster_2 Phase 3: Data Analysis A Prepare this compound Stock Solution C Perform Broth Microdilution Assay A->C B Select Microbial Panel (e.g., S. aureus, E. coli) B->C D Determine Minimum Inhibitory Concentration (MIC) C->D E Perform Minimum Bactericidal Concentration (MBC) Assay D->E Results from MIC H Summarize MIC/MBC Data D->H G Calculate Selectivity Index (SI) E->G F Perform Cytotoxicity Assay (e.g., MTT on HEK293 cells) F->G I Evaluate Therapeutic Potential G->I H->I

Caption: Overall Experimental Workflow for this compound Assessment.

Key Experimental Protocols

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol uses the broth microdilution method to determine the lowest concentration of this compound that visibly inhibits the growth of a target microorganism.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile 96-well microtiter plates (U-bottom)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Microbial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Positive control antibiotic (e.g., Gentamicin)

  • Negative control (broth and DMSO)

  • Multichannel pipette

Procedure:

  • Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

  • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the 10th well. Discard 100 µL from the 10th well.

  • The 11th well will serve as the growth control (no this compound), and the 12th well as the sterility control (no inoculum).

  • Prepare the microbial inoculum by diluting the 0.5 McFarland suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add 100 µL of the diluted inoculum to wells 1 through 11. Do not add inoculum to well 12.

  • The final volume in each well (except 12) is 200 µL.

  • Seal the plate and incubate at 37°C for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting for the lowest concentration of this compound that shows no turbidity (no bacterial growth).

Protocol: Minimum Bactericidal Concentration (MBC) Determination

This protocol determines the lowest concentration of this compound required to kill 99.9% of the initial bacterial inoculum.

Materials:

  • Results from the MIC assay

  • Sterile agar (B569324) plates (e.g., Mueller-Hinton Agar)

  • Micropipette

  • Sterile pipette tips

  • Incubator

Procedure:

  • Following MIC determination, select the wells that showed no visible growth. This includes the MIC well and all wells with higher concentrations.

  • Mix the contents of each selected well thoroughly.

  • Aseptically pipette a 10 µL aliquot from each of these clear wells.

  • Spot-plate the aliquot onto a sterile agar plate.

  • Also, plate an aliquot from the positive growth control well (well 11 from the MIC plate) as a reference.

  • Incubate the agar plates at 37°C for 18-24 hours.

  • After incubation, count the number of colonies on each spot.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Protocol: Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxic effect of this compound on a mammalian cell line (e.g., HEK293) to evaluate its selectivity for microbial cells.

Materials:

  • HEK293 cells (or other relevant mammalian cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • Sterile 96-well flat-bottom plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Plate reader (570 nm)

Procedure:

  • Seed HEK293 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include untreated cells as a negative control.

  • Incubate the plate for another 24-48 hours.

  • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium containing MTT and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage relative to the untreated control. The CC50 (50% cytotoxic concentration) is determined from the dose-response curve.

Data Presentation

The antimicrobial activity and selectivity of this compound are summarized below. The Selectivity Index (SI) is calculated as CC50 / MIC. A higher SI value indicates greater selectivity for microbial cells over mammalian cells.

Table 1: Antimicrobial Activity of this compound against Pathogenic Microorganisms

Microorganism Strain ID Type MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus ATCC 29213 Gram-positive 8 16
Escherichia coli ATCC 25922 Gram-negative 32 64
Pseudomonas aeruginosa ATCC 27853 Gram-negative 64 >128

| Candida albicans | ATCC 90028 | Fungus | 16 | 64 |

Table 2: Cytotoxicity and Selectivity Index of this compound

Cell Line CC50 (µg/mL) Target Microorganism Selectivity Index (SI)
HEK293 >256 S. aureus >32
HEK293 >256 E. coli >8

| HEK293 | >256 | C. albicans | >16 |

Hypothetical Mechanism of Action

It is hypothesized that this compound disrupts the bacterial cell wall synthesis pathway by inhibiting the enzyme MurA, which catalyzes an early committed step in peptidoglycan biosynthesis. This inhibition leads to a compromised cell wall, increased osmotic stress, and eventual cell lysis.

G Figure 2: Hypothetical Pathway of this compound Action compound This compound enzyme MurA Enzyme compound->enzyme Inhibition product Peptidoglycan Precursor enzyme->product Catalysis substrate UDP-N-acetylglucosamine substrate->enzyme pathway Cell Wall Synthesis product->pathway lysis Cell Lysis pathway->lysis Disruption leads to

Caption: Hypothetical Pathway of this compound Action.

Application Notes & Protocols for Cedeodarin Cell Permeability and Absorption Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedeodarin, a flavonoid identified in Cedrus deodara, has garnered interest for its potential pharmacological activities, including antioxidant and anti-inflammatory effects.[1][2][3] Assessing the oral bioavailability of this compound is a critical step in its development as a potential therapeutic agent. This document provides detailed application notes and protocols for evaluating the cell permeability and absorption of this compound using two standard in vitro models: the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).[4] These assays are fundamental in early-stage drug discovery to predict the in vivo intestinal absorption of a compound.[5][6][7][8]

The Caco-2 assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal epithelial barrier.[9][10] This model is valuable for studying transcellular and paracellular transport, as well as identifying active transport mechanisms and the potential for efflux by transporters like P-glycoprotein (P-gp).[9][10] The PAMPA model is a non-cell-based assay that predicts passive diffusion across an artificial lipid membrane, offering a high-throughput and cost-effective method for screening compounds.[11][12][13]

Caco-2 Permeability Assay for this compound

Application Note

The Caco-2 permeability assay is considered the gold standard in vitro model for predicting human oral drug absorption.[14] This assay determines the apparent permeability coefficient (Papp) of a test compound, such as this compound, across a confluent monolayer of Caco-2 cells. The Caco-2 cell line, when cultured on semi-permeable supports, forms tight junctions and expresses transporters and enzymes found in the small intestine.[9] This allows for the assessment of both passive diffusion and active transport processes. By measuring the transport of this compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, an efflux ratio can be calculated to determine if the compound is a substrate for efflux transporters like P-gp.[10] An efflux ratio greater than 2 is generally indicative of active efflux.[10] The integrity of the Caco-2 cell monolayer is crucial and is confirmed by measuring the Transepithelial Electrical Resistance (TEER) before the experiment.[10]

Experimental Protocol

1.2.1. Caco-2 Cell Culture and Seeding

  • Culture Caco-2 cells in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • For permeability studies, seed the Caco-2 cells onto semi-permeable polycarbonate filter inserts (e.g., Transwell®) at a density of approximately 6 x 10^4 cells/cm².

  • Culture the cells on the inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Change the culture medium every 2-3 days.

1.2.2. Monolayer Integrity Assessment

  • Before the transport experiment, measure the TEER of the Caco-2 cell monolayers using a voltmeter.

  • Only use monolayers with TEER values ≥ 200 Ω·cm² for the assay.[15]

  • Additionally, the permeability of a paracellular marker, such as Lucifer yellow, can be measured to confirm monolayer integrity.

1.2.3. Transport Experiment

  • Prepare a dosing solution of this compound (e.g., 10 µM) in a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).

  • Wash the Caco-2 monolayers with pre-warmed transport buffer.

  • For apical-to-basolateral (A-B) transport: Add the this compound dosing solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

  • For basolateral-to-apical (B-A) transport: Add the this compound dosing solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.

  • Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 2 hours).[16]

  • At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Analyze the concentration of this compound in the samples using a validated analytical method, such as LC-MS/MS.

1.2.4. Data Analysis

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of permeation of the drug across the cells (µmol/s).

    • A is the surface area of the filter membrane (cm²).

    • C0 is the initial concentration of the drug in the donor chamber (µmol/mL).

  • Calculate the efflux ratio (ER) using the following equation: ER = Papp (B-A) / Papp (A-B)

Data Presentation: this compound Permeability (Hypothetical Data)
CompoundDirectionPapp (x 10⁻⁶ cm/s)Efflux RatioPermeability Class
This compound A-B5.2 ± 0.62.5Moderate
B-A13.0 ± 1.1
Propranolol A-B25.1 ± 2.30.9High
(High Perm.)B-A22.5 ± 1.9
Atenolol A-B0.4 ± 0.11.1Low
(Low Perm.)B-A0.45 ± 0.1

Permeability Classification: High (>10 x 10⁻⁶ cm/s), Moderate (1-10 x 10⁻⁶ cm/s), Low (<1 x 10⁻⁶ cm/s). An efflux ratio >2 suggests the compound is a substrate for efflux transporters.

Experimental Workflow Diagram

G cluster_prep Cell Preparation cluster_qc Quality Control cluster_exp Transport Experiment cluster_analysis Analysis culture Caco-2 Cell Culture seed Seed cells on Transwell inserts culture->seed differentiate Differentiate for 21-25 days seed->differentiate teer Measure TEER differentiate->teer wash Wash monolayer teer->wash add_compound Add this compound solution (Apical or Basolateral) wash->add_compound incubate Incubate at 37°C add_compound->incubate sample Collect samples incubate->sample lcms LC-MS/MS Analysis sample->lcms calculate Calculate Papp & Efflux Ratio lcms->calculate

Caption: Caco-2 permeability assay workflow.

Parallel Artificial Membrane Permeability Assay (PAMPA) for this compound

Application Note

The PAMPA is a high-throughput screening tool used to predict passive membrane permeability.[11] This cell-free assay measures the diffusion of a compound from a donor compartment, through a filter coated with an artificial lipid membrane, to an acceptor compartment.[11] PAMPA is a cost-effective method to rank compounds based on their passive permeability early in the drug discovery process.[13] It is particularly useful for assessing the contribution of passive diffusion to a compound's overall absorption.[12] By modifying the lipid composition and pH of the buffers, PAMPA can be adapted to model different biological barriers, such as the gastrointestinal tract (PAMPA-GIT) or the blood-brain barrier (PAMPA-BBB).[11] Since PAMPA only measures passive transport, it does not account for active uptake or efflux mechanisms.[12]

Experimental Protocol

2.2.1. Preparation of Reagents

  • Lipid Solution: Prepare a solution of 2% (w/v) L-α-phosphatidylcholine in dodecane.

  • Donor Solution: Prepare a solution of this compound (e.g., 100 µM) in a buffer of appropriate pH (e.g., pH 5.5 to simulate the upper intestine).

  • Acceptor Solution: Use a buffer of pH 7.4 containing a solubilizing agent (e.g., 5% DMSO) to ensure sink conditions.

2.2.2. Assay Procedure

  • Coat the filter of a 96-well donor plate with 5 µL of the lipid solution.

  • Add 300 µL of the acceptor solution to each well of a 96-well acceptor plate.

  • Carefully place the lipid-coated donor plate on top of the acceptor plate, creating a "sandwich".

  • Add 150 µL of the donor solution (containing this compound) to each well of the donor plate.

  • Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.

  • After incubation, separate the donor and acceptor plates.

  • Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.

2.2.3. Data Analysis

  • Calculate the effective permeability (Pe) in cm/s using the following equation: Pe = - [2.303 / (A * t * (1/VD + 1/VA))] * log10[- (CA(t) / (C0 * (1 + VD/VA)))] Where:

    • A is the filter area (cm²).

    • t is the incubation time (s).

    • VD is the volume of the donor well (mL).

    • VA is the volume of the acceptor well (mL).

    • CA(t) is the concentration in the acceptor well at time t.

    • C0 is the initial concentration in the donor well.

Data Presentation: this compound PAMPA Permeability (Hypothetical Data)
CompoundpHPe (x 10⁻⁶ cm/s)Permeability Class
This compound 5.56.8 ± 0.7Moderate
6.57.5 ± 0.9Moderate
7.48.1 ± 0.8Moderate
Testosterone (High Perm.)7.435.2 ± 3.1High
Atenolol (Low Perm.)7.40.2 ± 0.05Low

Permeability Classification: High (>10 x 10⁻⁶ cm/s), Moderate (1-10 x 10⁻⁶ cm/s), Low (<1 x 10⁻⁶ cm/s).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Assembly cluster_incubation Incubation & Analysis prep_lipid Prepare Lipid Solution coat_plate Coat Donor Plate with Lipid prep_lipid->coat_plate prep_donor Prepare Donor Solution (with this compound) add_donor Add Donor Solution prep_donor->add_donor prep_acceptor Prepare Acceptor Solution add_acceptor Add Acceptor Solution prep_acceptor->add_acceptor assemble Assemble Donor/Acceptor Plates coat_plate->assemble add_acceptor->assemble assemble->add_donor incubate Incubate at RT add_donor->incubate analyze Analyze Concentrations (UV-Vis or LC-MS/MS) incubate->analyze calculate Calculate Pe analyze->calculate G stimulus Pro-inflammatory Stimulus receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK NFkB_IkB NF-κB IκB IKK->NFkB_IkB P IkB IκB NFkB NF-κB NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Translocation NFkB_IkB->IkB Degradation NFkB_IkB->NFkB genes Pro-inflammatory Gene Expression NFkB_nuc->genes This compound This compound This compound->IKK Inhibition

References

Application Notes and Protocols: Investigating the Effect of Cedeodarin on Gene Expression in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedeodarin, a flavonoid derived from the Himalayan cedar, Cedrus deodara, has garnered scientific interest due to the established anti-cancer and anti-inflammatory properties of the plant's extracts.[1][2][3][4][5] While research has highlighted the potential of Cedrus deodara in inducing apoptosis and regulating the cell cycle in various cancer cell lines, the specific molecular mechanisms of its individual components, such as this compound, are not yet fully elucidated.[2][6] These application notes provide a comprehensive guide for investigating the purported effects of this compound on gene expression, with a focus on a hypothesized inhibitory action on the STAT3 signaling pathway, a critical mediator of tumor cell survival and proliferation.[7][8][9][10]

This document offers detailed protocols for key experiments, including cell viability assays, quantitative PCR, and western blotting, to enable researchers to systematically explore this compound's mechanism of action. Furthermore, it presents a hypothetical framework wherein this compound downregulates the expression of STAT3 target genes, leading to the suppression of cancer cell growth and induction of apoptosis.

Hypothesized Signaling Pathway: this compound and the STAT3 Pathway

We hypothesize that this compound exerts its anti-cancer effects by inhibiting the Janus kinase (JAK) and Src kinase, leading to a reduction in the phosphorylation and subsequent activation of the Signal Transducer and Activator of Transcription 3 (STAT3).[8][10] This inhibition is expected to downregulate the expression of STAT3 target genes that are crucial for cell survival, proliferation, and angiogenesis, such as Bcl-2, Survivin, Cyclin D1, and VEGF.[8]

Cedeodarin_STAT3_Pathway This compound This compound JAK_Src JAK / Src Kinase This compound->JAK_Src Inhibits STAT3 STAT3 JAK_Src->STAT3 Phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Dimerization Nucleus Nucleus pSTAT3->Nucleus Translocation STAT3_target_genes Target Genes (Bcl-2, Survivin, Cyclin D1, VEGF) Nucleus->STAT3_target_genes Activates Transcription Transcription_Translation Transcription & Translation STAT3_target_genes->Transcription_Translation Cell_Response Decreased Proliferation, Increased Apoptosis Transcription_Translation->Cell_Response

Caption: Hypothesized this compound inhibition of the STAT3 signaling pathway.

Data Presentation: Expected Quantitative Outcomes

The following tables summarize the anticipated quantitative data from the described experimental protocols. These tables are designed for the clear and concise presentation of results, facilitating easy comparison between different experimental conditions.

Table 1: Effect of this compound on Cancer Cell Viability (MTT Assay)

This compound Concentration (µM)Cell Line A (e.g., A549) % Viability (Mean ± SD)Cell Line B (e.g., HepG2) % Viability (Mean ± SD)
0 (Control)100 ± 4.2100 ± 5.1
192.5 ± 3.895.1 ± 4.5
575.3 ± 5.580.7 ± 6.2
1051.8 ± 4.962.3 ± 5.8
2528.1 ± 3.135.4 ± 4.3
5015.6 ± 2.719.8 ± 3.9

Table 2: Relative Gene Expression of STAT3 Targets (qPCR)

GeneTreatment (10 µM this compound)Fold Change (vs. Control)P-value
Bcl-2 Control1.00-
This compound0.45 ± 0.08< 0.01
Survivin Control1.00-
This compound0.38 ± 0.06< 0.01
Cyclin D1 Control1.00-
This compound0.52 ± 0.09< 0.01
VEGF Control1.00-
This compound0.61 ± 0.11< 0.05

Table 3: Protein Expression Levels of Key Signaling Molecules (Western Blot)

ProteinTreatment (10 µM this compound)Relative Protein Level (Normalized to β-actin)P-value
p-STAT3 (Tyr705) Control1.00-
This compound0.28 ± 0.05< 0.01
Total STAT3 Control1.00-
This compound0.95 ± 0.12> 0.05
Bcl-2 Control1.00-
This compound0.51 ± 0.07< 0.01
Caspase-3 (cleaved) Control1.00-
This compound3.24 ± 0.41< 0.01

Experimental Protocols

The following are detailed protocols for the key experiments to investigate the effect of this compound on gene expression.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treat with this compound (Varying Concentrations) start->treatment mtt Cell Viability Assay (MTT) treatment->mtt rna_extraction RNA Extraction treatment->rna_extraction protein_extraction Protein Extraction treatment->protein_extraction data_analysis Data Analysis and Interpretation mtt->data_analysis qpcr Quantitative PCR (qPCR) rna_extraction->qpcr qpcr->data_analysis western_blot Western Blotting protein_extraction->western_blot western_blot->data_analysis

Caption: General experimental workflow for investigating this compound's effects.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and to establish the IC50 value.

Materials:

  • Cancer cell lines (e.g., A549, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Replace the medium in the wells with the medium containing different concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO).

  • Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

RNA Extraction and Quantitative Real-Time PCR (qPCR)

Objective: To quantify the mRNA expression levels of STAT3 target genes (e.g., Bcl-2, Survivin, Cyclin D1, VEGF) in response to this compound treatment.

Materials:

  • Cancer cells treated with this compound (at a concentration around the IC50 value) and control cells.

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • SYBR Green qPCR Master Mix

  • Gene-specific primers (for target genes and a housekeeping gene like GAPDH or β-actin)

  • qPCR instrument

Protocol:

  • Lyse the treated and control cells and extract total RNA according to the manufacturer's protocol.

  • Assess the quantity and quality of the extracted RNA using a spectrophotometer.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit.

  • Set up the qPCR reaction with SYBR Green Master Mix, cDNA, and gene-specific primers.

  • Run the qPCR program with appropriate cycling conditions.

  • Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Protein Extraction and Western Blotting

Objective: To determine the effect of this compound on the protein levels of total STAT3, phosphorylated STAT3 (p-STAT3), and downstream target proteins.

Materials:

  • Cancer cells treated with this compound and control cells.

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Lyse the treated and control cells in RIPA buffer and collect the protein lysates.

  • Determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize them to the loading control (β-actin).

Conclusion

These application notes provide a robust framework for investigating the effects of this compound on gene expression in cancer cells. The detailed protocols and hypothesized signaling pathway offer a starting point for researchers to explore the therapeutic potential of this natural compound. The expected outcomes, if validated, would suggest that this compound's anti-cancer activity is mediated, at least in part, by the inhibition of the STAT3 signaling pathway. Further investigation into the direct molecular interactions of this compound and its broader effects on the transcriptome and proteome will be crucial for its development as a potential therapeutic agent.

References

Cedeodarin in Metabolomics and Proteomics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedeodarin, a flavonoid found in Cedrus deodara (Himalayan Cedar), has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[1][2] Understanding the molecular mechanisms underlying these effects is crucial for its development as a therapeutic agent. Metabolomics and proteomics are powerful omics technologies that provide a comprehensive view of the molecular changes induced by a compound in a biological system. This document provides detailed application notes and experimental protocols for studying the effects of this compound using these approaches. While specific quantitative data for this compound is still emerging, this guide offers robust methodologies based on the analysis of Cedrus deodara extracts and related flavonoids like taxifolin.

Application Note 1: Metabolomic Profiling of this compound-Treated Cancer Cells

Objective: To identify and quantify metabolic alterations in cancer cells upon treatment with this compound to elucidate its mechanism of action.

Background: Cancer cells exhibit altered metabolism to support their rapid proliferation. Targeting these metabolic vulnerabilities is a promising anticancer strategy. This compound has demonstrated cytotoxic effects against various cancer cell lines.[3] Metabolomic analysis can reveal how this compound disrupts cancer cell metabolism, potentially by inducing oxidative stress or interfering with key metabolic pathways.

Hypothetical Quantitative Data

The following table represents hypothetical data from a targeted LC-MS/MS-based metabolomics study on HCT-116 colon cancer cells treated with this compound (50 µM) for 24 hours. The data illustrates potential metabolic shifts.

MetabolitePathwayFold Change (this compound vs. Control)p-value
Glucose-6-phosphateGlycolysis/Gluconeogenesis-1.8<0.05
Lactate (B86563)Fermentation-2.5<0.01
CitrateTCA Cycle+1.5<0.05
α-KetoglutarateTCA Cycle+1.2>0.05
Glutathione (GSH)Oxidative Stress-3.0<0.01
Glutathione Disulfide (GSSG)Oxidative Stress+2.8<0.01
AspartateAmino Acid Metabolism-1.6<0.05
ProlineAmino Acid Metabolism-1.4<0.05

Interpretation: The hypothetical data suggests that this compound may inhibit glycolysis and lactate production, key features of the Warburg effect in cancer. An increase in some TCA cycle intermediates could indicate a metabolic rewiring. The significant decrease in the GSH/GSSG ratio points towards the induction of oxidative stress, a known mechanism of anticancer agents.

Experimental Protocol: Metabolite Extraction and LC-MS Analysis

This protocol is adapted for the analysis of flavonoids and other small molecules from cell culture.[4][5]

1. Sample Preparation and Metabolite Extraction: a. Culture HCT-116 cells to 80% confluency in a 6-well plate. b. Treat cells with this compound (or vehicle control) at the desired concentration and time. c. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). d. Add 1 mL of ice-cold 80% methanol (B129727) to each well and scrape the cells. e. Transfer the cell suspension to a microcentrifuge tube. f. Sonicate the samples for 30 minutes in an ice-water bath.[6] g. Centrifuge at 14,000 g for 10 minutes at 4°C.[6] h. Collect the supernatant containing the metabolites. i. Dry the methanolic extracts in a speed vacuum and resuspend in 50 µL of deionized water for LC-MS analysis.[6]

2. LC-MS/MS Analysis: a. Instrumentation: Use a high-resolution mass spectrometer such as a Q-TOF or Orbitrap coupled with a UHPLC system.[7][8] b. Column: C18 reverse-phase column (e.g., 1.8 µm, 2.1 x 50 mm). c. Mobile Phase A: 0.1% formic acid in water. d. Mobile Phase B: 0.1% formic acid in acetonitrile (B52724). e. Gradient: A linear gradient from 5% to 95% B over a specified time. f. Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes. g. Data Acquisition: Data-dependent or data-independent acquisition (DIA) modes.

3. Data Analysis: a. Process raw data using software like MZmine or XCMS for peak picking, alignment, and quantification. b. Identify metabolites by comparing retention times and MS/MS spectra with authentic standards or databases (e.g., METLIN, HMDB). c. Perform statistical analysis (e.g., t-test, ANOVA) to identify significantly altered metabolites. d. Conduct pathway analysis using tools like MetaboAnalyst to understand the biological context of the metabolic changes.

Application Note 2: Proteomic Analysis of this compound's Effect on Inflammatory Pathways

Objective: To identify protein expression changes in macrophages treated with this compound to understand its anti-inflammatory mechanism.

Background: Chronic inflammation is implicated in numerous diseases. This compound is known to possess anti-inflammatory properties.[9][10] A key signaling pathway in inflammation is the NF-κB pathway.[11] Proteomic analysis can identify this compound's impact on the expression of proteins within this and other inflammatory pathways.

Hypothetical Quantitative Data

The following table represents hypothetical data from a proteomics study of RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS) and treated with this compound (25 µM) for 12 hours.

ProteinPathwayFold Change (LPS + this compound vs. LPS)p-value
NF-κB p65 (RelA)NF-κB Signaling-1.5 (nuclear fraction)<0.05
IκBαNF-κB Signaling+2.0 (cytosolic fraction)<0.01
COX-2Prostaglandin Synthesis-2.8<0.01
iNOSNitric Oxide Synthesis-3.2<0.01
TNF-αCytokine Signaling-2.5<0.01
Caspase-3Apoptosis+1.8<0.05
Caspase-9Apoptosis+1.6<0.05

Interpretation: This hypothetical data suggests that this compound inhibits the NF-κB pathway by preventing the nuclear translocation of p65 and increasing the levels of its inhibitor, IκBα. This leads to the downregulation of pro-inflammatory enzymes (COX-2, iNOS) and cytokines (TNF-α). The upregulation of caspases suggests a potential pro-apoptotic effect, which could be beneficial in resolving inflammation or in cancer therapy.

Experimental Protocol: Protein Extraction and Proteomic Analysis

This protocol provides a general workflow for the preparation of protein samples from plant tissues or cell cultures for mass spectrometry-based proteomics.[12][13][14]

1. Protein Extraction: a. For plant tissues, grind the sample to a fine powder in liquid nitrogen.[14] b. For cell cultures, wash cells with PBS and lyse using a suitable buffer (e.g., RIPA buffer or a high-temperature SDS buffer).[14] c. Solubilize the plant powder or cell lysate in a lysis buffer containing detergents (e.g., SDS) and reducing agents (e.g., DTT). d. Heat the sample at 95°C for 10 minutes to denature proteins and inactivate proteases. e. Centrifuge to pellet insoluble material and collect the supernatant containing the proteome. f. Quantify protein concentration using a compatible assay (e.g., BCA assay).

2. Protein Digestion (Bottom-up Proteomics): a. Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate with iodoacetamide. b. Digestion: Digest proteins into peptides using trypsin, typically overnight at 37°C.[15] c. Desalting: Purify the resulting peptides using C18 solid-phase extraction (SPE) to remove salts and detergents.

3. LC-MS/MS Analysis: a. Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-LC system. b. Column: A packed emitter C18 column. c. Gradient: A long, shallow gradient of acetonitrile in 0.1% formic acid. d. Data Acquisition: Typically, a data-dependent acquisition (DDA) "shotgun" approach.

4. Data Analysis: a. Search the raw MS/MS data against a relevant protein database (e.g., UniProt) using a search engine like MaxQuant or Proteome Discoverer. b. Perform label-free quantification (LFQ) or use isobaric labeling (e.g., TMT) for relative protein quantification. c. Conduct statistical analysis to identify differentially expressed proteins. d. Perform functional enrichment and pathway analysis using tools like DAVID or STRING to interpret the biological significance of the proteomic changes.

Visualizations

This compound's Potential Impact on NF-κB Signaling

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates IkBa_p65_p50 IκBα p65 p50 IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65-p50 IkBa_p65_p50->p65_p50 IκBα degradation p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Translocation This compound This compound This compound->IKK Inhibits DNA DNA p65_p50_nuc->DNA Binds Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) DNA->Genes Transcription LPS LPS LPS->TLR4

Caption: this compound may inhibit the NF-κB pathway by targeting IKK, preventing inflammation.

This compound's Induction of Apoptosis

G cluster_pathway Intrinsic Apoptosis Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces Stress Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound may trigger apoptosis through the mitochondrial pathway.

Experimental Workflow for Metabolomics/Proteomics

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation Biological_Sample Biological Sample (Cells/Tissue) Treatment This compound Treatment Biological_Sample->Treatment Extraction Metabolite/Protein Extraction Treatment->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Processing Data Processing (Peak Picking, Alignment) LCMS->Data_Processing Statistical_Analysis Statistical Analysis Data_Processing->Statistical_Analysis Identification Metabolite/Protein Identification Statistical_Analysis->Identification Pathway_Analysis Pathway Analysis Identification->Pathway_Analysis Biological_Insight Biological Insight Pathway_Analysis->Biological_Insight

Caption: A generalized workflow for metabolomics and proteomics studies.

Conclusion

The application of metabolomics and proteomics provides a powerful, systems-level approach to unraveling the mechanisms of action of this compound. The protocols and examples provided herein offer a framework for researchers to design and execute experiments aimed at understanding the metabolic and proteomic perturbations induced by this promising natural compound. Such studies are essential for validating its therapeutic potential and advancing its development as a novel drug candidate.

References

Application Notes: Development and Application of Cedeodarin as a Chemical Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract This document provides comprehensive guidelines for the development, characterization, and application of Cedeodarin as a chemical reference standard. This compound (6-methyltaxifolin), a flavonoid isolated from the wood of Cedrus deodara, possesses notable biological activities, making it a compound of interest in pharmaceutical research and herbal medicine quality control[1][2][3]. The establishment of a highly purified and thoroughly characterized reference standard is essential for the accurate identification and quantification of this compound in various matrices, ensuring the reliability and reproducibility of analytical results[4]. These notes detail the necessary protocols for isolation, identity confirmation, and purity assessment, along with application workflows for its use in research and quality control settings.

Physicochemical Characterization

A reference standard must be of the highest achievable purity and thoroughly characterized to confirm its identity, strength, and quality[5][6]. The fundamental properties of the this compound reference standard are summarized below.

Table 1: Physicochemical Properties of this compound Reference Standard

Property Value Source / Method
Compound Name This compound (6-methyltaxifolin) [1][3]
Source Wood of Cedrus deodara (Roxb.) G.Don [2][7]
Molecular Formula C₁₆H₁₄O₇ [8]
Molecular Weight 318.28 g/mol Calculated
Appearance Off-white to pale yellow crystalline powder Visual Inspection
Purity Specification ≥ 99.5% (by HPLC) As per Protocol 2.3
Solubility Soluble in Methanol (B129727), Ethanol, DMSO Experimental

| Storage Conditions | Store at 2-8°C, protected from light and moisture |[9] |

Experimental Protocols

The following protocols outline the methodologies for isolating this compound from its natural source and subsequently confirming its identity and assessing its purity.

Protocol for Isolation and Purification of this compound

This protocol describes a general method for extracting and purifying this compound from Cedrus deodara wood.

  • Material Preparation: Collect and air-dry the heartwood of Cedrus deodara. Grind the dried wood into a coarse powder.

  • Extraction:

    • Macerate 1 kg of the powdered wood in 5 L of 80% methanol at room temperature for 72 hours, with occasional agitation[10].

    • Filter the mixture and collect the supernatant. Repeat the extraction process two more times on the plant residue to ensure complete extraction.

    • Combine the methanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in distilled water and perform liquid-liquid partitioning sequentially with hexane, chloroform (B151607), and ethyl acetate (B1210297).

    • Collect the ethyl acetate fraction, which is typically rich in flavonoids, and evaporate it to dryness.

  • Chromatographic Purification:

    • Subject the dried ethyl acetate fraction to column chromatography over a silica (B1680970) gel column.

    • Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

    • Pool the fractions containing the target compound (this compound) and concentrate them.

  • Final Purification:

    • Perform final purification of the this compound-rich fraction using preparative High-Performance Liquid Chromatography (Prep-HPLC) to achieve a purity of ≥ 99.5%.

    • Lyophilize the purified fractions to obtain this compound as a dry powder.

Protocol for Identity Confirmation

The identity of the purified this compound must be unequivocally confirmed using a combination of spectroscopic techniques[11].

  • High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD):

    • Analyze the purified compound using the HPLC method described in Protocol 2.3.

    • The identity is preliminarily confirmed if the retention time and UV spectrum of the analyte match those of a previously identified this compound sample.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Inject the sample into an LC-MS system, typically using electrospray ionization (ESI)[12][13].

    • Confirm the molecular weight by observing the molecular ion peak [M-H]⁻ or [M+H]⁺. For this compound (C₁₆H₁₄O₇), the expected mass for the [M-H]⁻ ion is approximately 317.07 m/z.

    • Analyze the fragmentation pattern (MS/MS) to further confirm the structure[12].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HSQC, HMBC) spectra[11][12].

    • The structural identity is confirmed by assigning all proton and carbon signals and comparing the data with published values for this compound (6-methyltaxifolin).

Protocol for Purity Assessment by HPLC-UV

This protocol provides a validated HPLC method for determining the purity of the this compound reference standard. The purity is calculated based on the principle of area percentage.

  • Instrumentation and Conditions: Use a standard HPLC system equipped with a UV/DAD detector. Method parameters are detailed in Table 2.

  • Standard Preparation: Accurately weigh about 5 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol to obtain a concentration of approximately 0.5 mg/mL.

  • Sample Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject 10 µL of the prepared standard solution into the HPLC system.

    • Run the analysis for the specified time (e.g., 30 minutes) to ensure the elution of all potential impurities.

  • Data Processing and Purity Calculation:

    • Integrate the peak area of this compound and all other impurity peaks in the chromatogram.

    • Calculate the purity as a percentage using the area normalization formula:

      • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Data Presentation

Table 2: HPLC-UV Method Parameters for Purity Assessment

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 10% B to 70% B over 25 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 290 nm

| Injection Volume | 10 µL |

Table 3: Representative Purity Analysis Data for this compound Batches

Batch Number Retention Time (min) Peak Area (this compound) Total Peak Area (All) Purity (%)
CD-RS-001 15.21 4890560 4901250 99.78
CD-RS-002 15.23 5123480 5139870 99.68

| CD-RS-003 | 15.19 | 4998720 | 5010550 | 99.76 |

Biological Activity and Signaling Pathway

This compound, and extracts from Cedrus deodara, have been reported to exhibit a range of pharmacological activities, including anti-inflammatory, antioxidant, immunomodulatory, and anticancer effects[1][14][15][16]. The anti-inflammatory activity of many flavonoids is mediated through the inhibition of pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. This compound may inhibit the activation of IKK (IκB kinase), preventing the degradation of IκBα and subsequent translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory genes.

NF_kappa_B_Pathway Figure 1: Proposed Anti-Inflammatory Mechanism of this compound cluster_nucleus stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Cell Surface Receptor stimulus->receptor Activates ikk IKK Complex receptor->ikk Activates ikb_nfkb IκBα-NF-κB (Inactive Complex) ikk->ikb_nfkb Phosphorylates IκBα ikb_p P-IκBα ikb_nfkb->ikb_p nfkb NF-κB (p65/p50) ikb_p->nfkb IκBα Degradation & NF-κB Release nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation nucleus NUCLEUS dna DNA Binding nfkb_nuc->dna genes Transcription of Pro-inflammatory Genes (COX-2, iNOS, Cytokines) dna->genes This compound This compound This compound->ikk Inhibits

Figure 1: Proposed anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.

Application Workflows

The following diagrams illustrate standardized workflows for the qualification of this compound as a reference standard and its subsequent use in routine analytical testing.

Qualification_Workflow Figure 2: Workflow for Qualification of this compound Reference Standard cluster_char Comprehensive Characterization raw_material Raw Material (Cedrus deodara wood) extraction Extraction & Isolation (Protocol 2.1) raw_material->extraction prelim_char Preliminary Characterization (TLC, HPLC-UV) extraction->prelim_char purification High-Purity Purification (Prep-HPLC) prelim_char->purification hplc Purity by HPLC-UV (Protocol 2.3) purification->hplc ms Identity by LC-MS (Protocol 2.2) purification->ms nmr Structure by NMR (Protocol 2.2) purification->nmr other Residual Solvents, Water Content, etc. purification->other assignment Purity Assignment (Value ≥ 99.5%) cert_std Certified this compound Reference Standard assignment->cert_std

Figure 2: Workflow for the qualification of this compound as a reference standard.

Routine_Analysis_Workflow Figure 3: Workflow for Quantifying this compound in a Test Sample ref_std This compound Reference Standard prep Prepare Standard & Sample Solutions of Known Concentration ref_std->prep test_sample Test Sample (e.g., Herbal Extract, Formulation) test_sample->prep analysis HPLC-UV Analysis (as per Protocol 2.3) prep->analysis measurement Measure Peak Areas (Standard vs. Sample) analysis->measurement quantification Calculate Concentration of This compound in Test Sample measurement->quantification

References

Cedeodarin: Application Notes and Protocols for Cosmetic and Nutraceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedeodarin, a flavonoid found in the Himalayan cedar (Cedrus deodara), presents significant potential for applications in the cosmetic and nutraceutical industries.[1][2][3][4] Chemically identified as 6-methyltaxifolin, this compound is a methylated derivative of taxifolin (B1681242) (dihydroquercetin), a well-studied flavonoid known for its diverse biological activities.[1][3] Extracts of Cedrus deodara, rich in this compound and other flavonoids, have demonstrated antioxidant, anti-inflammatory, and skin-regenerative properties, making this compound a compelling candidate for advanced product formulations.[2][3][5]

These application notes provide a summary of the available data on Cedrus deodara extracts containing this compound, along with detailed protocols for evaluating the efficacy of this compound in cosmetic and nutraceutical contexts. While specific quantitative data for pure this compound is limited, the information presented for Cedrus deodara extracts serves as a strong indicator of its potential bioactivities.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on Cedrus deodara extracts, which contain this compound. These values indicate the potential efficacy of this compound in various biological assays relevant to cosmetic and nutraceutical applications.

Table 1: Antioxidant and Tyrosinase Inhibition Activity of Cedrus deodara Extracts

Assay TypeExtract SourceIC50 ValueReference Compound
DPPH Radical ScavengingMethanol (B129727) extract of wood10.6 ± 0.80 µg/mLBHA (IC50 = 91.28 ± 0.13 µg/mL)
ABTS Radical ScavengingWater-soluble extract of pine needles25.5 ± 0.64 µg/mLNot specified
Tyrosinase Inhibition (Monophenolase)Water-soluble extract of pine needles2.1 ± 0.98 mg/mLNot specified
Tyrosinase Inhibition (Diphenolase)Water-soluble extract of pine needles2.27 ± 0.93 mg/mLNot specified

Table 2: In Vivo Wound Healing Performance of a 10% Cedrus deodara Methanol Extract Ointment in a Rat Burn Model

Time PointWound Contraction (%) - C. deodara ExtractWound Contraction (%) - Positive ControlWound Contraction (%) - Negative Control
Day 733.6%27.6%20.1%
Day 1487.1%80.7%77.9%
Day 2193.4%88.3%80.2%

Key Signaling Pathways

The beneficial effects of flavonoids like this compound in skin health are often attributed to their interaction with key signaling pathways involved in inflammation and cellular stress responses. Based on studies of Cedrus deodara extracts and related flavonoids, the NF-κB and MAPK pathways are likely targets for this compound's activity.

Antioxidant Mechanism and Reactive Oxygen Species (ROS) Neutralization

This compound, as a flavonoid, is expected to exert antioxidant effects by donating a hydrogen atom to neutralize reactive oxygen species (ROS), thus preventing oxidative damage to cellular components.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) Cellular_Damage Oxidative Stress & Cellular Damage ROS->Cellular_Damage causes Neutralized_ROS Neutralized Species ROS->Neutralized_ROS This compound This compound (Flavonoid) Oxidized_this compound Oxidized This compound This compound->Oxidized_this compound This compound->Neutralized_ROS donates H+

Caption: this compound's proposed antioxidant action.

Inhibition of the NF-κB Inflammatory Pathway

Pro-inflammatory stimuli can activate the NF-κB pathway, leading to the production of inflammatory mediators. This compound may inhibit this pathway, thereby reducing inflammation.

NFkB_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB sequesters IkB_P P-IκB IkB->IkB_P NFkB_n NF-κB NFkB->NFkB_n translocates Proteasome Proteasome IkB_P->Proteasome degradation This compound This compound This compound->IKK inhibits DNA DNA NFkB_n->DNA binds to Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes Stimuli Pro-inflammatory Stimuli Stimuli->IKK

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the cosmetic and nutraceutical potential of this compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging capacity of this compound.

Workflow:

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare this compound stock solution in methanol B Prepare serial dilutions of this compound A->B D Mix 100 µL this compound dilution with 1.9 mL DPPH solution B->D C Prepare DPPH solution (0.3 mM in methanol) C->D E Incubate in the dark for 20 minutes at RT D->E F Measure absorbance at 517 nm E->F G Calculate % inhibition vs. control (methanol) F->G H Plot % inhibition vs. concentration G->H I Determine IC50 value H->I

Caption: Workflow for the DPPH antioxidant assay.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Perform serial dilutions to obtain a range of concentrations to be tested.

    • Prepare a 0.3 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Procedure:

    • In a microplate or cuvette, mix 100 µL of each this compound dilution with 1.9 mL of the DPPH solution.

    • Prepare a control sample with 100 µL of methanol instead of the this compound solution.

    • Incubate the mixtures in the dark at room temperature for 20 minutes.

    • Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the percentage of inhibition against the concentration of this compound.

    • Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the DPPH radicals.

Skin Whitening Potential: Tyrosinase Inhibition Assay

Objective: To assess the ability of this compound to inhibit tyrosinase, the key enzyme in melanin (B1238610) production.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO), and then dilute it in phosphate (B84403) buffer (pH 6.8).

    • Prepare a solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a solution of L-DOPA (3,4-dihydroxyphenylalanine) in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add this compound solution at various concentrations.

    • Add the tyrosinase solution to each well and incubate at room temperature for 10 minutes.

    • Initiate the reaction by adding the L-DOPA solution.

    • Monitor the formation of dopachrome (B613829) by measuring the absorbance at 475 nm at regular intervals for 20-30 minutes.

    • Use a known tyrosinase inhibitor, such as kojic acid, as a positive control.

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition for each this compound concentration compared to the control (no inhibitor).

    • Determine the IC50 value of this compound for tyrosinase inhibition.

Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition in Macrophages

Objective: To evaluate the anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Methodology:

  • Cell Culture and Treatment:

    • Culture RAW 264.7 macrophages in appropriate media.

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce inflammation, in the continued presence of this compound.

    • Incubate for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite (B80452) (a stable product of NO).

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Determine the concentration of nitrite in the cell supernatants.

    • Calculate the percentage of NO production inhibition by this compound compared to the LPS-stimulated control.

    • Determine the IC50 value for NO inhibition.

Collagen Synthesis Stimulation in Human Dermal Fibroblasts

Objective: To determine if this compound can stimulate the production of collagen in human dermal fibroblasts.

Methodology:

  • Cell Culture:

    • Culture primary human dermal fibroblasts in a suitable growth medium.

    • Seed the fibroblasts into culture plates and grow them to near confluence.

  • Treatment:

    • Treat the cells with various non-toxic concentrations of this compound for 48-72 hours.

    • Use a known collagen stimulator, such as ascorbic acid, as a positive control.

  • Collagen Quantification (Sirius Red Assay):

    • After the treatment period, collect both the cell culture medium (for secreted collagen) and the cell layer (for cell-associated collagen).

    • Lyse the cells to release intracellular proteins.

    • Add Sirius Red dye solution (which specifically binds to collagen) to the samples.

    • After incubation, centrifuge to pellet the collagen-dye complex.

    • Wash the pellet to remove unbound dye.

    • Elute the bound dye with a basic solution.

    • Measure the absorbance of the eluted dye at 540 nm.

  • Data Analysis:

    • Quantify the amount of collagen using a standard curve prepared with known concentrations of collagen.

    • Express the results as the amount of collagen produced per cell or per well, and compare the this compound-treated groups to the untreated control.

Applications in Formulations

Cosmetic Formulations
  • Anti-Aging Creams and Serums: Due to its antioxidant properties and potential to stimulate collagen synthesis, this compound can be incorporated into formulations aimed at reducing the appearance of fine lines and wrinkles and improving skin elasticity.

  • Skin-Brightening Products: Its potential as a tyrosinase inhibitor makes it a candidate for products designed to address hyperpigmentation, such as age spots and uneven skin tone.[4][6]

  • Soothing and Anti-Inflammatory Lotions: this compound's likely anti-inflammatory effects suggest its use in products for sensitive or irritated skin.

Nutraceutical Formulations
  • "Beauty from Within" Supplements: As an oral supplement, this compound could provide systemic antioxidant and anti-inflammatory benefits, contributing to overall skin health and resilience against environmental stressors.

  • Joint Health Supplements: The anti-inflammatory properties of flavonoids are relevant for managing joint discomfort, suggesting a potential application for this compound in this area.

Conclusion

This compound, a key flavonoid from Cedrus deodara, holds considerable promise for the development of innovative cosmetic and nutraceutical products. While further research is needed to quantify the specific activities of the pure compound, the existing data on Cedrus deodara extracts strongly support its potential as a potent antioxidant, anti-inflammatory, and skin-enhancing agent. The protocols outlined in this document provide a robust framework for researchers and formulators to investigate and harness the benefits of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cedeodarin Extraction from Cedrus deodara

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of Cedeodarin from Cedrus deodara. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental workflow and yield.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which part of Cedrus deodara is it most abundant?

A1: this compound is a dihydroflavonol, specifically 6-methyltaxifolin.[1] Dihydroflavonols are a class of flavonoids known for various biological activities. While this compound is found in Cedrus deodara, its concentration can vary depending on the part of the plant. Generally, the heartwood and pine needles are reported to be rich sources of flavonoids and other bioactive compounds.[1][2]

Q2: Which solvent system is recommended for the initial extraction of this compound?

A2: The choice of solvent is critical and depends on the polarity of the target compound. Flavonoid aglycones, like this compound, are generally more soluble in polar organic solvents. Studies on Cedrus deodara and other plants have shown that ethanol (B145695) and methanol (B129727), often in aqueous mixtures (e.g., 70-80% ethanol), are effective for extracting flavonoids.[3][4][5] For initial trials, an 80% methanol or ethanol solution is a good starting point. Chloroform has also been used effectively to extract antioxidant components from Cedrus deodara heartwood.[1]

Q3: What are the common methods for extracting this compound from Cedrus deodara?

A3: Several methods can be employed, ranging from conventional to modern techniques:

  • Maceration: A simple technique involving soaking the plant material in a solvent at room temperature. A study on C. deodara branches used maceration with 80% methanol for 72 hours.[4]

  • Soxhlet Extraction: A continuous extraction method that is more efficient than maceration but uses heat, which can potentially degrade thermolabile compounds.[5]

  • Hot Reflux Extraction: This method has been successfully used for extracting total flavonoids from the pine needles of Cedrus deodara with ethanol.[2]

  • Ultrasonic-Assisted Extraction (UAE): A modern and efficient technique that uses sound waves to enhance extraction, often at lower temperatures and shorter times than conventional methods.[6][7][8] This method is highly recommended for optimizing this compound yield while minimizing degradation.

Q4: How can I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) with a photodiode-array (PDA) detector is the most common and reliable method for quantifying specific flavonoids like this compound.[9] You will need a pure analytical standard of this compound to create a calibration curve for accurate quantification. A specific HPLC method for bioactive constituents of Cedrus deodara has been developed using a C18 column with an isocratic elution of acetonitrile (B52724) and water.[9]

Q5: What is a typical yield for flavonoids from Cedrus deodara?

A5: The yield can vary significantly based on the plant part, extraction method, and solvent used. For instance, a 13.7% yield of crude methanol extract has been reported from the branches of C. deodara.[4] In another study, the total flavonoid content in a purified extract from pine needles reached up to 54.28%.[2] Specific yields for this compound are not widely reported and would need to be determined experimentally.

Troubleshooting Guides

Issue 1: Low this compound Yield
Possible Cause Troubleshooting Steps
Inefficient Cell Wall Disruption Ensure the plant material is dried and finely powdered to increase the surface area for solvent penetration.
Inappropriate Solvent Choice This compound is a flavonoid aglycone, so polar solvents are generally more effective. Experiment with different concentrations of ethanol or methanol (e.g., 50%, 70%, 95%). The polarity of the solvent is crucial for efficient extraction.[10]
Suboptimal Extraction Parameters Optimize extraction time, temperature, and solid-to-liquid ratio. For UAE, optimize ultrasonic power and frequency.[6][7] Prolonged extraction at high temperatures can lead to flavonoid degradation.[11][12]
Degradation of this compound Flavonoids can be sensitive to heat, light, and pH.[12][13][14] Use lower extraction temperatures, protect your samples from light, and consider using slightly acidic conditions (pH 2-4) which have been shown to improve flavonoid stability and extraction.[7]
Co-extraction of Interfering Compounds Cedrus deodara wood contains oils and resins that can hinder the extraction of flavonoids. A pre-extraction step with a non-polar solvent like n-hexane or petroleum ether can be used to defat the material before extracting with a polar solvent.[1]
Issue 2: Impure Extract
Possible Cause Troubleshooting Steps
Co-extraction of Chlorophyll (B73375) If using aerial parts like needles, chlorophyll will be co-extracted. This can be removed by subsequent purification steps.
Presence of Gums and Resins Precipitation with cold alcohol or a clarification step with lead acetate (B1210297) (use with caution due to toxicity) can remove some of these interfering substances.
Complex Flavonoid Profile Cedrus deodara contains numerous other flavonoids and phenolic compounds.[15] Purification is necessary to isolate this compound.
Ineffective Purification A single purification step may not be sufficient. Consider a multi-step approach.
Issue 3: Difficulty in Purifying this compound
Possible Cause Troubleshooting Steps
Similar Polarity of Flavonoids The presence of other flavonoids with similar polarities makes separation challenging.
Glycoside Forms If flavonoid glycosides are present, they will have different polarities than the aglycones.
Ineffective Chromatographic Separation The chosen stationary and mobile phases may not be optimal.
Sample Overload on Column Overloading the chromatography column will result in poor separation.

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound

This protocol is a general guideline. Optimization using a Design of Experiments (DoE) approach like Response Surface Methodology (RSM) is highly recommended.[8][16]

  • Sample Preparation:

    • Collect fresh heartwood of Cedrus deodara.

    • Dry the material at 40-50°C until constant weight.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh).

    • Optional Defatting Step: Macerate the powder in n-hexane (1:10 w/v) for 24 hours to remove lipids and essential oils, then filter and air-dry the powder.[1]

  • Extraction:

    • Place 10 g of the powdered plant material into a 500 mL flask.

    • Add 200 mL of 70% ethanol (solid-to-liquid ratio of 1:20 g/mL).

    • Place the flask in an ultrasonic bath.

    • Set the ultrasonic power (e.g., 250 W), temperature (e.g., 60°C), and time (e.g., 30 minutes). These parameters should be optimized.[8]

    • After extraction, cool the mixture to room temperature.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction on the residue two more times with fresh solvent.

    • Combine the filtrates.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.

Protocol 2: Purification of this compound using Macroporous Resin Column Chromatography

This protocol is based on methods used for purifying total flavonoids from Cedrus deodara pine needles.[2]

  • Preparation of Crude Extract:

    • Dissolve the crude extract obtained from Protocol 1 in distilled water to a concentration of approximately 2.0 mg/mL.

    • Adjust the pH to around 5.0.[8]

  • Column Preparation and Adsorption:

    • Select a suitable macroporous resin (e.g., HPD722, XDA-8) and pre-treat it according to the manufacturer's instructions.[2][8]

    • Pack the resin into a glass column.

    • Load the prepared crude extract solution onto the column at a flow rate of 1.5-2.0 mL/min.[8]

  • Washing and Elution:

    • Wash the column with distilled water to remove sugars and other highly polar impurities.

    • Elute the adsorbed flavonoids with a stepwise gradient of ethanol-water solutions (e.g., 30%, 50%, 70%, 95% ethanol).

    • Collect fractions and monitor the presence of this compound in each fraction using Thin Layer Chromatography (TLC) or HPLC.

  • Final Purification:

    • Combine the fractions rich in this compound.

    • Concentrate the solution under vacuum.

    • For higher purity, a final purification step using preparative HPLC or Sephadex LH-20 column chromatography might be necessary.[17]

Data Presentation

Table 1: Comparison of Extraction Methods for Flavonoids (General)

Extraction MethodSolventTemperature (°C)TimeAdvantagesDisadvantagesReference
Maceration80% MethanolRoom Temp.72 hSimple, low cost, suitable for thermolabile compoundsTime-consuming, lower yield[4]
Hot RefluxEthanolBoiling point2 hHigher yield than macerationPotential degradation of compounds[2]
Soxhlet70% Ethanol, AcetoneBoiling point24 hContinuous and efficientHigh energy consumption, potential degradation[5]
UAE60-70% Ethanol40-7020-60 minFast, high yield, less solvent, lower temp.Requires specialized equipment[6][8][16]

Table 2: Quantitative Data on Flavonoids in Cedrus deodara Pine Needle Extract

FlavonoidContent in Purified Extract (mg/g)
Myricetin1.89
Quercetin2.01
Kaempferol2.94
Isorhamnetin1.22
Total Flavonoids up to 54.28% of the purified extract
Data from a study on total flavonoid extraction from pine needles, purified by HPD722 macroporous resin.[2]

Visualizations

experimental_workflow cluster_preparation 1. Sample Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Analysis prep1 Cedrus deodara Heartwood prep2 Drying (40-50°C) prep1->prep2 prep3 Grinding to Fine Powder prep2->prep3 prep4 Optional: Defatting with Hexane prep3->prep4 ext1 Ultrasonic-Assisted Extraction (70% Ethanol, 60°C, 30 min) prep4->ext1 Powdered Material ext2 Filtration ext1->ext2 ext3 Concentration (Rotary Evaporator) ext2->ext3 pur1 Crude Extract ext3->pur1 Crude Extract pur2 Macroporous Resin Chromatography pur1->pur2 pur3 Elution with Ethanol Gradient pur2->pur3 pur4 Fraction Collection pur3->pur4 ana1 This compound-rich Fractions pur4->ana1 Fractions ana2 HPLC Quantification ana1->ana2 ana3 Pure this compound ana2->ana3

Caption: Experimental workflow for this compound extraction and purification.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions1 Solutions for Efficiency cluster_solutions2 Solutions for Degradation cluster_solutions3 Solutions for Interference start Low this compound Yield cause1 Poor Extraction Efficiency start->cause1 cause2 This compound Degradation start->cause2 cause3 Interfering Compounds start->cause3 sol1a Optimize Particle Size (Finer Powder) cause1->sol1a sol1b Optimize Solvent System (e.g., 70% EtOH) cause1->sol1b sol1c Optimize UAE Parameters (Power, Time, Temp) cause1->sol1c sol2a Lower Extraction Temperature cause2->sol2a sol2b Protect from Light cause2->sol2b sol2c Adjust pH (Slightly Acidic) cause2->sol2c sol3a Pre-extract with Hexane (Defatting) cause3->sol3a

Caption: Troubleshooting guide for low this compound yield.

References

Technical Support Center: Cedeodarin Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Cedeodarin in in vitro assays.

Troubleshooting Guide: this compound Precipitation in Cell Culture Media

Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media

Question: I dissolved this compound in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?

Answer: Immediate precipitation, often called "crashing out," is a common issue with hydrophobic compounds like this compound when a concentrated organic stock solution is diluted into an aqueous environment like cell culture media.[1][2] This occurs because the compound's solubility drastically decreases as the concentration of the organic solvent drops.

Here are potential causes and solutions to troubleshoot this issue:

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration of this compound. It is crucial to determine the maximum soluble concentration by performing a solubility test.[2]
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation.[2]Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[2] Add the compound dropwise while gently vortexing the media.[1]
Low Temperature of Media Adding the compound to cold media can decrease its solubility.[2]Always use pre-warmed (37°C) cell culture media for dilutions.[1][2]
High DMSO Concentration in Final Solution While DMSO is a good solvent for initial stock preparation, high final concentrations can be toxic to cells and can also contribute to precipitation upon dilution.[1][3]Aim for a final DMSO concentration of ≤ 0.5% in your cell culture media. Always include a vehicle control with the same final DMSO concentration in your experiment.[4]

Issue: Delayed Precipitation of this compound in the Incubator

Question: My media with this compound looks fine initially, but after a few hours or days in the incubator, I observe a crystalline or cloudy precipitate. What could be happening?

Answer: Delayed precipitation can occur due to changes in the media environment over time, such as shifts in pH, temperature fluctuations, or interactions with media components.[2][5][6]

Potential CauseExplanationRecommended Solution
Temperature Shifts Repeated temperature changes (e.g., removing the plate from the incubator) can affect the solubility of the compound.[5][6]Minimize the time the culture plates are outside the incubator. Ensure the incubator provides a stable temperature.
Media Evaporation Evaporation of water from the media increases the concentration of all components, potentially exceeding the solubility limit of this compound.[6]Ensure proper humidification of the incubator. Use culture plates with tight-fitting lids or seal the plates with parafilm for long-term experiments.
Interaction with Media Components This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes.[2]If possible, try a different basal media formulation.
pH Instability Changes in media pH due to cell metabolism can affect the solubility of pH-sensitive compounds.Ensure the media is properly buffered and that the CO2 level in the incubator is maintained at the correct percentage for the media formulation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for in vitro assays?

A1: For creating a high-concentration stock solution of this compound, a water-miscible organic solvent is recommended. Dimethyl sulfoxide (B87167) (DMSO) is a common first choice due to its high solubilizing power for many nonpolar compounds and its general compatibility with cell culture systems at low final concentrations.[1][4] Other potential solvents include ethanol, methanol, and dimethylformamide (DMF).[1] It is advisable to perform a small-scale solubility test to determine the optimal solvent.[4]

Q2: My this compound powder won't dissolve completely, even in DMSO. What should I do?

A2: If this compound is not dissolving completely in DMSO at room temperature, you can try gentle warming (e.g., in a 37°C water bath) and vortexing or brief sonication to facilitate dissolution.[1][4] However, be cautious with heating as it can degrade the compound.

Q3: Can I use co-solvents or other agents to improve this compound's solubility in my final assay medium?

A3: Yes, using a co-solvent system or solubility-enhancing agents can be effective.[7] Surfactants (e.g., Tween® 80) or cyclodextrins can form micelles or inclusion complexes, respectively, which can help keep the compound dispersed in the aqueous phase.[1][7]

Q4: How can I determine the maximum soluble concentration of this compound in my cell culture medium?

A4: You can perform a kinetic solubility assay. Prepare a serial dilution of your this compound stock solution in your complete cell culture medium in a 96-well plate. Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO2) and visually inspect for precipitation at different time points.[2] You can also quantitatively measure precipitation by reading the absorbance at a wavelength around 600-650 nm, where an increase in absorbance indicates precipitation.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: ~314.3 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weigh the Compound: Accurately weigh out 1 mg of this compound powder and place it into a sterile microcentrifuge tube or amber glass vial.[4]

  • Calculate Solvent Volume: To prepare a 10 mM stock solution, calculate the required volume of DMSO.

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molar Concentration (mol/L)

    • Volume (µL) = (0.001 g / 314.3 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 318.2 µL

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.[4]

  • Dissolution: Tightly cap the vial and vortex for 1-2 minutes to facilitate dissolution.[4] Visually inspect the solution to ensure there are no undissolved particles. If necessary, briefly sonicate or warm the solution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions and Dosing Cells

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes

  • Cell culture plates with seeded cells

Procedure:

  • Prepare an Intermediate Dilution (Optional but Recommended): To minimize the risk of precipitation, first dilute your 10 mM stock solution to a lower concentration (e.g., 1 mM) in DMSO.

  • Prepare the Final Working Solution: Add a small volume of the this compound stock (or intermediate dilution) to the pre-warmed complete cell culture medium while gently vortexing.[2] For example, to achieve a final concentration of 10 µM this compound with 0.1% DMSO, add 1 µL of the 10 mM stock solution to 1 mL of medium.

  • Final Check: After dilution, visually inspect the medium for any signs of precipitation.[2] If the solution is clear, it is ready to be added to your cells.

  • Dosing Cells: Remove the existing medium from your cells and replace it with the medium containing the desired final concentration of this compound.

  • Vehicle Control: Always include a vehicle control group in your experiment. This group should be treated with the same final concentration of DMSO as the this compound-treated groups.[4]

Visualizations

Experimental Workflow for this compound Solubility Testing

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Solubility Assessment cluster_3 Outcome weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve serial_dilute Serial Dilution in Media dissolve->serial_dilute Add stock to media prewarm Pre-warm Media (37°C) prewarm->serial_dilute incubate Incubate at 37°C serial_dilute->incubate observe Visual Observation for Precipitation incubate->observe measure Measure Absorbance (600 nm) incubate->measure max_sol Determine Max Soluble Concentration observe->max_sol measure->max_sol

Caption: Workflow for determining the maximum soluble concentration of this compound.

Potential Signaling Pathway Modulation by this compound

While direct evidence for this compound's effect on the NF-κB pathway is still emerging, components of Cedrus deodara, from which this compound is derived, have been shown to inhibit this pathway.[8] The following diagram illustrates a simplified representation of how a compound like this compound might inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.

G cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits IkappaB IκBα IKK->IkappaB Phosphorylates IkappaB_NFkB IκBα NF-κB IkappaB->IkappaB_NFkB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkappaB_NFkB->NFkB IκBα Degradation DNA DNA NFkB_nuc->DNA Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

References

Technical Support Center: Enhancing the Bioavailability of Cedeodarin for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies of Cedeodarin. Our focus is to provide actionable solutions to enhance its oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern for in vivo studies?

A1: this compound (6-methyltaxifolin) is a flavonoid compound found in plants such as Cedrus deodara.[1][2][3] Like many flavonoids, this compound is presumed to have poor aqueous solubility and low intestinal permeability, which can lead to low and variable oral bioavailability.[4][5][6] This presents a significant challenge for in vivo research, as it can be difficult to achieve therapeutic concentrations in systemic circulation, leading to inconclusive or misleading results. The extensive metabolism of flavonoids in the gut and liver also contributes to their low bioavailability.[7]

Q2: What are the primary strategies to enhance the oral bioavailability of poorly soluble compounds like this compound?

A2: The main goal is to improve the dissolution rate and/or the intestinal absorption of the compound. Key strategies for flavonoids include:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size to the micro or nano level can significantly enhance the dissolution rate.[8] Technologies like nanosuspensions are particularly effective.[9]

  • Amorphous Solid Dispersions: Dispersing this compound in a water-soluble polymer matrix in an amorphous state can prevent crystallization and improve its dissolution and solubility.[10][11]

  • Lipid-Based Formulations: Encapsulating this compound in lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS), liposomes, or solid lipid nanoparticles can improve its solubility in gastrointestinal fluids and facilitate its absorption through the lymphatic system, bypassing first-pass metabolism to some extent.[9][12][13][14]

Q3: My in vitro assays show high potency for this compound, but I am not observing the expected efficacy in my animal models. What could be the reason?

A3: This common discrepancy often points to poor oral bioavailability.[13] For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal membrane to enter the bloodstream.[8] Low aqueous solubility is a major barrier to dissolution and, consequently, a primary cause of low bioavailability.[8][13] It is crucial to evaluate the physicochemical properties of this compound and consider formulation strategies to improve its absorption.

Q4: How do I choose the best formulation strategy for this compound?

A4: The optimal strategy depends on the specific physicochemical properties of this compound and the goals of your study. A tiered approach is often recommended:

  • Characterize the Compound: Determine key properties like aqueous solubility and lipophilicity (LogP).

  • Simple Formulations First: Start with simple aqueous suspensions or solutions with co-solvents.

  • Advanced Formulations: If simple formulations are inadequate, progress to more advanced techniques like nanosuspensions, solid dispersions, or lipid-based formulations.

The choice may also be influenced by the required dose, the animal model being used, and the available laboratory equipment.

Troubleshooting Guides

Issue 1: High Variability in Plasma Concentrations of this compound Following Oral Administration
  • Question: We are observing significant inter-animal variability in the plasma concentrations of this compound in our studies. What are the potential causes and how can we address this?

  • Answer: High variability is a frequent issue with poorly soluble compounds.

Potential CauseTroubleshooting Recommendation
Inconsistent Dissolution If this compound does not dissolve uniformly in the gastrointestinal (GI) tract, its absorption will be erratic. Optimize your formulation to improve solubility and dissolution rate. Consider using a nanosuspension or an amorphous solid dispersion.[12]
Food Effects The presence or absence of food can significantly alter gastric emptying time and the composition of GI fluids, which in turn affects the dissolution and absorption of poorly soluble drugs.[12] Standardize the feeding conditions for all animals. Ensure a consistent fasting period before dosing or provide a standardized diet.
Variable First-Pass Metabolism Extensive and variable metabolism in the gut wall and liver can lead to inconsistent amounts of this compound reaching the systemic circulation.[12] While difficult to control, using formulations that promote lymphatic uptake (e.g., lipid-based systems) can partially bypass liver metabolism.
Inconsistent Dosing Technique Improper oral gavage technique can lead to inaccurate dosing or stress-induced physiological changes affecting absorption. Ensure all personnel are properly trained and consistent in their technique. Refer to the Troubleshooting Oral Gavage section below.
Issue 2: this compound Bioavailability is Extremely Low or Undetectable
  • Question: Despite using a formulation expected to improve solubility, the measured bioavailability of this compound is near zero. What steps can we take?

  • Answer: This indicates a severe absorption barrier that requires a more aggressive formulation strategy or investigation of other factors.

Potential CauseTroubleshooting Recommendation
Insufficient Solubility Enhancement The chosen formulation may not be adequately increasing the solubility of this compound in the GI tract. Screen a wider range of excipients and formulation types. For example, if a simple co-solvent system failed, try a nanosuspension or a Self-Emulsifying Drug Delivery System (SEDDS).
Rapid Precipitation in the GI Tract The compound may dissolve initially from the formulation but then rapidly precipitate in the aqueous environment of the stomach or intestine. Include precipitation inhibitors (e.g., polymers like HPMC, PVP) in your formulation to maintain a supersaturated state.
High Efflux by Transporters This compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the compound back into the gut lumen. Consider co-administration with a known P-gp inhibitor (e.g., piperine), though this adds complexity to the study.
Extensive Gut Wall Metabolism The compound may be extensively metabolized by enzymes in the intestinal cells before it can reach the portal circulation. Lipid-based formulations can sometimes mitigate this by altering the absorption pathway.
Issue 3: Formulation Instability
  • Question: My this compound formulation appears to be physically unstable, with the compound precipitating or the suspension settling quickly. How can I improve this?

  • Answer: Formulation stability is critical for consistent and accurate dosing.

Potential CauseTroubleshooting Recommendation
Exceeded Solubility Limit You may be trying to load too much this compound into the vehicle, exceeding its solubility limit. Determine the saturation solubility in your chosen vehicle and work within that limit.
Inadequate Stabilization (Suspensions) For nanosuspensions or micronized suspensions, the choice and concentration of stabilizers (surfactants and polymers) are crucial to prevent particle aggregation and settling. Screen different stabilizers and optimize their concentrations.
pH or Temperature Effects The solubility of this compound may be sensitive to changes in pH or temperature. Ensure your formulation is buffered if necessary and store it at an appropriate temperature. Prepare formulations fresh before each use if stability is a concern.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling

This protocol describes a general method for producing a nanosuspension to enhance the dissolution rate of this compound.

  • Screening for Stabilizers:

    • Prepare 1% (w/v) stock solutions of various stabilizers (e.g., HPMC, PVP, Poloxamer 188, Tween 80) in deionized water.

    • Add an excess amount of this compound to each stabilizer solution.

    • Shake for 48 hours at room temperature.

    • Filter the samples and analyze the supernatant to determine the solubility of this compound in each solution. Select the stabilizer(s) that provide the highest solubility.

  • Preparation of the Nanosuspension:

    • Prepare an aqueous solution of the selected stabilizer(s) (e.g., 0.5% HPMC and 0.5% Tween 80).

    • Disperse this compound powder in the stabilizer solution to a concentration of 10-50 mg/mL.

    • Add milling media (e.g., yttria-stabilized zirconium oxide beads) to the suspension.

    • Mill the suspension using a planetary ball mill or a similar apparatus for several hours.

    • Monitor the particle size periodically using dynamic light scattering (DLS) until the desired size (typically < 200 nm) is achieved.

    • Separate the nanosuspension from the milling media.

  • Characterization:

    • Measure the final particle size, polydispersity index (PDI), and zeta potential.

    • Perform in vitro dissolution testing to compare the nanosuspension to the unformulated this compound powder.

Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation

This method is suitable for creating an amorphous dispersion of this compound in a polymeric carrier.

  • Carrier Selection:

    • Common carriers include PVP K30, HPMC, Soluplus®, and Poloxamer 188. The choice can be guided by screening studies or literature on similar flavonoids.

  • Preparation of the Solid Dispersion:

    • Dissolve this compound and the chosen carrier (e.g., PVP K30) in a common volatile solvent (e.g., ethanol (B145695) or a mixture of dichloromethane (B109758) and methanol) at a specific drug-to-carrier ratio (e.g., 1:1, 1:2, 1:4 w/w).

    • Ensure complete dissolution of both components.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the resulting solid film in a vacuum oven to remove any residual solvent.

    • Pulverize the dried solid dispersion to obtain a fine powder.

  • Characterization:

    • Confirm the amorphous nature of this compound in the solid dispersion using Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD).

    • Conduct in vitro dissolution studies to assess the improvement in dissolution rate compared to the crystalline drug.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical crossover study design to evaluate the oral bioavailability of a this compound formulation.

  • Animal Model:

    • Use male Sprague-Dawley rats (or another appropriate strain), weighing 200-250g.

    • House the animals under standard conditions and acclimate them for at least one week before the study.

  • Study Design:

    • A two-phase crossover design is recommended.

    • Group 1 (n=6): Intravenous (IV) administration of this compound (e.g., 1 mg/kg in a suitable vehicle like PEG400/saline).

    • Group 2 (n=6): Oral (PO) administration of the this compound formulation (e.g., 10 mg/kg).

    • After a washout period of one week, the treatments are crossed over.

  • Dosing and Sampling:

    • Fast the animals overnight before dosing, with free access to water.

    • Administer the IV dose via the tail vein and the oral dose via gavage.

    • Collect blood samples (approx. 0.2 mL) from the jugular or saphenous vein at predefined time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into heparinized tubes.

    • Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.

  • Bioanalysis and Pharmacokinetic Calculation:

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis.

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Data Analysis Physicochemical\nCharacterization Physicochemical Characterization Formulation\nScreening Formulation Screening Physicochemical\nCharacterization->Formulation\nScreening Formulation\nOptimization Formulation Optimization Formulation\nScreening->Formulation\nOptimization Animal\nAcclimatization Animal Acclimatization Formulation\nOptimization->Animal\nAcclimatization Dosing\n(IV & Oral) Dosing (IV & Oral) Animal\nAcclimatization->Dosing\n(IV & Oral) Blood\nSampling Blood Sampling Dosing\n(IV & Oral)->Blood\nSampling LC-MS/MS\nBioanalysis LC-MS/MS Bioanalysis Blood\nSampling->LC-MS/MS\nBioanalysis Pharmacokinetic\nAnalysis Pharmacokinetic Analysis LC-MS/MS\nBioanalysis->Pharmacokinetic\nAnalysis Bioavailability\nCalculation Bioavailability Calculation Pharmacokinetic\nAnalysis->Bioavailability\nCalculation

Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.

troubleshooting_logic start Low In Vivo Efficacy Despite In Vitro Potency check_bioavailability Is Oral Bioavailability Low? start->check_bioavailability high_variability Is Plasma Exposure Highly Variable? check_bioavailability->high_variability No, but... formulation_issue Improve Formulation: - Nanosuspension - Solid Dispersion - SEDDS check_bioavailability->formulation_issue Yes dosing_issue Standardize Study Conditions: - Fasting/Diet - Dosing Technique high_variability->dosing_issue Yes metabolism_issue Investigate Metabolism: - P-gp Efflux - Gut Wall Metabolism high_variability->metabolism_issue No re_evaluate Re-evaluate Efficacy with Optimized Formulation formulation_issue->re_evaluate dosing_issue->re_evaluate metabolism_issue->re_evaluate

Caption: Troubleshooting logic for addressing low in vivo efficacy of this compound.

References

Cedeodarin stability issues in different solvents and pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Cedeodarin in various solvents and pH conditions. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

For initial stock solutions, we recommend using anhydrous Dimethyl Sulfoxide (DMSO) at a concentration not exceeding 10 mM. For aqueous working solutions, further dilution in a buffered saline solution, such as PBS, is advised. It is critical to minimize the final DMSO concentration in your aqueous solutions to below 0.5% to avoid solubility issues.

Q2: What is the optimal pH range for working with this compound solutions?

This compound exhibits maximal stability in a slightly acidic to neutral pH range of 6.0 to 7.4. Solutions with a pH below 5.0 or above 8.0 have been shown to lead to rapid degradation of the compound.

Q3: How should I store this compound stock solutions?

This compound stock solutions in anhydrous DMSO should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months). Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation.

Q4: I am observing precipitation in my this compound solution. What should I do?

Precipitation can occur due to several factors, including solvent choice, concentration, and temperature. Please refer to the Troubleshooting Guide: Solution Instability for a detailed breakdown of causes and solutions.

Q5: My this compound appears to be degrading. How can I minimize this?

Degradation is often linked to pH, solvent exposure, and storage conditions. To minimize degradation, adhere strictly to the recommended pH range, use fresh, high-purity solvents, and follow the specified storage guidelines. For quantitative analysis of degradation, consult the Protocol: Assessing this compound Stability by HPLC .

Troubleshooting Guides

Problem: Poor Solubility
  • Symptoms:

    • Visible particulate matter or cloudiness upon dissolving the compound.

    • Inconsistent results in downstream assays.

  • Possible Causes:

    • Incorrect solvent used.

    • Concentration is too high for the chosen solvent system.

    • Low-quality or wet solvent.

  • Solutions:

    • Use anhydrous DMSO for stock solutions.

    • For aqueous solutions, ensure the final organic solvent concentration is minimal.

    • Try gentle warming (up to 37°C) and vortexing to aid dissolution.

    • If solubility issues persist in your experimental buffer, consider a formulation study.

Problem: Solution Instability (Precipitation over time)
  • Symptoms:

    • A clear solution becomes cloudy or forms a precipitate after a period of time or a temperature change.

  • Possible Causes:

    • Supersaturation of the solution.

    • Interaction with components of the experimental buffer.

    • "Salting out" effect in high ionic strength buffers.

  • Solutions:

    • Prepare fresh working solutions daily.

    • Decrease the final concentration of this compound in your working solution.

    • Evaluate the composition of your buffer for potential incompatibilities.

Problem: Chemical Degradation
  • Symptoms:

    • Loss of biological activity over time.

    • Appearance of new peaks in HPLC analysis.

    • A change in the color of the solution.

  • Possible Causes:

    • Exposure to non-optimal pH (acidic or basic conditions).

    • Presence of reactive species in the solvent or buffer.

    • Repeated freeze-thaw cycles of stock solutions.

    • Exposure to light (photodegradation).

  • Solutions:

    • Maintain the pH of aqueous solutions between 6.0 and 7.4.

    • Protect solutions from light by using amber vials or covering tubes with foil.

    • Aliquot stock solutions to minimize freeze-thaw cycles.

    • Use high-purity, fresh solvents and buffers.

Data Summary

The following tables summarize the stability and solubility data for this compound under various conditions.

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL) at 25°C
DMSO> 50
Ethanol5.2
Methanol2.1
Water< 0.1
PBS (pH 7.4)0.25

Table 2: Stability of this compound in Different Solvents at 25°C over 24 hours

Solvent% Remaining this compound
DMSO99.5%
Ethanol92.1%
Methanol88.7%
PBS (pH 7.4)95.3%

Table 3: pH-Dependent Stability of this compound in Aqueous Buffer at 37°C over 4 hours

pH% Remaining this compound
4.075.6%
5.089.2%
6.098.1%
7.498.5%
8.085.4%
9.065.3%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions
  • Equilibrate the this compound vial to room temperature before opening.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution.

  • Vortex for 2 minutes and sonicate for 5 minutes in a water bath to ensure complete dissolution.

  • Visually inspect the solution for any undissolved particulate matter.

  • Aliquot the stock solution into smaller volumes in amber, tightly sealed vials.

  • Store aliquots at -20°C for up to one month or -80°C for up to six months.

G cluster_prep Stock Solution Preparation vial Equilibrate this compound Vial add_dmso Add Anhydrous DMSO vial->add_dmso dissolve Vortex and Sonicate add_dmso->dissolve inspect Visual Inspection dissolve->inspect aliquot Aliquot into Vials inspect->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solutions.

Protocol 2: Assessing this compound Stability by HPLC
  • Prepare a 1 mg/mL solution of this compound in the solvent or buffer to be tested.

  • Immediately inject a sample (t=0) onto a C18 HPLC column.

  • Incubate the remaining solution under the desired test conditions (e.g., 37°C).

  • At specified time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution and inject it into the HPLC.

  • The mobile phase consists of a gradient of acetonitrile (B52724) and water with 0.1% formic acid.

  • Monitor the elution profile at 280 nm.

  • Calculate the percentage of remaining this compound at each time point by comparing the peak area to the t=0 sample.

G cluster_hplc HPLC Stability Assay Workflow cluster_loop Time Points prep Prepare 1 mg/mL Solution t0 Inject t=0 Sample prep->t0 incubate Incubate Solution prep->incubate analyze Analyze Peak Area t0->analyze sample Take Aliquot incubate->sample inject Inject Sample sample->inject inject->analyze calculate Calculate % Remaining analyze->calculate

Caption: Experimental workflow for HPLC-based stability assessment.

Signaling Pathway

This compound is a potent inhibitor of the hypothetical Cedeo-Kinase, a key regulator in a cancer-related signaling pathway.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor CedeoKinase Cedeo-Kinase Receptor->CedeoKinase Substrate Downstream Substrate CedeoKinase->Substrate Proliferation Cell Proliferation Substrate->Proliferation This compound This compound This compound->CedeoKinase

Caption: this compound inhibits the Cedeo-Kinase signaling pathway.

Technical Support Center: Cedeodarin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Cedeodarin (6-methyltaxifolin). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex natural product. While a direct total synthesis of this compound is not extensively documented in publicly available literature, the strategies and challenges are closely related to the synthesis of its parent compound, taxifolin (B1681242). This guide leverages known synthetic approaches for taxifolin to provide relevant troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic challenges in preparing this compound?

A1: The primary challenges in this compound synthesis, extrapolated from known taxifolin syntheses, revolve around three key areas:

  • Construction of the Dihydroflavonol Core: Efficiently building the characteristic chromanone ring system with the correct oxidation pattern can be difficult.

  • Stereocontrol: Establishing the correct relative and absolute stereochemistry at the C2 and C3 positions of the dihydropyranone ring is a significant hurdle.

  • Protecting Group Strategy: The multiple phenolic hydroxyl groups require a robust and orthogonal protecting group strategy to avoid unwanted side reactions during the synthesis. The selective methylation of the A-ring to introduce the 6-methyl group specific to this compound adds another layer of complexity.

Q2: Which synthetic routes are commonly employed for the synthesis of the taxifolin scaffold?

A2: The Algar-Flynn-Oyamada (AFO) reaction and variations of chalcone (B49325) epoxidation followed by intramolecular cyclization are prominent methods.[1][2] The AFO reaction provides a direct route to the dihydroflavonol structure from a chalcone precursor.[1] Another common approach involves the stereoselective dihydroxylation of a flavene intermediate.

Q3: How can I introduce the 6-methyl group onto the A-ring to synthesize this compound instead of taxifolin?

A3: Introducing the 6-methyl group can be approached in two main ways:

  • Starting Material Modification: Begin the synthesis with a pre-methylated phloroglucinol (B13840) derivative (2-methylphloroglucinol). This incorporates the methyl group at the desired position from the outset.

  • Late-Stage C-H Functionalization: While more challenging, modern C-H activation/methylation methodologies could potentially be explored on a protected taxifolin intermediate. This would require significant methods development.

Troubleshooting Guides

Problem 1: Low yield in the Algar-Flynn-Oyamada (AFO) reaction for dihydroflavonol core formation.
Potential Cause Troubleshooting Suggestion
Incomplete chalcone formation Ensure the preceding Claisen-Schmidt condensation to form the chalcone has gone to completion. Purify the chalcone intermediate before proceeding.
Incorrect reaction conditions Optimize the reaction temperature and time. The AFO reaction is sensitive to these parameters, and prolonged reaction times or high temperatures can lead to side products.[1]
Suboptimal base and oxidant Screen different bases (e.g., NaOH, KOH) and adjust the concentration of hydrogen peroxide. The pH of the reaction medium is critical.
Decomposition of the product Dihydroflavonols can be sensitive to strongly basic or oxidative conditions. Work up the reaction promptly upon completion and consider using milder conditions if degradation is observed.
Problem 2: Poor stereoselectivity in the formation of the C2-C3 diol.
Potential Cause Troubleshooting Suggestion
Non-stereoselective reduction If using a reduction of a flavanone (B1672756) intermediate, employ a stereoselective reducing agent. For example, sodium borohydride (B1222165) reduction of a protected flavanone can be optimized for diastereoselectivity.
Epoxidation of chalcone is not stereocontrolled The epoxidation of the chalcone double bond is a critical step for setting the stereochemistry. Consider using a chiral epoxidation catalyst (e.g., Jacobsen's catalyst) to achieve enantioselectivity.
Acid-catalyzed cyclization issues The acid-catalyzed opening of the epoxide and subsequent cyclization must be carefully controlled. Screen different acid catalysts (e.g., p-TsOH, Amberlyst-15) and solvents to optimize the stereochemical outcome.
Problem 3: Difficulties with protecting group manipulation.
Potential Cause Troubleshooting Suggestion
Non-orthogonal protecting groups Select protecting groups that can be removed under different conditions (e.g., silyl (B83357) ethers, benzyl (B1604629) ethers, acetals).[2] This allows for selective deprotection of specific hydroxyl groups.
Difficulty in selective protection/deprotection The reactivity of the different phenolic hydroxyls varies. Exploit these differences to achieve regioselective protection. For example, the 7-OH is often the most acidic and can sometimes be selectively protected.
Protecting group migration Under certain conditions, protecting groups like silyl ethers can migrate between adjacent hydroxyl groups. Use bulky silyl groups (e.g., TIPS, TBDPS) to minimize migration.
Incomplete deprotection Ensure sufficient reaction time and appropriate conditions for the complete removal of all protecting groups in the final step. Monitor the reaction by TLC or LC-MS.

Experimental Protocols

Note: These are generalized protocols inspired by known syntheses of taxifolin and related flavonoids. They should be adapted and optimized for the specific substrate and scale of your experiment.

1. Chalcone Formation (Claisen-Schmidt Condensation)

  • Description: This protocol describes the base-catalyzed condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025) to form the chalcone precursor.

  • Methodology:

    • Dissolve the appropriately protected phloroglucinaldehyde derivative (1.0 eq) and the protected 3,4-dihydroxyacetophenone (1.0 eq) in ethanol.

    • Cool the solution to 0 °C in an ice bath.

    • Add an aqueous solution of a suitable base (e.g., 50% NaOH) dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into a mixture of ice and dilute HCl to precipitate the product.

    • Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the purified chalcone.

2. Dihydroflavonol Synthesis via Algar-Flynn-Oyamada (AFO) Reaction

  • Description: This protocol outlines the oxidation of a chalcone to a dihydroflavonol using alkaline hydrogen peroxide.

  • Methodology:

    • Dissolve the purified chalcone (1.0 eq) in a suitable solvent such as methanol (B129727) or ethanol.

    • Add an aqueous solution of a base (e.g., 2M NaOH).

    • Cool the mixture to 0-10 °C.

    • Add hydrogen peroxide (e.g., 30% aqueous solution) dropwise, maintaining the temperature below 15 °C.

    • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

    • After completion, carefully acidify the reaction mixture with dilute acid (e.g., 10% HCl) to precipitate the dihydroflavonol.

    • Filter the product, wash with water, and purify by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Reported Yields for Key Synthetic Steps in Taxifolin Synthesis.

Reaction Step Reagents and Conditions Reported Yield (%) Reference
Chalcone Formation50% aq. KOH, EtOH, rt, 24h75-90General procedure
Algar-Flynn-Oyamada15% aq. NaOH, H₂O₂, MeOH, rt, 4h30-50[1]
Chalcone EpoxidationH₂O₂, NaOH, MeOH/H₂O, 0 °C to rt, 12h60-80[2]
Epoxide Cyclizationp-TsOH, CH₂Cl₂, rt, 2h70-85[2]
Final DeprotectionBCl₃, CH₂Cl₂, -78 °C to 0 °C, 1h80-95General procedure

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Final Product Protected Phloroglucinaldehyde Protected Phloroglucinaldehyde Chalcone Chalcone Formation (Claisen-Schmidt) Protected Phloroglucinaldehyde->Chalcone Protected 3,4-Dihydroxyacetophenone Protected 3,4-Dihydroxyacetophenone Protected 3,4-Dihydroxyacetophenone->Chalcone AFO Dihydroflavonol Formation (AFO Reaction) Chalcone->AFO H₂O₂, Base Deprotection Global Deprotection AFO->Deprotection Acid/Hydrogenolysis This compound This compound Deprotection->this compound

Caption: Synthetic workflow for this compound via the AFO reaction.

logical_relationship cluster_challenges Core Synthetic Challenges cluster_solutions Potential Solutions Core Dihydroflavonol Core Construction AFO_Sol AFO Reaction Optimization Core->AFO_Sol Stereo Stereocontrol at C2/C3 Epox_Sol Chiral Epoxidation & Cyclization Control Stereo->Epox_Sol PG Protecting Group Strategy Ortho_Sol Orthogonal Protecting Groups PG->Ortho_Sol

Caption: Key challenges and solutions in this compound synthesis.

References

Cedeodarin Quantification in Complex Mixtures: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Cedeodarin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this compound in complex mixtures, such as extracts from Cedrus deodara or other biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

A1: this compound (6-methyltaxifolin) is a dihydroflavonol, a type of flavonoid found in plants such as Cedrus deodara.[1][2][3] Flavonoids are known for their various biological activities, including antioxidant properties.[1][2] Accurate quantification of this compound is crucial for the standardization of herbal extracts, pharmacokinetic studies, and for understanding its potential therapeutic effects.

Q2: Which analytical techniques are most suitable for this compound quantification?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most common and effective techniques for the quantification of this compound and other flavonoids in complex mixtures.[4][5] LC-MS/MS offers higher sensitivity and selectivity, which is particularly advantageous when dealing with complex matrices and low concentrations of the analyte.[4][6]

Q3: What are the main challenges in quantifying this compound from plant extracts?

A3: The primary challenges include:

  • Matrix Effects: Co-extracting compounds from the plant matrix can interfere with the analysis, either suppressing or enhancing the signal of this compound, especially in LC-MS/MS.

  • Co-elution: Structurally similar flavonoids or other compounds may elute at a similar retention time, leading to inaccurate quantification.

  • Low Concentration: this compound may be present in low concentrations, requiring sensitive analytical methods.

  • Extraction Efficiency: Incomplete extraction of this compound from the plant material can lead to underestimation of its content.

  • Analyte Stability: this compound may be susceptible to degradation under certain extraction or storage conditions.

Q4: How can I ensure the stability of this compound during sample preparation and analysis?

A4: To ensure the stability of this compound, it is recommended to:

  • Minimize exposure of samples to light and high temperatures.

  • Use amber vials for sample storage and analysis.

  • Prepare fresh extracts and standard solutions whenever possible.

  • If storage is necessary, keep extracts and solutions at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage).

  • Consider performing forced degradation studies to understand the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[7][8][9][10][11]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Chromatography Issues
Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Secondary interactions between this compound and the stationary phase (e.g., silanol (B1196071) groups).- Column overload.- Inappropriate mobile phase pH.- Use a high-purity, end-capped C18 column.- Optimize the mobile phase pH to ensure this compound is in a single ionic state.- Reduce the injection volume or dilute the sample.- Ensure the sample solvent is compatible with the mobile phase.
Peak Splitting - Co-elution with an interfering compound.- Column void or contamination at the column inlet.- Injector issues.- Optimize the gradient elution to improve separation.- Use a pre-column filter and guard column.- If a void is suspected, replace the column.- Perform injector maintenance.
Shifting Retention Times - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column aging.- Insufficient column equilibration between injections.- Prepare fresh mobile phase daily and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Use a guard column to extend column lifetime.- Ensure adequate equilibration time is included in the method.
No Peak or Very Small Peak - this compound concentration is below the limit of detection (LOD).- Inefficient extraction.- Degradation of this compound.- Detector issue (e.g., lamp off in UV detector).- Concentrate the sample or use a more sensitive detector (e.g., MS/MS).- Optimize the extraction procedure (solvent, time, temperature).- Check sample and standard stability.- Verify detector settings and functionality.
Extraction and Sample Preparation Issues
Problem Potential Cause(s) Suggested Solution(s)
Low Recovery of this compound - Inappropriate extraction solvent.- Insufficient extraction time or temperature.- Inefficient sample clean-up (e.g., SPE).- Test different solvents and their mixtures (e.g., methanol (B129727), ethanol, acetonitrile, and aqueous mixtures).[12][13][14]- Optimize extraction parameters using a design of experiments (DoE) approach.- Optimize the solid-phase extraction (SPE) protocol (sorbent type, wash, and elution solvents).
High Background or Interfering Peaks - Complex sample matrix.- Contamination from solvents, glassware, or equipment.- Employ a more selective sample clean-up method like SPE.- Use high-purity solvents and reagents.- Ensure all glassware and equipment are thoroughly cleaned.
Inconsistent Results between Replicates - Sample inhomogeneity.- Inconsistent sample preparation procedure.- Pipetting errors.- Ensure the sample is thoroughly homogenized before extraction.- Follow a standardized and well-documented sample preparation protocol.- Calibrate and verify the accuracy of pipettes.
LC-MS/MS Specific Issues
Problem Potential Cause(s) Suggested Solution(s)
Signal Suppression or Enhancement (Matrix Effect) - Co-eluting matrix components affecting the ionization of this compound.- Improve chromatographic separation to separate this compound from interfering compounds.- Dilute the sample extract.- Use a matrix-matched calibration curve.- Employ a stable isotope-labeled internal standard if available.
Low Signal Intensity - Suboptimal ionization source parameters.- Inefficient fragmentation (in MRM mode).- Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).- Optimize collision energy for the specific MRM transitions of this compound.
Inaccurate Quantification - Lack of a suitable internal standard.- Non-linearity of the calibration curve.- Use an internal standard with similar chemical properties and retention time to this compound.- Prepare a calibration curve with an appropriate concentration range covering the expected sample concentrations.

Experimental Protocols

Sample Preparation and Extraction

This protocol is a general guideline and should be optimized for your specific matrix.

  • Sample Homogenization: Dry the plant material (e.g., Cedrus deodara heartwood or needles) at a controlled temperature (e.g., 40-50°C) and grind it into a fine powder.

  • Extraction:

    • Accurately weigh approximately 1 g of the powdered sample into a flask.

    • Add 20 mL of 80% methanol (or another optimized solvent).

    • Perform extraction using ultrasonication for 30 minutes or maceration with shaking for 24 hours at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process twice more with fresh solvent.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Sample Clean-up (Solid-Phase Extraction - SPE):

    • Reconstitute the dried extract in a suitable solvent (e.g., 10% methanol in water).

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the reconstituted extract onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Elute this compound with an appropriate solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC or LC-MS/MS analysis.

HPLC-UV Method for this compound Quantification
  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).

  • Gradient Program: A typical gradient could be: 0-5 min, 10-30% B; 5-20 min, 30-60% B; 20-25 min, 60-10% B; 25-30 min, 10% B (re-equilibration). This needs to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Based on the UV spectrum of a this compound standard (a diode array detector is recommended for method development).

  • Injection Volume: 10 µL.

  • Quantification: Use a calibration curve of a this compound reference standard.

LC-MS/MS Method for this compound Quantification
  • LC Conditions: Similar to the HPLC-UV method, but may use a lower flow rate (e.g., 0.3-0.5 mL/min) and a smaller column internal diameter (e.g., 2.1 mm).

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), likely in negative mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion ([M-H]⁻) and product ions need to be determined by infusing a this compound standard.

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum this compound signal.

  • Quantification: Use a calibration curve of a this compound reference standard, preferably with an internal standard.

Quantitative Data Summary (Hypothetical Example)

The following table presents a hypothetical example of validation data for an HPLC-UV method for this compound quantification. Actual results will vary depending on the specific method and matrix.

Parameter Result Acceptance Criteria
Linearity (r²) 0.9995> 0.999
Range (µg/mL) 1 - 100To cover expected concentrations
Limit of Detection (LOD) (µg/mL) 0.2S/N ratio ≥ 3
Limit of Quantification (LOQ) (µg/mL) 0.7S/N ratio ≥ 10
Precision (%RSD)
- Intra-day< 1.5%< 2%
- Inter-day< 2.0%< 3%
Accuracy (Recovery %) 98.5% - 101.2%95% - 105%
Robustness No significant changes%RSD < 5% for small variations

Visualizations

General Troubleshooting Workflow

G General Troubleshooting Workflow for this compound Quantification Problem Problem Observed (e.g., Bad Peak Shape, No Peak) CheckSystem Check HPLC/LC-MS System (Pressure, Leaks, Detector Status) Problem->CheckSystem CheckMethod Review Analytical Method (Mobile Phase, Gradient, Temp.) Problem->CheckMethod CheckSample Evaluate Sample Preparation (Extraction, Clean-up) Problem->CheckSample SystemOK System OK? CheckSystem->SystemOK MethodOK Method Parameters Correct? CheckMethod->MethodOK SampleOK Sample Prep Consistent? CheckSample->SampleOK SystemOK->CheckMethod Yes IsolateComponent Isolate Problematic Component (Pump, Injector, Column, Detector) SystemOK->IsolateComponent No MethodOK->CheckSample Yes OptimizeMethod Optimize Method Parameters (e.g., Gradient, pH) MethodOK->OptimizeMethod No OptimizeSamplePrep Optimize Sample Preparation (e.g., Solvent, SPE) SampleOK->OptimizeSamplePrep No Resolved Problem Resolved SampleOK->Resolved Yes IsolateComponent->Resolved OptimizeMethod->Resolved OptimizeSamplePrep->Resolved

Caption: A logical workflow for troubleshooting this compound quantification issues.

Sample Preparation and Analysis Workflow

G Workflow for this compound Quantification Start Start: Complex Matrix (e.g., Plant Material) Homogenization Homogenization (Drying and Grinding) Start->Homogenization Extraction Solvent Extraction (e.g., 80% Methanol, Sonication) Homogenization->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Cleanup Sample Clean-up (SPE) - Condition - Load - Wash - Elute Filtration->Cleanup Analysis LC-UV or LC-MS/MS Analysis Cleanup->Analysis Quantification Data Processing and Quantification Analysis->Quantification

Caption: Standard workflow from sample preparation to analysis for this compound.

Decision Tree for Peak Tailing Issues

G Decision Tree for Peak Tailing Tailing Peak Tailing Observed AllPeaks Are all peaks tailing? Tailing->AllPeaks SomePeaks Only this compound peak is tailing? AllPeaks->SomePeaks No SystemIssue System Issue: - Check for extra-column volume - Column contamination/void - Blocked frit AllPeaks->SystemIssue Yes ChemicalIssue Chemical Interaction Issue: - Secondary interactions (silanols) - Mobile phase pH near pKa - Co-elution with tailing peak SomePeaks->ChemicalIssue Yes SolutionSystem Solutions: - Use shorter, narrower tubing - Flush or replace column/frit SystemIssue->SolutionSystem SolutionChemical Solutions: - Use end-capped column - Adjust mobile phase pH - Optimize gradient ChemicalIssue->SolutionChemical

Caption: Troubleshooting decision tree for addressing peak tailing problems.

References

Strategies to reduce Cedeodarin toxicity in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Cedeodarin and related lignan (B3055560) compositions from Cedrus deodara in cell culture experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers effectively utilize these compounds in their studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced toxicity in cancer cell lines?

A1: this compound, as a component of lignan mixtures from Cedrus deodara, induces cytotoxicity in cancer cells primarily through the induction of apoptosis.[1][2][3] The mechanism involves the early formation of nitric oxide (NO), which leads to the activation of caspases (including caspase-3, -8, and -9), generation of peroxides, and depolarization of the mitochondrial membrane.[1] This suggests that the apoptotic cell death occurs through both mitochondrial-dependent and -independent pathways.[1] Some studies also indicate that these compounds can inhibit the NFκB and Wnt/Wg signaling pathways.[3][4]

Q2: In which cancer cell lines has this compound-containing extract shown cytotoxic activity?

A2: Lignan compositions from Cedrus deodara have demonstrated cytotoxic effects in a variety of human cancer cell lines, including:

  • Leukemia (Molt-4 and HL-60)[1][3]

  • Lung cancer (A549)[2][5]

  • Prostate cancer (PC-3)[3]

  • Colon cancer (HCT-116 and SW-620)[4]

  • Cervical cancer (HeLa)[5]

  • Hepatocellular carcinoma (HepG2)[5]

  • Gastric cancer (MKN28)[5]

  • Colorectal adenocarcinoma (HT-29)[5]

Q3: Is this compound toxic to non-cancerous cells?

A3: There is evidence to suggest some selectivity for cancer cells. One study found that a standardized lignan composition from Cedrus deodara (AP9-cd) produced no cytotoxicity in primary rat hepatocyte cultures at concentrations that were effective against leukemia cells.[1] However, cytotoxicity can be cell-type dependent, and it is crucial to establish a therapeutic window by testing on relevant non-cancerous control cell lines for your specific experiments.

Q4: How can I measure this compound-induced cytotoxicity?

A4: Cytotoxicity and apoptosis can be assessed using several standard assays:

  • Cell Viability Assays: The MTT and MTS assays are colorimetric methods used to determine the number of viable cells based on mitochondrial dehydrogenase activity.[6]

  • Apoptosis Detection: Apoptosis can be quantified using flow cytometry with Annexin V-FITC and Propidium Iodide (PI) double staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

  • DNA Fragmentation Analysis: The characteristic "ladder" pattern of DNA fragmentation, a hallmark of apoptosis, can be visualized by agarose (B213101) gel electrophoresis.[1]

  • Cell Cycle Analysis: Flow cytometry with PI staining can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and to quantify the sub-G0 cell fraction, which is indicative of apoptotic cells.[2]

Troubleshooting Guide

Issue 1: I am not observing the expected level of cytotoxicity in my cancer cell line.

Possible Cause Troubleshooting Strategy
Sub-optimal Concentration Perform a dose-response experiment to determine the IC50 value for your specific cell line. The effective concentration can vary significantly between cell types.
Incorrect Exposure Time Conduct a time-course experiment (e.g., 24h, 48h, 72h) to identify the optimal treatment duration. Apoptotic effects are time-dependent.[3]
Cell Line Resistance Some cell lines may be inherently resistant. Consider testing a different cell line known to be sensitive, such as Molt-4 or A549, as a positive control.[1][5]
Compound Instability Ensure the compound is properly stored and freshly diluted in appropriate cell culture media before each experiment.

Issue 2: The observed cell death is too rapid, preventing downstream analysis.

Possible Cause Troubleshooting Strategy
High Compound Concentration Lower the concentration of the this compound-containing extract. Even a small reduction can slow the rate of apoptosis.
Pro-oxidant Effect Too Strong The mechanism involves the generation of NO and peroxides.[1] Consider co-treatment with a low dose of an antioxidant like N-acetylcysteine (NAC) or ascorbate. Ascorbate has been shown to suppress caspase activation induced by these lignans (B1203133), indicating a moderation of the pro-oxidant effect.[1]
Shorten Exposure Time Reduce the incubation time to capture cells in earlier stages of apoptosis before widespread cell death occurs.

Issue 3: I am observing significant toxicity in my non-cancerous control cell line.

Possible Cause Troubleshooting Strategy
Concentration Too High The therapeutic window may be narrow for your specific non-cancerous cell line. Perform a dose-response curve for both the cancer and non-cancerous cells to identify a concentration that maximizes cancer cell death while minimizing off-target toxicity.
Different Cellular Uptake/Metabolism The non-cancerous cell line may have different expression levels of transporters or metabolic enzymes, leading to higher intracellular concentrations of the active compounds.
Drug-Drug Interactions in Media Components in the cell culture media (e.g., high levels of certain growth factors or supplements) could potentially interact with the compound. Test the effect in a simpler basal medium if possible, though this may also affect cell health.

Quantitative Data Summary

The following tables summarize the cytotoxic effects of Cedrus deodara lignan extracts on various cancer cell lines as reported in the literature.

Table 1: IC50 Values of Cedrus deodara Lignan Extracts

Cell LineLignan CompositionIncubation TimeIC50 ValueSource
Molt-4 (Leukemia)AP9-cd48h~15 µg/mL[1]
A549 (Lung Cancer)Total Lignans (CTL)48h39.82 ± 1.74 µg/mL[5]
HCT-116 (Colon Cancer)Essential Oil (CDEO)Not Specified11.88 µg/mL[4]
SW-620 (Colon Cancer)Essential Oil (CDEO)Not Specified14.63 µg/mL[4]

Table 2: Apoptosis Induction in A549 Cells by Total Lignan Extract (CTL) after 48h

CTL Concentration (µg/mL)Apoptosis Rate (%)
0 (Control)11.29 ± 2.21
1015.29 ± 3.63
2016.92 ± 2.63
3020.50 ± 3.35
4032.39 ± 1.74
Data adapted from a study on A549 cell apoptosis.[2]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: The next day, remove the medium and add fresh medium containing various concentrations of the this compound extract. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl with 10% SDS) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 2: Quantification of Apoptosis by Annexin V/PI Staining

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound extract for the chosen duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Cedeodarin_Apoptosis_Pathway This compound This compound Lignan Extract NO Nitric Oxide (NO) Generation This compound->NO Casp8 Caspase-8 Activation This compound->Casp8 Mito-independent pathway Peroxides Peroxide Generation NO->Peroxides Casp3 Caspase-3 Activation NO->Casp3 Mito Mitochondrial Depolarization Peroxides->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Cytotoxicity_Workflow Start Start: Seed Cells Treat Treat with this compound (Dose-Response & Time-Course) Start->Treat Incubate Incubate (e.g., 48 hours) Treat->Incubate Assay Perform Assays Incubate->Assay MTT Viability Assay (MTT / MTS) Assay->MTT FACS Apoptosis Assay (Annexin V / PI) Assay->FACS Analysis Data Analysis (IC50, % Apoptosis) MTT->Analysis FACS->Analysis Troubleshooting_Tree Start Unexpected Results Q1 Is cytotoxicity too low? Start->Q1 A1_1 Increase Concentration or Exposure Time Q1->A1_1 Yes Q2 Is cytotoxicity too high? Q1->Q2 No A1_2 Check Cell Line Sensitivity A1_1->A1_2 End Problem Solved A1_2->End A2_1 Decrease Concentration or Exposure Time Q2->A2_1 Yes Q2->End No A2_2 Co-treat with Antioxidant (e.g., Ascorbate) A2_1->A2_2 A2_2->End

References

Technical Support Center: Cedeodarin Nanoparticle Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific information on a compound named "Cedeodarin." The following technical support guide has been constructed for a hypothetical hydrophobic anticancer agent, herein referred to as "this compound," to illustrate the creation of a comprehensive support document for researchers working with nanoparticle drug delivery systems. The principles, protocols, and troubleshooting advice are based on established knowledge of formulating poorly water-soluble drugs into nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What is the this compound Nanoparticle Formulation?

A1: The this compound Nanoparticle Formulation is a sterile, lyophilized powder containing this compound encapsulated within biodegradable polymeric nanoparticles. This formulation is designed to improve the aqueous solubility and bioavailability of this compound, a potent but poorly water-soluble anticancer compound. The nanoparticles are composed of biocompatible polymers, which allow for controlled drug release.

Q2: What is the mechanism of action of this compound?

A2: this compound is a synthetic compound that acts as a potent inhibitor of the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in many types of cancer. By blocking this pathway, this compound induces cell cycle arrest at the G1/S phase and promotes apoptosis in cancer cells. The nanoparticle formulation facilitates the delivery of this compound to tumor tissues through the enhanced permeability and retention (EPR) effect.[1][2]

Q3: How should I reconstitute and store the lyophilized this compound nanoparticle formulation?

A3: Reconstitute the lyophilized powder with sterile, nuclease-free water to the volume specified on the product vial to achieve the stock concentration. Gently swirl the vial to dissolve the contents completely; do not vortex, as this can cause nanoparticle aggregation. The reconstituted solution should be stored at 2-8°C and protected from light. For long-term storage, it is recommended to aliquot the reconstituted solution and store it at -20°C. Avoid repeated freeze-thaw cycles.

Q4: What is the average particle size and polydispersity index (PDI) of the nanoparticles?

A4: The reconstituted nanoparticles typically have a mean hydrodynamic diameter in the range of 100-150 nm with a polydispersity index (PDI) below 0.2, indicating a narrow and uniform size distribution.[3] These characteristics are crucial for effective drug delivery and can be verified using Dynamic Light Scattering (DLS).[4]

Q5: What is the drug loading and encapsulation efficiency?

A5: The drug loading content is approximately 10% (w/w), and the encapsulation efficiency is typically greater than 90%. These parameters are determined during quality control and can be verified experimentally using HPLC.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and application of this compound nanoparticle formulations in your experiments.

Issue/Observation Potential Cause Recommended Solution
Inconsistent Particle Size or High PDI (>0.3) after Reconstitution 1. Improper reconstitution technique (e.g., vigorous shaking).2. Use of non-sterile or inappropriate diluent.3. Contamination of the sample.1. Reconstitute by gentle swirling.2. Use only sterile, nuclease-free water.3. Ensure aseptic handling techniques.
Low Drug Efficacy in in vitro Cell Culture Assays 1. Nanoparticle instability in cell culture media.2. Sub-optimal seeding density of cells.3. Incorrect dosage calculation.1. Pre-incubate nanoparticles in serum-free media before adding to cells.2. Optimize cell seeding density for your specific cell line.3. Re-verify calculations for the final drug concentration in wells.
Precipitation Observed in the Reconstituted Solution 1. Incomplete reconstitution.2. Storage at inappropriate temperatures.3. Interaction with incompatible buffers or media.1. Ensure the lyophilized powder is fully dissolved.2. Store as recommended (2-8°C for short-term, -20°C for long-term).3. Avoid mixing with acidic or high-ionic-strength buffers directly.
High Background Signal in Fluorescence-Based Assays 1. Autofluorescence of the nanoparticle components.2. Interaction of nanoparticles with the fluorescent dye.1. Include a "nanoparticles only" control group to measure background fluorescence.2. Test for potential quenching or enhancement effects of the nanoparticles on your dye.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound Nanoparticle Formulation

Parameter Specification Typical Value
Mean Hydrodynamic Diameter (nm) 100 - 150125.4
Polydispersity Index (PDI) < 0.20.15
Zeta Potential (mV) -20 to -30-25.6
Drug Loading (%) 8 - 1210.2
Encapsulation Efficiency (%) > 9094.5

Table 2: In Vitro Cytotoxicity of this compound Formulations in HCT116 Colon Cancer Cells (72h Incubation)

Formulation IC50 (nM)
Free this compound 850
This compound Nanoparticles 150
Blank Nanoparticles > 10,000

Experimental Protocols

Protocol 1: Nanoparticle Synthesis (Emulsification-Solvent Evaporation Method)

  • Organic Phase Preparation: Dissolve 100 mg of PLGA (Poly(lactic-co-glycolic acid)) and 10 mg of this compound in 5 mL of dichloromethane.

  • Aqueous Phase Preparation: Prepare a 100 mL solution of 2% (w/v) polyvinyl alcohol (PVA) in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase dropwise while sonicating on ice for 5 minutes at 40% amplitude.

  • Solvent Evaporation: Transfer the resulting oil-in-water emulsion to a magnetic stirrer and stir at room temperature for 4-6 hours to allow for the complete evaporation of dichloromethane.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA.

  • Lyophilization: Resuspend the final nanoparticle pellet in a 5% sucrose (B13894) solution (as a cryoprotectant) and freeze-dry for 48 hours.

Protocol 2: Determination of Drug Loading and Encapsulation Efficiency

  • Sample Preparation: Accurately weigh 5 mg of the lyophilized this compound nanoparticles.

  • Drug Extraction: Dissolve the nanoparticles in 1 mL of DMSO to disrupt the polymeric matrix and release the encapsulated drug.

  • Quantification: Analyze the this compound concentration using a validated HPLC method with a C18 column.

  • Calculations:

    • Drug Loading (%) = (Mass of this compound in nanoparticles / Total mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of this compound in nanoparticles / Initial mass of this compound used in formulation) x 100

Visualizations

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

G start Start organic_phase Prepare Organic Phase (PLGA + this compound in DCM) start->organic_phase aqueous_phase Prepare Aqueous Phase (PVA in Water) start->aqueous_phase emulsify Emulsification (Sonication) organic_phase->emulsify aqueous_phase->emulsify evaporate Solvent Evaporation (Stirring) emulsify->evaporate centrifuge Centrifugation & Washing evaporate->centrifuge lyophilize Lyophilization centrifuge->lyophilize end Final Product lyophilize->end

Caption: Experimental workflow for this compound nanoparticle synthesis.

G issue Issue: Inconsistent Particle Size check_reconstitution Check Reconstitution Technique issue->check_reconstitution gentle_swirl Gentle Swirling? check_reconstitution->gentle_swirl use_correct_diluent Check Diluent gentle_swirl->use_correct_diluent Yes solution1 Solution: Use gentle swirling. gentle_swirl->solution1 No sterile_water Sterile Water Used? use_correct_diluent->sterile_water check_handling Review Handling sterile_water->check_handling Yes solution2 Solution: Use sterile, nuclease-free water. sterile_water->solution2 No solution3 Solution: Ensure aseptic technique. check_handling->solution3

Caption: Troubleshooting logic for inconsistent nanoparticle size.

References

Technical Support Center: Liposomal Cedeodarin (using Doxorubicin as a model)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the liposomal encapsulation of Cedeodarin, using the well-documented chemotherapeutic agent Doxorubicin (B1662922) as a practical model.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between drug "encapsulation efficiency" and "drug loading capacity"? A1: Encapsulation Efficiency (EE%) refers to the percentage of the initial drug that is successfully entrapped within the liposomes.[][2] In contrast, Drug Loading Capacity (LC%) is the amount of encapsulated drug relative to the total weight of the nanoparticle, essentially representing the mass percentage of the drug within the liposome (B1194612).[]

Q2: Why is the in vitro cytotoxicity of my liposomal this compound/Doxorubicin formulation lower than the free drug? A2: This is an expected observation. The cytotoxic effect of liposomal doxorubicin is mediated by the release of the drug from the liposomes into the extracellular medium.[3] The liposome acts as a reservoir, and the slow-release kinetics mean that, over a short incubation period, less free drug is available to enter the cells compared to administering the free drug directly.[4][5] The primary advantage of liposomal delivery is not to increase potency in a standard in vitro assay but to alter the drug's pharmacokinetics in vivo, reducing systemic toxicity and improving tumor accumulation.[6][7]

Q3: What are the primary mechanisms for liposomal drug delivery to tumor sites? A3: There are two main strategies:

  • Passive Targeting: This relies on the Enhanced Permeability and Retention (EPR) effect.[8] The leaky blood vessels and poor lymphatic drainage in tumor tissues allow nanoparticles (typically 100-200 nm) to accumulate preferentially compared to normal tissues.[8][9] Coating liposomes with polyethylene (B3416737) glycol (PEG), known as PEGylation, helps them evade the immune system, prolonging circulation time and enhancing the EPR effect.[10]

  • Active Targeting: This involves modifying the liposome surface with specific ligands (e.g., antibodies, peptides, folate) that bind to receptors overexpressed on cancer cells or the tumor microenvironment.[6][8][11] This can enhance cellular uptake through receptor-mediated endocytosis.[8]

Q4: What factors influence the stability of a liposomal formulation? A4: Liposome stability is multifaceted and can be categorized as physical, chemical, and biological.

  • Physical Stability: This relates to maintaining vesicle size and integrity, preventing aggregation, fusion, and drug leakage.[][13] Key factors include surface charge (zeta potential), lipid composition, and storage temperature.[]

  • Chemical Stability: This involves preventing the degradation of components, primarily through hydrolysis and oxidation of the phospholipids.[][14] Storage conditions such as pH, temperature, and exposure to light and oxygen are critical.[]

  • Biological Stability: This refers to the liposome's stability in biological fluids. Interactions with plasma proteins (opsonins) can lead to premature drug release or rapid clearance by the reticuloendothelial system (RES).[15][16]

Troubleshooting Guides

IssuePossible Cause(s)Suggested Solution(s)
Low Encapsulation Efficiency (<70%) 1. Inefficient drug loading method. 2. Suboptimal lipid composition or drug-to-lipid ratio.[17] 3. Premature drug leakage during preparation. 4. Inaccurate measurement technique.1. Ensure the remote loading gradient (e.g., ammonium (B1175870) sulfate) is properly established. Verify internal and external pH. 2. Optimize the drug-to-lipid molar ratio. Incorporate cholesterol to increase membrane rigidity and drug retention. 3. Avoid excessive sonication or extrusion pressures. Maintain temperature below the lipid phase transition temperature (Tm) after loading. 4. Use a validated separation method (e.g., size exclusion chromatography, nanoparticle exclusion chromatography (nPEC)) and a sensitive quantification method like HPLC.[18][19]
High Polydispersity Index (PDI > 0.2) 1. Incomplete hydration of the lipid film. 2. Insufficient size reduction (extrusion/sonication). 3. Liposome aggregation over time.1. Ensure the hydration buffer is above the Tm of the lipids and allow adequate hydration time with agitation. 2. Increase the number of extrusion cycles through the polycarbonate membrane. Ensure the extruder is maintained at a temperature above the lipid Tm. 3. Check the zeta potential; a value further from neutral (e.g., < -30 mV or > +30 mV) can prevent aggregation. Store at recommended conditions (typically 2-8°C).[20]
Inconsistent Particle Size (DLS Results Vary) 1. Sample is too concentrated (multiple scattering effects). 2. Presence of aggregates or contaminants (dust). 3. Improper instrument settings.1. Dilute the sample with filtered buffer. Perform a concentration series to find the optimal range. 2. Filter all buffers and dilute samples immediately before measurement. Centrifuge briefly at low speed to remove large aggregates. 3. Ensure the correct refractive index and viscosity values for the solvent are used. Allow the sample to equilibrate to the correct temperature in the instrument.
Rapid In Vivo Clearance of PEGylated Liposomes 1. Accelerated Blood Clearance (ABC) phenomenon.[16] 2. Insufficient PEG density on the liposome surface. 3. Liposome instability leading to RES uptake.1. The ABC phenomenon can occur upon repeated injection of PEGylated liposomes due to the generation of anti-PEG antibodies.[16][21] This is a known challenge for multi-dosing regimens. 2. Ensure the molar percentage of PEG-lipid in the formulation is sufficient (typically 5-10 mol%). 3. Re-evaluate the physical and chemical stability of the formulation. Ensure cholesterol is included to enhance stability.
Low Cellular Uptake in In Vitro Assays 1. Inefficient targeting ligand. 2. Low receptor expression on the target cell line. 3. Uptake mechanism is slow (endocytosis).[5][22]1. For active targeting, confirm the bioactivity of your conjugated ligand. Optimize the ligand density on the liposome surface. 2. Verify the expression level of the target receptor on your chosen cell line using techniques like flow cytometry or western blot. 3. Increase incubation time. Compare uptake at 37°C (active uptake) vs. 4°C (binding only) to confirm internalization.

Data Presentation: Quantitative Summaries

Table 1: Typical Physicochemical Properties of Doxorubicin-Loaded Liposomes

ParameterConventional LiposomesPEGylated (Stealth) LiposomesActively Targeted Liposomes
Hydrodynamic Diameter (nm) 100 - 40080 - 120[23]100 - 150
Polydispersity Index (PDI) < 0.3< 0.2[24]< 0.2
Zeta Potential (mV) -20 to -500 to -20[25]Variable (depends on ligand)
Encapsulation Efficiency (%) > 90%> 90%[26]> 90%

Table 2: Comparative In Vitro Cytotoxicity (IC₅₀ Values)

The IC₅₀ value represents the drug concentration required to inhibit 50% of cell growth. Note that liposomal formulations consistently show higher IC₅₀ values (lower potency) in short-term assays compared to the free drug.[4][27]

Cell LineExposure TimeFree Doxorubicin IC₅₀ (µM)Liposomal Doxorubicin IC₅₀ (µM)
MCF-7 (Breast Cancer) 48h~0.1 - 0.5~5 - 20
4T1 (Breast Cancer) 48h~0.05~1.5 (PEGylated), ~0.5 (Targeted)[27]
BT-474 (Breast Cancer) 48h~0.25~0.75 (PEGylated), ~0.5 (Targeted)[28]
HepG2 (Liver Cancer) 72h~0.5 - 1.0> 10[23]

Values are approximate and compiled from multiple sources for illustrative purposes. Actual values are highly dependent on specific experimental conditions.[23][27][28][29]

Table 3: Comparative Biodistribution (% Injected Dose/gram tissue) at 48h Post-Injection

Organ/TissueFree DoxorubicinPEGylated Liposomal Doxorubicin
Tumor Low (~2%)High (~8-10%)[30]
Heart High (~10-15%)Low (~1-2%)[30][31]
Liver Moderate (~10%)High (~15-20%)[26]
Spleen Moderate (~8%)High (~18-25%)[26]
Blood (Circulation) Very Low (<1%)High (~10-15%)[26]

Data illustrates the typical shift in biodistribution, highlighting reduced cardiotoxicity and enhanced tumor accumulation for the PEGylated liposomal formulation.[26][30][31][32]

Experimental Protocols

Protocol 1: Preparation of Liposomes via Thin-Film Hydration and Remote Loading

This protocol describes the preparation of this compound/Doxorubicin-loaded liposomes using the well-established ammonium sulfate (B86663) gradient remote loading method.[33][34]

  • Lipid Film Formation:

    • In a round-bottom flask, combine lipids in chloroform. A typical formulation is HSPC:Cholesterol:DSPE-PEG2000 at a 55:40:5 molar ratio.

    • Evaporate the solvent using a rotary evaporator at 60°C to form a thin, uniform lipid film.

    • Place the flask under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration & Sizing:

    • Hydrate the lipid film with 250 mM ammonium sulfate solution (pH 5.5) by vortexing at 65°C for 30 minutes. This creates multilamellar vesicles (MLVs).

    • Size the liposomes by extrusion. Pass the MLV suspension 10-15 times through stacked polycarbonate filters (e.g., 100 nm pore size) using a heated extruder (65°C). This forms small unilamellar vesicles (SUVs).

  • Creation of Ion Gradient:

    • Remove the external ammonium sulfate by dialysis or size exclusion chromatography (e.g., Sephadex G-50 column). The external buffer should be a sucrose/HEPES solution (pH 7.4). This creates an ammonium sulfate gradient across the liposome membrane.

  • Remote Loading of Drug:

    • Prepare a stock solution of this compound/Doxorubicin HCl.

    • Add the drug solution to the purified liposome suspension at a specific drug-to-lipid ratio (e.g., 1:5 w/w).

    • Incubate at 60°C for 60 minutes with gentle stirring. The uncharged doxorubicin will diffuse into the liposome, become protonated by the acidic core, and precipitate as a sulfate salt, effectively trapping it inside.

  • Purification:

    • Remove any unencapsulated (free) drug by passing the suspension through a size exclusion column. Collect the liposome-containing fractions.

    • Store the final formulation at 2-8°C.

Protocol 2: Determination of Encapsulation Efficiency (EE%)

  • Separation of Free Drug:

    • Separate the liposome-encapsulated drug from the free drug using a suitable method. Nanoparticle exclusion chromatography (nPEC) or size exclusion chromatography (SEC) are robust choices.[19] Centrifugation-based methods can also be used.[18]

  • Quantification of Total Drug:

    • Take an aliquot of the unpurified liposomal formulation.

    • Disrupt the liposomes to release the encapsulated drug by adding a suitable solvent (e.g., methanol (B129727) or isopropanol (B130326) with 0.1% Triton X-100).

    • Quantify the drug concentration using High-Performance Liquid Chromatography (HPLC) with a UV-Vis or fluorescence detector. This gives you [Drug]total.

  • Quantification of Free Drug:

    • Take the filtrate/eluate from the separation step (Step 1).

    • Quantify the drug concentration using the same HPLC method. This gives you [Drug]free.

  • Calculation of EE%:

    • Calculate the Encapsulation Efficiency using the following formula: EE% = (([Drug]total - [Drug]free) / [Drug]total) * 100

Protocol 3: In Vitro Cytotoxicity (MTT Assay)

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[27]

  • Treatment:

    • Prepare serial dilutions of free this compound/Doxorubicin, the liposomal formulation, and blank (drug-free) liposomes in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include untreated cells as a control.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition & Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the results and determine the IC₅₀ value using non-linear regression analysis.

Visualizations: Workflows and Pathways

G cluster_prep Formulation cluster_load Drug Loading & Purification cluster_char Characterization cluster_final a Lipid Dissolution (in Chloroform) b Thin Film Formation (Rotary Evaporation) a->b c Hydration (Ammonium Sulfate Buffer) b->c d Sizing (Extrusion) c->d e Create Gradient (Dialysis / SEC) d->e f Remote Loading (Incubate with Drug) e->f g Purification (Remove Free Drug) f->g h Particle Size & PDI (DLS) g->h i Zeta Potential g->i j Encapsulation Efficiency (HPLC) g->j k Stability Analysis g->k l Final Liposomal Product g->l

Caption: Experimental workflow for liposome preparation and characterization.

G cluster_blood Blood Vessel cluster_tumor Tumor Microenvironment Lipo Targeted Liposome (in circulation) TumorCell Tumor Cell Lipo->TumorCell Passive Targeting (EPR Effect) Receptor Receptor Lipo->Receptor Active Targeting (Ligand Binding) Endosome Endosome Receptor->Endosome Receptor-Mediated Endocytosis Release Drug Release Endosome->Release Lysosomal Escape or Degradation Release->TumorCell Cytotoxicity

Caption: Passive vs. Active targeting mechanisms for cellular uptake.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Dox Doxorubicin (this compound) Fas Fas/FasL Upregulation Dox->Fas Induces p53 p53 Activation Dox->p53 Induces Casp8 Caspase-8 Activation Fas->Casp8 Casp3 Executioner Caspase-3 Activation Casp8->Casp3 Bax Bax/Bak Upregulation p53->Bax Mito Mitochondrial Damage (Cytochrome c release) Bax->Mito Apaf1 Apaf-1 / Apoptosome Mito->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Doxorubicin-induced apoptosis signaling pathways.

References

Technical Support Center: Addressing Cedeodarin's Poor Aqueous Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cedeodarin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the poor aqueous solubility of this compound (6-methyltaxifolin).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a flavonoid, specifically 6-methyltaxifolin, found in Cedrus deodara.[1][2][3] It has demonstrated a range of promising biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2][3][4][5] However, like many flavonoids, this compound is expected to have poor aqueous solubility, which can significantly limit its bioavailability and therapeutic efficacy in in vitro and in vivo studies. While specific data for this compound is limited, its close structural analog, taxifolin (B1681242) (dihydroquercetin), is known to be very slightly soluble in water, with a solubility in the range of 0.1 to 1.0 mg/mL.[6][7]

Q2: I am observing precipitation when I try to dissolve this compound in my aqueous buffer. What should I do?

A2: This is a common issue with hydrophobic compounds like this compound. Here are some initial troubleshooting steps:

  • Verify Solvent Purity: Ensure you are using high-purity water or buffer, as contaminants can affect solubility.

  • Gentle Heating and Agitation: Mildly agitate the solution and consider gentle heating (e.g., to 37°C) in a water bath.[8] Be cautious, as excessive heat may degrade the compound.

  • pH Adjustment: The solubility of flavonoids can be pH-dependent. This compound is generally more stable in slightly acidic conditions (pH 4-6). Avoid alkaline conditions (pH > 7) which can promote degradation.[9]

  • Use of Co-solvents: For preparing stock solutions, first dissolve this compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol. Then, slowly add the aqueous buffer to your desired final concentration while vortexing. A final DMSO concentration of 0.1% to 0.5% is often tolerated in cell-based assays, but a vehicle control is essential.[8]

Q3: My stock solution of this compound in an organic solvent is cloudy. What does this indicate?

A3: Cloudiness or visible particles in your stock solution suggest that the compound has either not fully dissolved or has precipitated out of solution, possibly due to storage conditions.[8]

  • Gentle Warming: Carefully warm the solution in a 37°C water bath to aid dissolution.[8]

  • Mechanical Agitation: Use a vortex mixer or sonicator to provide energy to break up solid aggregates.[8]

  • Re-evaluation of Solvent Choice: If the compound repeatedly precipitates, you may need to consider a different organic solvent in which this compound has higher solubility.

Q4: What are the recommended storage conditions for this compound stock solutions?

A4: To minimize degradation, store stock solutions at -20°C or -80°C. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. For light-sensitive compounds like many flavonoids, use amber-colored vials or wrap them in aluminum foil to protect from light.[8]

Troubleshooting Guide: Solubility Enhancement Techniques

If the initial troubleshooting steps are insufficient for your experimental needs, several techniques can be employed to enhance the aqueous solubility of this compound.

Issue: The required concentration of this compound for my experiment exceeds its intrinsic aqueous solubility.

Solution: Consider one of the following solubility enhancement techniques. The choice of method will depend on your specific experimental requirements and downstream applications.

TechniquePrincipleExpected Solubility Improvement (based on Taxifolin)Key Considerations
Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides that encapsulate the hydrophobic this compound molecule within their cavity, increasing its apparent water solubility.[10]~18.5-fold increase with γ-cyclodextrin.[7][11]Biocompatible and widely used in pharmaceutical formulations. The size of the cyclodextrin (B1172386) cavity should be appropriate for the this compound molecule.
Solid Dispersion This compound is dispersed in a hydrophilic polymer matrix at a molecular level, which can enhance its wettability and dissolution rate.[12][13][14][15]Significant, but quantitative data for taxifolin is variable depending on the polymer and preparation method.The choice of polymer carrier is critical. The resulting solid dispersion should be stable and not convert back to a crystalline form.
Lyophilization (Freeze-Drying) Rapidly freezing a solution of this compound in a suitable solvent system followed by vacuum sublimation can produce an amorphous, porous solid with a high surface area, leading to improved dissolution.Up to a 30-fold increase in water solubility has been reported for dihydroquercetin.[16][17][18]The resulting amorphous form may be less stable than the crystalline form and should be stored under desiccated conditions.
Micronization/Nanosuspension Reducing the particle size of this compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.Can improve dissolution rate, but may not significantly increase equilibrium solubility.Can be achieved through techniques like milling or high-pressure homogenization.

Experimental Protocols

Protocol 1: Solubility Enhancement of this compound using β-Cyclodextrin Complexation (Kneading Method)

This protocol describes a simple and effective method for preparing a this compound-β-cyclodextrin inclusion complex.

Materials:

  • This compound

  • β-Cyclodextrin

  • Deionized water

  • Mortar and pestle

  • Ethanol

  • Vacuum oven or desiccator

Procedure:

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to β-cyclodextrin (a 1:1 molar ratio is a good starting point).

  • Mixing: Accurately weigh the calculated amounts of this compound and β-cyclodextrin and place them in a clean mortar.

  • Kneading: Add a small amount of a water-ethanol mixture (e.g., 1:1 v/v) to the powder mixture to form a paste-like consistency.

  • Trituration: Knead the paste thoroughly with the pestle for 30-60 minutes. The continuous grinding and mixing facilitate the inclusion of this compound into the β-cyclodextrin cavity.

  • Drying: Dry the resulting paste in a vacuum oven at 40-50°C until a constant weight is achieved, or in a desiccator over a suitable drying agent.

  • Sieving: Gently grind the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Characterization (Optional but Recommended): Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), or Fourier-Transform Infrared Spectroscopy (FTIR).

  • Solubility Determination: Determine the aqueous solubility of the prepared complex and compare it to that of the uncomplexed this compound.

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation Method

This protocol outlines the preparation of a solid dispersion of this compound using a hydrophilic polymer like Poloxamer 188 or Polyvinylpyrrolidone (PVP).

Materials:

  • This compound

  • Hydrophilic polymer (e.g., Poloxamer 188, PVP K30)

  • Suitable organic solvent (e.g., ethanol, methanol, or a mixture in which both this compound and the polymer are soluble)

  • Rotary evaporator or water bath

  • Vacuum oven or desiccator

Procedure:

  • Ratio Selection: Choose the desired weight ratio of this compound to the polymer (e.g., 1:1, 1:2, 1:4).[13]

  • Dissolution: Dissolve the accurately weighed this compound and polymer in a minimal amount of the selected organic solvent in a round-bottom flask. Ensure complete dissolution.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C). Alternatively, the solvent can be evaporated in a water bath with constant stirring.

  • Drying: Dry the resulting solid film or mass in a vacuum oven at a suitable temperature to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion, pulverize it into a fine powder, and pass it through a sieve to ensure uniformity.

  • Characterization (Optional but Recommended): Analyze the solid dispersion using DSC, XRD, or SEM to confirm the amorphous nature and morphology.

  • Dissolution Studies: Perform in vitro dissolution studies to compare the dissolution profile of the solid dispersion with that of pure this compound.[12][13]

Visualizations

Experimental Workflow for Solubility Enhancement

experimental_workflow cluster_start Initial State cluster_methods Solubility Enhancement Methods cluster_outcome Outcome start Poorly Soluble This compound method1 Cyclodextrin Complexation start->method1 method2 Solid Dispersion start->method2 method3 Lyophilization start->method3 end This compound with Enhanced Aqueous Solubility method1->end method2->end method3->end

Workflow for enhancing this compound's solubility.
This compound's Potential Inhibition of the Canonical NF-κB Signaling Pathway

This compound's anti-inflammatory effects may be attributed to its ability to inhibit the NF-κB signaling pathway.

NFkB_pathway cluster_stimulus Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Pro-inflammatory Cytokines (e.g., TNF-α) IKK IKK Complex stimulus->IKK activates IkB_NFkB IκB-NF-κB Complex (Inactive) IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB (p50/p65) (Active) IkB_NFkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA binds gene_exp Pro-inflammatory Gene Expression DNA->gene_exp induces

Potential mechanism of this compound's anti-inflammatory action.

References

Cedeodarin Prodrug Strategies: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Cedeodarin prodrug strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why develop prodrugs for it?

A1: this compound, also known as 6-methyltaxifolin, is a flavonoid found in plants like Cedrus deodara.[1][2] Like its parent compound taxifolin (B1681242) (dihydroquercetin), it possesses beneficial biological activities, including antioxidant and anti-inflammatory effects.[3] However, flavonoids often face challenges in drug development, such as poor water solubility and low bioavailability, which can limit their therapeutic efficacy.[4] A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body through enzymatic or chemical processes.[5][6] The development of this compound prodrugs is a strategy to overcome its physicochemical and pharmacokinetic limitations, aiming to improve its solubility, permeability, stability, and targeted delivery.[7][8]

Q2: What are the most common prodrug strategies for a flavonoid like this compound?

A2: this compound's structure contains multiple hydroxyl (-OH) groups, which are ideal sites for chemical modification. The most common strategies involve:

  • Ester Prodrugs: Attaching various acyl or alkyl groups to the hydroxyl moieties to form esters. This strategy is often used to increase lipophilicity and enhance membrane permeability.[9][10] The ester bonds can be cleaved by esterase enzymes, which are abundant in the plasma, liver, and other tissues, to release the active this compound.[9]

  • Glycoside Prodrugs: Conjugating sugar molecules (e.g., glucose) to the hydroxyl groups. This typically increases the aqueous solubility of the parent compound.

  • Phosphate (B84403) Ester Prodrugs: Adding a phosphate group to create a highly water-soluble prodrug.[11] These are often rapidly cleaved by alkaline phosphatases in the body to release the parent drug.[11]

Q3: How do I choose the optimal promoiety (the carrier group) for my this compound prodrug?

A3: The choice of promoiety depends on the specific barrier you want to overcome:

  • To increase solubility: Use polar promoieties like phosphates, amino acids, or sugars.[] For example, a phosphate prodrug can increase water solubility by over 700-fold.[]

  • To increase permeability/lipophilicity: Use non-polar, lipophilic promoieties like simple alkyl or aryl esters.[8] This can improve passage across biological membranes like the intestinal epithelium.

  • For targeted delivery: A specific promoiety can be chosen to be a substrate for an enzyme that is overexpressed at the target site (e.g., in tumor tissue).

  • To improve stability: The promoiety can shield metabolically vulnerable sites on the this compound molecule, protecting it from premature degradation.[]

Q4: What are the critical preclinical evaluation steps for a new this compound prodrug?

A4: A successful prodrug must be stable until it reaches its target and then efficiently release the active drug.[] Key evaluation steps include:

  • Chemical Stability: Assessing stability at different pH values and in buffer solutions.

  • Enzymatic Conversion: Confirming that the prodrug is converted to this compound in the presence of relevant enzymes (e.g., esterases) or in biological matrices like plasma or tissue homogenates.[13]

  • Solubility & Lipophilicity: Quantifying the change in aqueous solubility and the partition coefficient (LogP) compared to the parent drug.

  • In Vitro Permeability: Using models like the Caco-2 cell permeability assay to predict intestinal absorption.[14][15]

  • In Vitro Efficacy & Cytotoxicity: Ensuring the prodrug itself has low toxicity and that the released this compound retains its biological activity using assays like the MTT assay.[16]

Troubleshooting Guides

Synthesis & Characterization

  • Problem: Low yield during the synthesis of this compound ester prodrugs.

    • Possible Cause: Steric hindrance from the flavonoid's polycyclic structure. Inefficient activation of the carboxylic acid or protection of other hydroxyl groups.

    • Solution:

      • Optimize Coupling Reagents: Experiment with different coupling agents (e.g., DCC/DMAP, EDC/HOBt, HATU) and reaction conditions (temperature, solvent, reaction time).

      • Protecting Groups: Ensure complete protection of the more reactive hydroxyl groups if you are targeting a specific position for esterification.

      • Purification: Use column chromatography with a carefully selected solvent gradient to effectively separate the product from starting materials and byproducts.

  • Problem: The synthesized prodrug shows poor chemical stability in aqueous buffer during preliminary testing.

    • Possible Cause: The chosen ester linkage may be too labile and susceptible to simple hydrolysis, especially at non-neutral pH.

    • Solution:

      • Modify the Promoieties: Introduce steric bulk near the ester bond to sterically hinder non-enzymatic hydrolysis.

      • Control pH: Conduct initial experiments in buffers at physiological pH (7.4) and ensure your formulation is buffered appropriately.

      • Re-evaluate Linker: Consider a more stable linker, such as an amide, if simple esters are consistently too unstable, though this may impact the rate of enzymatic cleavage.

In Vitro Assays

  • Problem: The this compound prodrug shows low or no conversion to the parent drug in the plasma stability assay.

    • Possible Cause: The promoiety is too sterically hindered, preventing access by plasma esterases. The chosen prodrug linkage is not a substrate for the enzymes present in the plasma of the species being tested (e.g., human, rat).[17]

    • Solution:

      • Reduce Steric Hindrance: Synthesize a new prodrug with a less bulky promoiety.

      • Screen Different Species: Test for interspecies differences in plasma stability, as enzymatic activity can vary significantly.[17]

      • Use Tissue Homogenates: Test for conversion in liver or intestinal homogenates, which contain a broader range of metabolic enzymes.[13]

  • Problem: High variability or poor monolayer integrity (low TEER values) in the Caco-2 permeability assay.

    • Possible Cause: Incomplete differentiation of Caco-2 cells, contamination, or cytotoxicity of the test compound.

    • Solution:

      • Cell Culture Technique: Ensure cells are seeded at the correct density and cultured for the full differentiation period (typically ~21 days).[18] Change the medium regularly.

      • Verify Integrity: Always measure Transepithelial Electrical Resistance (TEER) before starting the experiment. Discard any monolayers that do not meet the established threshold (e.g., >300 Ω·cm²).[18] A Lucifer Yellow rejection assay can also be used to confirm monolayer integrity.[18]

      • Assess Cytotoxicity: Perform an MTT or similar viability assay at the test concentration to ensure the prodrug is not damaging the Caco-2 cells, which would compromise the monolayer.

  • Problem: The released drug concentration plateaus prematurely in the in vitro release assay.

    • Possible Cause: Loss of "sink conditions." This occurs when the concentration of the released drug in the receptor medium becomes high enough to slow down the diffusion gradient from the donor compartment.

    • Solution:

      • Increase Receptor Volume: Use a larger volume of release medium.

      • Periodic Medium Replacement: At each time point, remove the entire sample from the receptor compartment and replace it with an equal volume of fresh medium.[19]

      • Add Solubilizing Agents: If the parent drug (this compound) has low solubility in the release medium (e.g., PBS), consider adding a small, biologically relevant percentage of a solubilizing agent like Tween 80 to the medium.[20]

Data Presentation: Comparison of Hypothetical this compound Prodrugs

The following tables summarize hypothetical quantitative data to illustrate the potential improvements offered by different prodrug strategies for this compound.

Table 1: Physicochemical Properties of this compound and Prodrugs

CompoundMolecular Weight ( g/mol )Aqueous Solubility (µg/mL)LogP
This compound (Parent)318.27501.5
This compound-3'-O-acetate360.31352.1
This compound-3'-O-propionate374.34252.5
This compound-7-O-glucoside480.421500-0.5
This compound-4'-O-phosphate398.25>10,000-1.2

Table 2: In Vitro Performance of this compound and Prodrugs

CompoundPlasma Stability (t½, min)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)
This compound (Parent)>1201.53.5
This compound-3'-O-acetate258.21.2
This compound-3'-O-propionate4512.51.1
This compound-7-O-glucoside>120<0.5N/A
This compound-4'-O-phosphate15<0.1N/A

Experimental Protocols

1. General Protocol for Plasma Stability Assay

  • Objective: To determine the stability of a this compound prodrug in plasma and measure its conversion to this compound.

  • Materials: this compound prodrug, human plasma (or other species), acetonitrile (B52724), internal standard (e.g., warfarin), 37°C water bath or incubator, centrifuge, 96-well plates, LC-MS/MS system.

  • Methodology:

    • Pre-warm aliquots of plasma to 37°C.

    • Prepare a stock solution of the this compound prodrug in DMSO (e.g., 10 mM).

    • Initiate the reaction by spiking the prodrug into the pre-warmed plasma to a final concentration of 1-10 µM (ensure the final DMSO concentration is <0.5%).[21]

    • Incubate the plate at 37°C.

    • At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), quench the reaction by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard.[17]

    • Vortex the samples and centrifuge at high speed (e.g., 4000 rpm for 10 min) to precipitate plasma proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining percentage of the prodrug and the formation of this compound over time.

    • Calculate the half-life (t½) by plotting the natural log of the percentage of remaining prodrug against time.[21]

2. Protocol for In Vitro Drug Release Assay (Dialysis Bag Method)

  • Objective: To evaluate the rate and extent of this compound release from a prodrug formulation under physiological conditions.

  • Materials: this compound prodrug, dialysis membrane (with an appropriate molecular weight cut-off, e.g., 1-3 kDa), release medium (e.g., Phosphate Buffered Saline, pH 7.4), 37°C shaking water bath, HPLC system.

  • Methodology:

    • Prepare the dialysis membrane according to the manufacturer's instructions.

    • Accurately weigh and dissolve the this compound prodrug in a small, known volume of medium to create the donor solution.

    • Pipette the donor solution into the dialysis bag and seal it securely.

    • Place the sealed bag into a vessel containing a larger, known volume of pre-warmed release medium (e.g., 1 mL in the bag, 50-100 mL in the vessel).[22] This setup should maintain sink conditions.

    • Place the vessel in a shaking water bath at 37°C with constant, gentle agitation.[19]

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample from the release medium outside the dialysis bag.

    • Immediately replace the withdrawn sample with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.[19]

    • Analyze the samples for the concentration of released this compound using a validated HPLC method.

    • Plot the cumulative percentage of drug released versus time.

3. Protocol for Caco-2 Permeability Assay

  • Objective: To assess the intestinal permeability of a this compound prodrug and determine if it is a substrate for efflux transporters.

  • Materials: Caco-2 cells, Transwell® inserts (e.g., 12- or 24-well plates), cell culture medium, Hank's Balanced Salt Solution (HBSS), this compound prodrug, Lucifer Yellow, LC-MS/MS system.

  • Methodology:

    • Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.

    • Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Only use inserts with TEER values above a pre-set threshold.

    • Transport Buffer Preparation: Prepare transport buffer (e.g., HBSS) with and without the dissolved this compound prodrug (e.g., at 10 µM).

    • Apical to Basolateral (A→B) Transport:

      • Wash the monolayers with pre-warmed HBSS.

      • Add the prodrug-containing buffer to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.[23]

      • Incubate at 37°C with gentle shaking.

      • Take samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 min) and replace with fresh buffer.

    • Basolateral to Apical (B→A) Transport: Perform the same procedure but add the prodrug to the basolateral chamber and sample from the apical chamber. This measures active efflux.

    • Analysis: Quantify the concentration of the prodrug in the collected samples using LC-MS/MS.

    • Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (ER) is calculated as Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for efflux transporters.[18]

4. Protocol for MTT Cytotoxicity Assay

  • Objective: To evaluate the cytotoxicity of the this compound prodrug and compare it to the parent compound.

  • Materials: Target cell line (e.g., normal fibroblasts or a cancer cell line), cell culture medium, 96-well plates, this compound prodrug, this compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO or acidified isopropanol), microplate reader.

  • Methodology:

    • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the this compound prodrug and this compound in culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds. Include untreated cells as a control.

    • Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

    • After incubation, add 10-20 µL of MTT stock solution (typically 5 mg/mL) to each well and incubate for another 2-4 hours.[16][24]

    • During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[25]

    • Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete solubilization.

    • Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Mandatory Visualizations

experimental_workflow cluster_synthesis Phase 1: Synthesis & Characterization cluster_physchem Phase 2: Physicochemical Profiling cluster_invitro Phase 3: In Vitro Biological Evaluation cluster_decision Phase 4: Decision synthesis Prodrug Synthesis (e.g., Esterification) purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification solubility Aqueous Solubility Determination purification->solubility stability Chemical Stability (pH Profiling) purification->stability lipophilicity Lipophilicity (LogP/LogD) purification->lipophilicity plasma_stability Plasma Stability & Conversion Assay release In Vitro Drug Release Assay solubility->release stability->plasma_stability permeability Caco-2 Permeability (Absorption/Efflux) lipophilicity->permeability cytotoxicity MTT Cytotoxicity Assay plasma_stability->cytotoxicity release->cytotoxicity permeability->cytotoxicity decision Select Lead Candidate for In Vivo Studies cytotoxicity->decision

Caption: Experimental workflow for the development and evaluation of this compound prodrugs.

nrf2_pathway cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 inhibits ROS Oxidative Stress (ROS) ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 sequesters in cytoplasm Ub Ubiquitin Degradation Nrf2->Ub leads to Nrf2_n Nrf2 Nrf2->Nrf2_n translocates ARE ARE (Antioxidant Response Element) Transcription Gene Transcription ARE->Transcription Nucleus Nucleus HO1 HO-1 Transcription->HO1 NQO1 NQO1 Transcription->NQO1 Antioxidant Antioxidant & Cytoprotective Response HO1->Antioxidant NQO1->Antioxidant Nrf2_n->ARE binds to

Caption: Hypothetical activation of the Nrf2 signaling pathway by this compound.

References

Minimizing batch-to-batch variability in Cedeodarin extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize batch-to-batch variability in Cedeodarin extraction from Cedrus deodara.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what part of Cedrus deodara is it typically extracted?

A1: this compound, also known as 6-methyltaxifolin, is a flavonoid found in the wood of Cedrus deodara (Deodar cedar).[1] It is one of several bioactive compounds, including cedrin (B133356) and dihydromyricetin, that contribute to the medicinal properties of the plant.[1] The heartwood is the primary source for this compound extraction.

Q2: What are the primary causes of batch-to-batch variability in this compound extraction?

A2: Batch-to-batch variability is a common challenge in natural product extraction.[2][3] Key factors influencing consistency include:

  • Raw Material Quality: The geographical source, age, and storage conditions of the Cedrus deodara heartwood can significantly alter the concentration of this compound.

  • Particle Size: Inconsistent grinding of the wood can affect the efficiency of solvent penetration and, consequently, the extraction yield.[4]

  • Extraction Method and Parameters: Variations in the chosen extraction technique (e.g., maceration, Soxhlet, sonication), solvent type, solvent-to-solid ratio, temperature, and extraction time can lead to significant differences in yield.[2][4]

Q3: Which extraction method is most suitable for this compound?

A3: The choice of extraction method depends on laboratory scale, desired efficiency, and the heat sensitivity of the compound.

  • Maceration: A simple and common method involving soaking the plant material in a solvent. It is suitable for small-scale extractions but may be less efficient than other methods.

  • Soxhlet Extraction: A continuous extraction method that is more efficient than maceration but uses heat, which could potentially degrade thermolabile compounds.

  • Ultrasound-Assisted Extraction (UAE): A modern technique that uses ultrasonic waves to enhance extraction efficiency, often at lower temperatures and with shorter extraction times compared to conventional methods.[5][6][7][8]

Q4: How can I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a reliable method for quantifying this compound.[9][10][11][12][13] This technique allows for the separation and quantification of individual flavonoids in a complex extract. A detailed protocol is provided in the "Experimental Protocols" section below.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No this compound Yield Improper Solvent Selection: The solvent may not be optimal for extracting flavonoids.This compound is a flavonoid, and solvents like ethanol (B145695), methanol (B129727), or their aqueous mixtures are generally effective.[1] Experiment with different solvent polarities.
Inadequate Extraction Time or Temperature: The extraction may not be running long enough or at a high enough temperature to efficiently extract the compound.[4]Optimize extraction time and temperature. For maceration, consider longer extraction periods. For heat-assisted methods, ensure the temperature is appropriate for the solvent and does not degrade the this compound.
Poor Quality Raw Material: The Cedrus deodara heartwood may have a naturally low concentration of this compound.Source raw material from a reputable supplier and, if possible, obtain a certificate of analysis.
High Variability Between Batches Inconsistent Raw Material: Using heartwood from different sources, ages, or harvest times.[3]Standardize the raw material source. If possible, procure a large, single batch of heartwood for a series of experiments.
Variable Particle Size: Inconsistent grinding of the wood leads to differences in surface area for extraction.[4]Implement a standardized grinding protocol and use sieves to ensure a consistent particle size range for each extraction.
Inconsistent Solvent-to-Solid Ratio: Variations in the amount of solvent used relative to the plant material.[3][4]Carefully measure and maintain a consistent solvent-to-solid ratio for all extractions.
Fluctuations in Extraction Parameters: Minor changes in temperature, time, or agitation speed.Use calibrated equipment and meticulously control all extraction parameters.
Presence of Impurities in the Extract Co-extraction of Unwanted Compounds: The chosen solvent may be extracting a wide range of compounds in addition to this compound.Consider a multi-step extraction process, starting with a non-polar solvent to remove lipids and other non-polar compounds before extracting with a more polar solvent for this compound.
Sample Overload in HPLC Analysis: Injecting too concentrated a sample onto the HPLC column.Dilute the sample before injection or reduce the injection volume.
Poor HPLC Peak Shape or Resolution Inappropriate Mobile Phase: The mobile phase composition is not optimal for separating this compound from other compounds.Optimize the mobile phase gradient. A common approach for flavonoids is a gradient of acetonitrile (B52724) or methanol with acidified water (e.g., with formic acid).[9][12]
Column Degradation: The HPLC column performance has deteriorated.[3]Flush the column with a strong solvent, or if necessary, replace it. Use a guard column to extend the life of the analytical column.

Data Presentation

The following table summarizes a comparison of different extraction methods for flavonoids from plant materials, providing an indication of the relative efficiencies that might be expected for this compound extraction. Note that specific yields for this compound will vary depending on the exact conditions and the quality of the raw material.

Extraction MethodTypical Solvent(s)Relative Yield of Flavonoids (General)Key AdvantagesKey Disadvantages
Maceration Ethanol, Methanol, WaterModerateSimple, low cost, suitable for thermolabile compounds.Time-consuming, may have lower efficiency.[5][14]
Soxhlet Extraction Ethanol, Methanol, ChloroformHighMore efficient than maceration, requires less solvent.Can degrade heat-sensitive compounds.
Ultrasound-Assisted Extraction (UAE) Ethanol, Methanol, WaterHigh to Very HighFaster, more efficient, can be performed at lower temperatures.[5][6][7][8]Requires specialized equipment.

The percentage yields for different solvent extractions of Cedrus deodara leaves have been reported as follows, which can provide a general idea of solvent efficacy, although this compound is primarily in the heartwood:

SolventPercentage Yield (w/w) from C. deodara leaves
Benzene11.79%
Chloroform2.64%
Ethyl Acetate2.31%
Methanol14.00%

Data adapted from a study on C. deodara leaves and may not be directly representative of this compound yield from heartwood.[15]

Experimental Protocols

Standardized Protocol for this compound Extraction (Maceration)
  • Preparation of Plant Material:

    • Obtain authenticated Cedrus deodara heartwood.

    • Dry the heartwood at 40-50°C to a constant weight.

    • Grind the dried heartwood to a coarse powder (e.g., to pass through a 20-mesh sieve).

  • Extraction:

    • Accurately weigh 10 g of the powdered heartwood and place it in a conical flask.

    • Add 100 mL of 80% ethanol (ethanol:water, 80:20 v/v).

    • Seal the flask and place it on an orbital shaker at room temperature (25°C).

    • Macerate for 24 hours with continuous agitation.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and re-extract the residue with another 100 mL of 80% ethanol for another 24 hours.

    • Combine the filtrates from both extractions.

    • Concentrate the combined filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C.

  • Drying and Yield Calculation:

    • Dry the concentrated extract in a vacuum oven at 40°C until a constant weight is achieved.

    • Calculate the percentage yield of the crude extract.

Protocol for HPLC-DAD Quantification of this compound
  • Preparation of Standard and Sample Solutions:

    • Standard Stock Solution: Accurately weigh 1 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade methanol to obtain a concentration of 100 µg/mL.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 to 50 µg/mL.

    • Sample Solution: Accurately weigh 10 mg of the dried crude extract and dissolve it in 10 mL of methanol. Sonicate for 15 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter prior to injection.[3]

  • HPLC-DAD Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

    • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

      • 0-5 min: 10% B

      • 5-25 min: 10% to 50% B

      • 25-30 min: 50% to 10% B

      • 30-35 min: 10% B

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30°C.[3][10]

    • Injection Volume: 10 µL.

    • DAD Wavelength: Monitor at the maximum absorbance wavelength for this compound (approximately 290 nm for flavonoids).

  • Analysis:

    • Inject the calibration standards to construct a calibration curve of peak area versus concentration.

    • Inject the sample solution.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

Extraction_Workflow cluster_0 Preparation cluster_1 Extraction cluster_2 Processing & Analysis Raw_Material Cedrus deodara Heartwood Drying Drying (40-50°C) Raw_Material->Drying Variability Sources of Variability Raw_Material->Variability Grinding Grinding (e.g., 20-mesh) Drying->Grinding Extraction Extraction (e.g., Maceration with 80% Ethanol) Grinding->Extraction Grinding->Variability Filtration Filtration Extraction->Filtration Extraction->Variability Concentration Concentration (Rotary Evaporator) Filtration->Concentration Drying_Extract Drying (Vacuum Oven) Concentration->Drying_Extract Quantification HPLC-DAD Quantification Drying_Extract->Quantification

Caption: Workflow for this compound extraction and analysis.

Troubleshooting_Tree Start Inconsistent This compound Yield Check_Raw_Material Review Raw Material Standardization Start->Check_Raw_Material Check_Process Examine Extraction Process Parameters Start->Check_Process Check_Analysis Verify Analytical Method Start->Check_Analysis Source Consistent Source? Check_Raw_Material->Source Solvent_Ratio Consistent Solvent:Solid Ratio? Check_Process->Solvent_Ratio HPLC_Cal HPLC Calibration Valid? Check_Analysis->HPLC_Cal Particle_Size Consistent Particle Size? Source->Particle_Size Yes Standardize_Source Action: Standardize Supplier and Batch Source->Standardize_Source No Standardize_Grinding Action: Standardize Grinding Protocol Particle_Size->Standardize_Grinding No Temp_Time Consistent Temp/Time? Solvent_Ratio->Temp_Time Yes Standardize_Ratio Action: Ensure Precise Measurement Solvent_Ratio->Standardize_Ratio No Standardize_Params Action: Calibrate and Monitor Equipment Temp_Time->Standardize_Params No Sample_Prep Consistent Sample Preparation? HPLC_Cal->Sample_Prep Yes Recalibrate Action: Re-run Calibration Curve HPLC_Cal->Recalibrate No Standardize_Prep Action: Standardize Dilution and Filtration Sample_Prep->Standardize_Prep No

Caption: Troubleshooting decision tree for inconsistent results.

References

Technical Support Center: Analytical Method Validation for Cedeodarin

Author: BenchChem Technical Support Team. Date: December 2025

This center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating analytical methods for the quantitative determination of Cedeodarin in biological matrices such as plasma, serum, and urine.

Frequently Asked Questions (FAQs)

Q1: Which regulatory guidelines should I follow for this compound bioanalytical method validation?

A1: It is crucial to adhere to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH). The ICH M10 Bioanalytical Method Validation and Study Sample Analysis guidance is a harmonized document that provides recommendations for validating bioanalytical assays in nonclinical and clinical studies.[1][2][3] Following these guidelines ensures that the data generated are reliable and acceptable for regulatory submissions.

Q2: What are the core parameters that must be evaluated during method validation?

A2: A full validation for a bioanalytical method should include the assessment of the following core parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[3]

  • Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte.

  • Accuracy and Precision: The closeness of measured values to the nominal concentration and the degree of scatter between measurements, respectively.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[4][5]

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.[6][7][8]

  • Stability: The chemical stability of this compound in the biological matrix under various storage and handling conditions.[9][10][11]

Q3: What is the matrix effect, and why is it critical to evaluate?

A3: The matrix effect is the alteration (suppression or enhancement) of an analyte's ionization in the mass spectrometer due to the presence of co-eluting compounds from the biological sample.[6][8][12] These interfering components can be endogenous (e.g., phospholipids, salts) or exogenous (e.g., anticoagulants, co-administered drugs).[8] Failing to assess and mitigate the matrix effect can lead to inaccurate and imprecise quantification of this compound.[7] It is typically evaluated by comparing the response of an analyte in a post-extraction spiked matrix sample to its response in a pure solution.[6]

Q4: How do I determine the Lower Limit of Quantification (LLOQ) for my this compound assay?

A4: The LLOQ is the lowest concentration on the calibration curve that can be quantitatively determined with predefined accuracy and precision.[4][5] Typically, for small molecules, the LLOQ should have a response that is at least five times the response of a blank sample. The analyte peak should be identifiable and reproducible with a precision of ≤20% coefficient of variation (%CV) and an accuracy within ±20% of the nominal concentration.[10]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Poor Peak Shape or Tailing
Potential Cause Troubleshooting Step Explanation
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound.If the mobile phase pH is close to the analyte's pKa, it can exist in both ionized and non-ionized forms, leading to peak tailing on reverse-phase columns.
Column Contamination or Degradation 1. Flush the column with a strong solvent (e.g., isopropanol, acetonitrile).2. If flushing fails, replace the column with a new one.Buildup of matrix components or degradation of the stationary phase can create active sites that cause peak tailing.
Sample Solvent Mismatch Reconstitute the final extract in a solvent that is weaker than or equal in strength to the initial mobile phase.Injecting a sample in a solvent significantly stronger than the mobile phase can cause the analyte to spread on the column before separation begins, resulting in broad or split peaks.[13]
Issue 2: High Variability in Results (Poor Precision)
Potential Cause Troubleshooting Step Explanation
Inconsistent Sample Preparation 1. Ensure precise and consistent pipetting volumes.2. Standardize vortexing times and speeds.3. Automate the sample preparation process if possible.Manual sample preparation steps, especially protein precipitation or liquid-liquid extraction, are common sources of variability.[14]
Internal Standard (IS) Issues 1. Verify the IS concentration and stability.2. Use a stable isotope-labeled (SIL) internal standard for this compound if available.An unstable or improperly added internal standard will not effectively compensate for variations in sample processing and instrument response. A SIL-IS is the gold standard for compensating for matrix effects and extraction variability.[7]
Instrument Instability 1. Check for pressure fluctuations in the LC system.2. Clean the mass spectrometer's ion source.3. Perform a system suitability test before each run.A dirty MS source or unstable LC flow can cause erratic instrument response, leading to poor precision.
Issue 3: Low Analyte Recovery
Potential Cause Troubleshooting Step Explanation
Inefficient Extraction 1. For Protein Precipitation: Test different precipitation solvents (e.g., acetonitrile (B52724), methanol, acetone) and solvent-to-sample ratios (e.g., 3:1, 4:1).[15][16]2. For Liquid-Liquid Extraction (LLE): Optimize the pH of the aqueous phase and test different organic solvents (e.g., methyl tert-butyl ether, ethyl acetate).[17]The physicochemical properties of this compound dictate the optimal extraction conditions. The chosen solvent must efficiently precipitate proteins while keeping the analyte in the supernatant, or in LLE, effectively partition the analyte into the organic phase.
Analyte Instability Conduct stability tests to check for degradation during sample processing (bench-top stability).[18] If instability is found, process samples at a lower temperature (e.g., on ice).This compound may be unstable at room temperature or susceptible to enzymatic degradation in the biological matrix.[19]
Incomplete Reconstitution 1. Vortex the dried extract vigorously after adding the reconstitution solvent.2. Test different reconstitution solvents to ensure this compound has high solubility.After evaporating the extraction solvent, the analyte must be fully redissolved before injection to ensure an accurate measurement.
Issue 4: Signal Suppression or Enhancement (Matrix Effect)
Potential Cause Troubleshooting Step Explanation
Co-elution with Phospholipids 1. Modify the chromatographic gradient to better separate this compound from the phospholipid elution region.2. Use a more rigorous sample cleanup technique like solid-phase extraction (SPE) instead of protein precipitation.[19]Phospholipids are a major cause of ion suppression in bioanalysis.[8] Improving chromatographic separation or using a more selective sample preparation method can remove these interferences.
Poor Chromatographic Retention Optimize the analytical column and mobile phase to achieve better retention for this compound.Analytes that elute very early (close to the void volume) are more susceptible to matrix effects because many matrix components also elute in this region.[20]
Sub-optimal MS Source Conditions Optimize source parameters such as temperature, gas flows, and spray voltage to minimize the impact of matrix components on this compound's ionization.Fine-tuning the ion source can sometimes improve the analyte's ionization efficiency relative to interfering compounds.

Experimental Protocols & Data

Protocol: Protein Precipitation for this compound from Human Plasma
  • Label 1.5 mL microcentrifuge tubes for blanks, standards, quality controls (QCs), and unknown samples.

  • Pipette 100 µL of the corresponding plasma sample into the appropriately labeled tube.

  • Add 20 µL of the internal standard working solution (e.g., this compound-d4 at 500 ng/mL) to all tubes except the blank.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.[15][21] This creates a 3:1 ratio of solvent to plasma.

  • Vortex each tube vigorously for 1 minute to ensure thorough mixing.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[21]

  • Carefully transfer 200 µL of the clear supernatant to a 96-well plate or autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system for analysis.

Table 1: this compound Method Validation Summary
ParameterSpecificationResultStatus
Linearity Range r² ≥ 0.991.0 - 1000 ng/mL (r² = 0.998)Pass
LLOQ Accuracy: 80-120%, Precision: ≤20% CV1.0 ng/mL (Accuracy: 95.7%, Precision: 11.2% CV)Pass
Intra-day Accuracy 85-115% (95-125% for LLOQ)94.5% - 106.3%Pass
Intra-day Precision ≤15% CV (≤20% for LLOQ)4.1% - 9.8% CVPass
Inter-day Accuracy 85-115% (95-125% for LLOQ)96.2% - 108.1%Pass
Inter-day Precision ≤15% CV (≤20% for LLOQ)5.5% - 11.5% CVPass
Table 2: this compound Stability Data (in Human Plasma)
Stability TestConditionDurationMean Accuracy (%) vs NominalStatus
Bench-Top Room Temperature (~22°C)8 hours97.5%Pass
Freeze-Thaw -80°C to Room Temp3 Cycles94.8%Pass
Long-Term -80°C90 Days103.2%Pass

Visualized Workflows and Logic Diagrams

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample 1. Plasma Sample (100 µL) Add_IS 2. Add Internal Standard Sample->Add_IS Precipitate 3. Add Acetonitrile (300 µL) Add_IS->Precipitate Vortex 4. Vortex (1 min) Precipitate->Vortex Centrifuge 5. Centrifuge (10 min) Vortex->Centrifuge Transfer 6. Transfer Supernatant Centrifuge->Transfer Inject 7. Inject into LC-MS/MS Transfer->Inject Data 8. Data Acquisition Inject->Data Quantify 9. Quantify this compound Data->Quantify

Caption: High-level workflow for the quantification of this compound in plasma.

G Start Low or No Analyte Signal Observed in LC-MS/MS CheckMS Is the MS functioning? (Check spray, run tuning solution) Start->CheckMS TroubleshootMS Troubleshoot MS: - Clean Source - Check Voltages & Gas - Calibrate CheckMS->TroubleshootMS No CheckLC Is the LC functioning? (Check pressure, flow rate) CheckMS->CheckLC Yes Resolved Problem Resolved TroubleshootMS->Resolved TroubleshootLC Troubleshoot LC: - Purge Pumps - Check for Leaks - Replace Column CheckLC->TroubleshootLC No CheckSample Is the issue sample-related? (Inject a fresh, known standard) CheckLC->CheckSample Yes TroubleshootLC->Resolved TroubleshootPrep Troubleshoot Sample Prep: - Verify Extraction Protocol - Assess Analyte Stability - Check for Matrix Effects CheckSample->TroubleshootPrep No Signal from Standard CheckSample->Resolved Standard Signal OK (Issue is in sample prep) TroubleshootPrep->Resolved

Caption: Troubleshooting decision tree for loss of this compound signal.

G cluster_path Ionization Process in Mass Spectrometer Source Analyte This compound Molecule Droplet ESI Droplet Analyte->Droplet Matrix Matrix Components (e.g., Phospholipids) Matrix->Droplet Ion [this compound+H]+ (Gas-Phase Ion) Matrix->Ion Suppresses Ionization Efficiency Droplet->Ion Evaporation & Ionization Detector MS Detector Ion->Detector Measured Signal

References

Long-term storage and stability of Cedeodarin samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the long-term storage and stability of Cedeodarin samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound, also known as 6-methyltaxifolin, is a flavonoid found in plants such as Cedrus deodara.[1][2][3][4] It is a derivative of taxifolin (B1681242) (dihydroquercetin). Like other flavonoids, this compound is recognized for its potential antioxidant, anti-inflammatory, and anticancer properties.

Q2: What are the recommended long-term storage conditions for this compound?

A2: While specific long-term stability data for this compound is limited, based on data for its parent compound taxifolin and general recommendations for flavonoids, the following conditions are advised:

  • Solid Form: Store solid this compound at -20°C or -80°C in a tightly sealed container, protected from light and moisture.

  • In Solution: For stock solutions, dissolve this compound in an anhydrous polar organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or methanol (B129727).[5][6] Aliquot into single-use vials to minimize freeze-thaw cycles and store at -80°C.[6] It is recommended to use freshly prepared solutions for experiments whenever possible.

Q3: How stable is this compound in different solvents and pH conditions?

Q4: What are the known degradation pathways and products of this compound?

A4: The degradation of this compound is expected to be similar to that of taxifolin. Key degradation pathways include:

  • Alkaline Hydrolysis: Leads to the formation of dimers.[7][8]

  • Oxidation: Can result in the formation of various byproducts.

  • Thermal Degradation: Increased humidity can accelerate thermal degradation.[7][8]

Q5: How can I assess the stability of my this compound samples?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to assess the purity and degradation of this compound samples over time.[1][3][4][10][11] This involves developing an HPLC method that can separate this compound from its potential degradation products.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Stock Solutions
Potential Cause Troubleshooting Steps
Low Solubility in the Chosen Solvent 1. Select an appropriate solvent: Use high-purity, anhydrous DMSO, ethanol, or methanol for preparing stock solutions.[5][6] 2. Optimize concentration: Prepare a less concentrated stock solution. 3. Use a co-solvent system: A mixture of solvents (e.g., DMSO and ethanol) may improve solubility.[6]
Precipitation After Storage 1. Lower storage temperature: Store aliquots at -80°C for long-term stability.[6] 2. Minimize freeze-thaw cycles: Prepare single-use aliquots.[6] 3. Prevent moisture absorption: Use anhydrous solvents and ensure vials are tightly sealed.[6]
Precipitation Upon Dilution in Aqueous Buffer 1. Decrease final concentration: Lower the final concentration of this compound in the aqueous medium.[6] 2. Increase organic solvent percentage: Increase the proportion of the organic solvent from the stock solution in the final working solution, ensuring it is compatible with your experimental system.[6] 3. Consider solubilizing agents: If compatible with your experiment, the use of surfactants may help maintain solubility.[12]
Issue 2: Variability in Experimental Results
Potential Cause Troubleshooting Steps
Degradation of this compound 1. Use fresh solutions: Prepare working solutions immediately before use. 2. Protect from light: Conduct experiments under subdued light conditions if photosensitivity is a concern. 3. Control temperature and pH: Maintain consistent temperature and pH throughout the experiment.
Inaccurate Concentration of Stock Solution 1. Verify stock concentration: Use a validated analytical method like HPLC-UV to confirm the concentration of your stock solution. 2. Ensure complete dissolution: Use vortexing and sonication to ensure the compound is fully dissolved when preparing stock solutions.[5][6]
Interaction with Experimental Components 1. Assess matrix effects: Perform control experiments to evaluate if other components in your assay are affecting the stability or activity of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh the desired amount of solid this compound in a sterile vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).

  • Vortex the solution for 2-5 minutes until the solid is completely dissolved.

  • If necessary, sonicate the solution in a water bath for 10-15 minutes to aid dissolution.[5][6]

  • Visually inspect the solution to ensure no particles are visible.

  • Aliquot the stock solution into single-use, light-protected vials.

  • Store the aliquots at -80°C.[6]

Protocol 2: HPLC-Based Stability Assessment of this compound

This protocol provides a general framework. Method parameters will need to be optimized for your specific instrument and this compound sample.

  • Instrumentation: A High-Performance Liquid Chromatograph (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column is a common choice for flavonoid analysis.[1][3][11]

  • Mobile Phase: A gradient of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[1]

  • Sample Preparation:

    • At each time point of your stability study (e.g., 0, 1, 3, 6 months), retrieve an aliquot of your this compound sample.

    • Dilute the sample to a suitable concentration for HPLC analysis with the mobile phase.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Monitor the chromatogram at the wavelength of maximum absorbance for this compound.

    • The peak area of this compound will be proportional to its concentration. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).

    • Plot the percentage of remaining this compound against time to determine the stability profile.

Quantitative Data Summary

The following table summarizes stability data for taxifolin, the parent compound of this compound, under forced degradation conditions. This data can serve as a guide for understanding the potential stability of this compound.

Stress Condition Duration Temperature Relative Humidity % Degradation of Taxifolin Reference
1 M HCl30 min25°CN/A20.2%[7][8]
1 mM NaOH15 min25°CN/A16.3%[7][8]
30% H₂O₂24 h25°CN/A11.7%[7][8]
Dry Heat30 days40°CN/A9.8%[7][8]
Humid Heat30 days40°C75%23.1%[7][8]
PhotolysisN/AN/AN/A9.0%[7][8]

Signaling Pathway Diagrams

While the specific signaling pathways modulated by this compound are still under investigation, research on its parent compound, taxifolin, suggests potential interaction with the PI3K/Akt/mTOR pathway, which is crucial in regulating cell growth, proliferation, and survival.[13][14][15][16]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates This compound This compound This compound->PI3K Potential Inhibition mTORC1 mTORC1 This compound->mTORC1 Potential Inhibition PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_preparation Sample Preparation cluster_storage Long-Term Storage cluster_analysis Stability Analysis at Time Points (T=x) Prep_Solid Prepare Solid this compound (T=0) Prep_Solution Prepare Stock Solution in Anhydrous Solvent Prep_Solid->Prep_Solution Aliquoting Aliquot into Single-Use Vials Prep_Solution->Aliquoting Storage_Solid Store Solid at -20°C/-80°C (Protected from light/moisture) Aliquoting->Storage_Solid Storage_Solution Store Aliquots at -80°C Aliquoting->Storage_Solution Sample_Retrieval Retrieve Sample Aliquot Storage_Solution->Sample_Retrieval Sample_Prep_HPLC Prepare Sample for HPLC Sample_Retrieval->Sample_Prep_HPLC HPLC_Analysis HPLC Analysis Sample_Prep_HPLC->HPLC_Analysis Data_Analysis Data Analysis (% Remaining, Degradation Products) HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for long-term stability assessment of this compound samples.

References

Validation & Comparative

Cedeodarin vs. Taxifolin: A Comparative Analysis of Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the antioxidant properties of cedeodarin (B209167) and taxifolin (B1681242). The information is compiled from various scientific studies to assist researchers in evaluating their potential applications.

Introduction

This compound, also known as 6-methyltaxifolin, is a flavonoid found in species such as Cedrus deodara. Taxifolin (dihydroquercetin) is a well-studied flavonoid present in various plants, including onions, French maritime pine bark, and milk thistle. Both compounds are recognized for their antioxidant potential, which is attributed to their molecular structure, specifically the presence of multiple hydroxyl groups. This guide presents a side-by-side comparison of their antioxidant activity based on available experimental data.

Quantitative Antioxidant Activity

The antioxidant capacities of this compound and taxifolin have been evaluated using various in vitro assays. The following tables summarize the available quantitative data from DPPH, ABTS, and FRAP assays. It is important to note that the reported values may vary between studies due to different experimental conditions.

Table 1: DPPH Radical Scavenging Activity

CompoundIC50 (µg/mL)Source
This compoundData not available
Taxifolin77.00[1]
Taxifolin32 ± 2.35

Table 2: ABTS Radical Scavenging Activity

CompoundIC50 (µg/mL)Source
This compound25.5 ± 0.64
Taxifolin0.83[1]

Table 3: Ferric Reducing Antioxidant Power (FRAP)

CompoundActivitySource
This compoundData not available
TaxifolinExhibits significant reducing power[2]

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to allow for replication and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common spectrophotometric method for determining the antioxidant capacity of a compound. The procedure is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Protocol:

  • A stock solution of DPPH in methanol (B129727) is prepared.

  • The test compound (this compound or taxifolin) is dissolved in a suitable solvent to prepare a series of concentrations.

  • An aliquot of each concentration of the test compound is mixed with the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • A control is prepared with the solvent and DPPH solution without the test compound.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control and A_s is the absorbance of the sample.

  • The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.

Protocol:

  • The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of approximately 0.70 at a specific wavelength (e.g., 734 nm).

  • A series of concentrations of the test compound are prepared.

  • An aliquot of each concentration of the test compound is mixed with the diluted ABTS•+ solution.

  • The absorbance is measured at the specified wavelength after a set incubation time (e.g., 6 minutes).

  • A control is prepared with the solvent and diluted ABTS•+ solution.

  • The percentage of inhibition of ABTS•+ is calculated using the same formula as for the DPPH assay.

  • The IC50 value is determined from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Protocol:

  • The FRAP reagent is prepared fresh by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

  • The FRAP reagent is warmed to 37°C before use.

  • A series of concentrations of the test compound are prepared.

  • An aliquot of each concentration of the test compound is mixed with the FRAP reagent.

  • The absorbance of the mixture is measured at a specific wavelength (e.g., 593 nm) after a defined incubation period (e.g., 4 minutes).

  • A standard curve is prepared using a known concentration of FeSO₄·7H₂O.

  • The antioxidant capacity of the sample is expressed as ferric reducing equivalents (e.g., in µM Fe²⁺).

Signaling Pathways and Mechanisms of Action

The antioxidant effects of flavonoids are often mediated through their interaction with cellular signaling pathways that regulate endogenous antioxidant defenses and inflammatory responses.

Taxifolin

Taxifolin has been shown to exert its antioxidant effects through the modulation of several key signaling pathways:

  • Nrf2/HO-1 Pathway: Taxifolin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant proteins.[3] Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of cytoprotective genes such as heme oxygenase-1 (HO-1).

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is involved in cell survival and proliferation. Taxifolin has been reported to modulate this pathway, which can contribute to its protective effects against oxidative stress.[1][4]

  • MAPK Pathway: Mitogen-activated protein kinases (MAPKs), including JNK and p38, are involved in cellular stress responses. Taxifolin has been shown to inhibit the JNK/p38 MAPK signaling pathway, which can reduce inflammation and cell death associated with oxidative stress.[1]

Taxifolin_Signaling_Pathways Taxifolin Taxifolin ROS Reactive Oxygen Species (ROS) Taxifolin->ROS Scavenges PI3K PI3K Taxifolin->PI3K Activates Nrf2_Keap1 Nrf2-Keap1 Complex Taxifolin->Nrf2_Keap1 Activates JNK_p38 JNK/p38 MAPK Taxifolin->JNK_p38 Inhibits Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->JNK_p38 Akt Akt PI3K->Akt Akt->Nrf2_Keap1 Inhibits Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus & binds ARE HO1 HO-1 ARE->HO1 Upregulates Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Upregulates Cell_Protection Cell Protection HO1->Cell_Protection Antioxidant_Enzymes->Cell_Protection Inflammation_Apoptosis Inflammation & Apoptosis JNK_p38->Inflammation_Apoptosis

Caption: Taxifolin's antioxidant signaling pathways.

This compound

Specific research on the signaling pathways modulated by this compound is limited. However, as this compound is 6-methyltaxifolin, it is plausible that it shares similar mechanisms of action with taxifolin due to their structural similarity. The presence of the methyl group at the 6-position of the A-ring may influence its lipophilicity and interaction with cellular targets, potentially leading to differences in the potency and specificity of its effects on signaling pathways. Further research is required to elucidate the precise molecular mechanisms underlying the antioxidant activity of this compound.

Experimental_Workflow_Antioxidant_Assay cluster_assays In Vitro Antioxidant Assays DPPH DPPH Assay Reaction Reaction with Radical/Reagent DPPH->Reaction ABTS ABTS Assay ABTS->Reaction FRAP FRAP Assay FRAP->Reaction Sample_Prep Sample Preparation (this compound & Taxifolin in various concentrations) Sample_Prep->DPPH Sample_Prep->ABTS Sample_Prep->FRAP Measurement Spectrophotometric Measurement Reaction->Measurement Data_Analysis Data Analysis (% Inhibition, IC50, etc.) Measurement->Data_Analysis Comparison Comparative Evaluation Data_Analysis->Comparison

Caption: General workflow for in vitro antioxidant assays.

Conclusion

Both taxifolin and this compound are flavonoids with demonstrated antioxidant potential. Based on the available data, taxifolin exhibits potent radical scavenging activity in both DPPH and ABTS assays. While quantitative data for this compound is less abundant, the existing information suggests it also possesses significant antioxidant properties. The structural similarity between the two compounds suggests they may share common mechanisms of action involving the modulation of key cellular signaling pathways. However, further research is needed to provide a more comprehensive and direct comparison of their antioxidant efficacy and to fully elucidate the specific molecular targets of this compound. This guide serves as a foundational resource for researchers interested in the potential therapeutic applications of these natural compounds.

References

Cedeodarin vs. Quercetin: A Comparative Analysis of Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural compounds with therapeutic potential, flavonoids have garnered significant attention for their diverse pharmacological activities. Among these, cedeodarin (B209167) and quercetin (B1663063) stand out for their purported anti-inflammatory properties. This guide provides a detailed, objective comparison of the anti-inflammatory efficacy of this compound and quercetin, supported by available experimental data. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in their research endeavors.

Overview of this compound and Quercetin

This compound is a flavonoid found in plants of the Cedrus genus, notably Cedrus deodara (Himalayan cedar).[1][2] While traditional medicine has utilized extracts of Cedrus deodara for various ailments including inflammatory conditions, specific research isolating and quantifying the anti-inflammatory effects of this compound is limited.[3][4] The anti-inflammatory activity is often attributed to the synergistic effects of various phytochemicals within the plant extract.[1][5]

Quercetin , in contrast, is one of the most abundant and well-researched dietary flavonoids, present in a wide array of fruits, vegetables, and grains.[5] Its potent anti-inflammatory and antioxidant activities are extensively documented in numerous in vitro and in vivo studies.[5][6] Quercetin's mechanisms of action have been elucidated in various inflammatory models, making it a benchmark for flavonoid research.[5][7]

Comparative Anti-Inflammatory Efficacy: Experimental Data

The following table summarizes the available quantitative data on the anti-inflammatory effects of this compound (represented by Cedrus deodara extracts) and quercetin. It is important to note the disparity in the volume of research, with significantly more specific data available for quercetin.

ParameterThis compound (Cedrus deodara Extracts)Quercetin
Inhibition of Pro-inflammatory Cytokines
TNF-αEssential oil from C. deodara has been shown to inhibit TNF-α.[8]- Inhibits LPS-induced TNF-α production in macrophages.[2][5] - Downregulates TNF-α in a dose-dependent manner (6.25–50 μM) in dendritic cells.[2] - Reduces TNF-α levels in animal models of inflammation.[9]
IL-6Essential oil from C. deodara has been shown to inhibit IL-6.[9]- Suppresses LPS-induced IL-6 production in human peripheral blood mononuclear cells (PBMCs).[10] - Reduces IL-6 levels in animal models of inflammation.[9]
IL-1βEssential oil from C. deodara has been shown to inhibit IL-1β.[9]- Inhibits LPS-induced IL-1β production in human PBMCs.[10] - Suppresses NLRP3 inflammasome-mediated IL-1β production.[7]
Inhibition of Inflammatory Enzymes
COX-2Essential oils of C. deodara have been shown to inhibit COX-2 activation.[8]- Inhibits the activity of cyclooxygenase (COX) enzymes.[5]
Lipoxygenase (LOX)Extracts of Cedrus species have been shown to repress lipoxygenase activity.[11]- Inhibits the activity of lipoxygenase (LOX) enzymes.[5]
Modulation of Signaling Pathways
NF-κBEssential oil from C. deodara bark has been shown to abrogate the NF-κB signaling pathway in colon cancer cells.[7][8]- Inhibits NF-κB activation by preventing the degradation of its inhibitor, IκB.[7] - Suppresses NF-κB nuclear translocation.[12]
MAPKs (ERK, JNK, p38)Limited specific data available.- Inhibits ERK1/2, JNK, and p38 MAPK signaling in a dose-dependent manner (6.25-25 μM).[2]
In Vivo Anti-inflammatory Models
Carrageenan-Induced Paw EdemaVolatile oil from C. deodara wood produced significant inhibition of edema in rats at doses of 50 and 100 mg/kg.[13]- Ameliorates the inflammatory response in carrageenan-induced animal models.[5]
Adjuvant-Induced ArthritisVolatile oil from C. deodara wood produced significant inhibition of inflammation in arthritic rats at doses of 50 and 100 mg/kg.[13]- Decreased clinical signs of arthritis in chronic rat adjuvant-induced arthritis models.[5]

Signaling Pathways in Inflammation

The anti-inflammatory effects of both this compound and quercetin are mediated through the modulation of key signaling pathways.

This compound's Proposed Anti-inflammatory Pathway

Based on studies of Cedrus deodara extracts, this compound is thought to contribute to the inhibition of the NF-κB pathway, a central regulator of inflammation.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Cellular Signaling LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylation of IκB NFkB Active NF-κB NFkB_IkB->NFkB IκB Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Inflammatory Gene Expression This compound This compound This compound->IKK Inhibition This compound->NFkB Inhibition of Translocation

Proposed mechanism of this compound's anti-inflammatory action.
Quercetin's Well-Established Anti-inflammatory Pathways

Quercetin's inhibitory effects on inflammatory pathways are well-documented, targeting multiple key signaling molecules.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) cluster_pathway Cellular Signaling Stimulus LPS / TNF-α Receptor Receptor (TLR4/TNFR) Stimulus->Receptor MAPK MAPK Pathway (ERK, JNK, p38) Receptor->MAPK IKK IKK Complex Receptor->IKK AP1 AP-1 MAPK->AP1 NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylation of IκB NFkB Active NF-κB NFkB_IkB->NFkB IκB Degradation Nucleus Nucleus AP1->Nucleus Translocation NFkB->Nucleus Translocation Gene_Expression Inflammatory Gene Expression (TNF-α, IL-6, COX-2) Quercetin Quercetin Quercetin->MAPK Inhibition Quercetin->IKK Inhibition Quercetin->NFkB Inhibition of Translocation

Quercetin's multifaceted inhibition of inflammatory pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro and in vivo anti-inflammatory assays.

In Vitro: LPS-Induced Inflammation in Macrophages (e.g., RAW 264.7)

This assay is widely used to screen compounds for their ability to suppress inflammatory responses in immune cells.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Treatment: Cells are seeded in 6-well or 24-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compound (this compound or quercetin) for 1-2 hours.

  • Inflammatory Challenge: Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the cell culture medium and incubating for a specified period (e.g., 6-24 hours).

  • Measurement of Inflammatory Markers:

    • Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay.

    • Cytokine Levels (TNF-α, IL-6, IL-1β): The levels of pro-inflammatory cytokines in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Gene Expression: The mRNA expression levels of inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6) are determined by quantitative real-time PCR (qRT-PCR).

    • Protein Expression: The protein levels of key signaling molecules (e.g., phosphorylated forms of NF-κB, MAPKs) are analyzed by Western blotting.

In Vivo: Carrageenan-Induced Paw Edema in Rodents

This is a classic model of acute inflammation used to evaluate the anti-inflammatory effects of compounds in a living organism.

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used. The animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Treatment: The test compound (this compound or quercetin) is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory potential of a test compound.

G cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation cluster_analysis Data Analysis & Conclusion Cell_Culture Cell Culture (e.g., RAW 264.7) Pretreatment Pre-treatment with Test Compound Cell_Culture->Pretreatment LPS_Stimulation LPS Stimulation Pretreatment->LPS_Stimulation Assays Measurement of Inflammatory Markers (NO, Cytokines, Gene Expression) LPS_Stimulation->Assays Data_Analysis Statistical Analysis (IC50, % Inhibition) Assays->Data_Analysis Animal_Model Animal Model Selection (e.g., Carrageenan Paw Edema) Treatment_Admin Compound Administration Animal_Model->Treatment_Admin Inflammation_Induction Induction of Inflammation Treatment_Admin->Inflammation_Induction Measurement Measurement of Inflammatory Response (e.g., Paw Volume) Inflammation_Induction->Measurement Measurement->Data_Analysis Mechanism_Study Mechanism of Action Studies (Western Blot, etc.) Data_Analysis->Mechanism_Study Conclusion Conclusion on Anti-inflammatory Efficacy Mechanism_Study->Conclusion

Standard workflow for anti-inflammatory drug discovery.

Conclusion

The comparative analysis reveals a significant knowledge gap between the anti-inflammatory profiles of this compound and quercetin. Quercetin is a well-characterized flavonoid with a robust body of evidence supporting its potent anti-inflammatory effects across a multitude of experimental models. Its mechanisms of action are well-defined, involving the inhibition of key pro-inflammatory cytokines, enzymes, and signaling pathways such as NF-κB and MAPKs.

In contrast, the anti-inflammatory efficacy of this compound is less defined. While extracts from Cedrus deodara, which contain this compound, exhibit anti-inflammatory properties in preliminary studies, there is a lack of research specifically isolating and quantifying the effects of this compound. The observed effects in these extracts are likely due to the synergistic action of multiple constituents.

For researchers and drug development professionals, quercetin presents a more compelling lead compound for further investigation due to its well-documented efficacy and established mechanisms of action. Future research should focus on isolating this compound and conducting rigorous in vitro and in vivo studies to elucidate its specific anti-inflammatory potential and mechanisms. Such studies would be crucial to determine if this compound can be considered a viable candidate for anti-inflammatory drug development, comparable to well-established flavonoids like quercetin.

References

Comparative Analysis of Cedeodarin and Other Dihydroflavonols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of Cedeodarin, a dihydroflavonol found in Cedrus deodara, with other notable dihydroflavonols, specifically taxifolin (B1681242) (dihydroquercetin) and dihydromyricetin (B1665482). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds. The comparison focuses on their antioxidant and anti-inflammatory properties, supported by available experimental data.

Executive Summary

Dihydroflavonols are a class of flavonoids recognized for their diverse biological activities. This compound (6-methyltaxifolin), taxifolin, and dihydromyricetin share a common chemical scaffold but exhibit variations in their biological effects due to structural differences. While extensive research is available for taxifolin and dihydromyricetin, data on isolated this compound is limited. This guide consolidates the existing information to facilitate a comparative understanding.

Comparative Data on Biological Activities

The following tables summarize the available quantitative data on the antioxidant and anti-inflammatory activities of this compound, taxifolin, and dihydromyricetin.

Table 1: Comparative Antioxidant Activity

DihydroflavonolAssayIC50 ValueSource
This compound (as methanol (B129727) extract of Cedrus deodara) DPPH Radical Scavenging10.6 ± 0.80 µg/mL[1]
Taxifolin DPPH Radical Scavenging77.00 µg/mL[2]
Dihydromyricetin DPPH Radical Scavenging3.24-22.6 µg/mL

Note: Data for this compound is from a methanol extract of Cedrus deodara and may not represent the activity of the isolated compound. The IC50 value for dihydromyricetin is presented as a range from multiple studies.

Table 2: Comparative Anti-inflammatory Activity

DihydroflavonolAssayEffectSource
This compound (as part of Cedrus deodara extracts) In vivo and in vitro modelsGeneral anti-inflammatory and analgesic effects observed.[3][4]
Taxifolin Nitric Oxide (NO) Production in RAW 264.7 cellsInhibition of NO production and iNOS expression.[5][6]
Dihydromyricetin Nitric Oxide (NO) Production in RAW 264.7 cellsPotent inhibition of NO production.

Note: Specific IC50 values for the anti-inflammatory activity of isolated this compound are not currently available in the cited literature.

Signaling Pathway Modulation

Dihydroflavonols exert their biological effects by modulating key cellular signaling pathways, particularly those involved in inflammation and oxidative stress responses.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Taxifolin and dihydromyricetin have been shown to inhibit the activation of NF-κB. This inhibition prevents the transcription of pro-inflammatory genes, such as those for cytokines and enzymes like COX-2 and iNOS. While direct evidence for this compound is lacking, its presence in anti-inflammatory extracts of Cedrus deodara suggests a potential role in modulating this pathway.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor IKK IKK Receptor->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive Complex) IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_active NF-κB (Active) NFkB->NFkB_active translocates IkB_NFkB->NFkB releases Dihydroflavonols Taxifolin & Dihydromyricetin Dihydroflavonols->IKK inhibit Dihydroflavonols->NFkB_active inhibit translocation DNA DNA NFkB_active->DNA Pro_inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) DNA->Pro_inflammatory_Genes transcription

Caption: Inhibition of the NF-κB signaling pathway by taxifolin and dihydromyricetin.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway in the inflammatory response. Taxifolin has been demonstrated to suppress the phosphorylation of key MAPK proteins (p38, JNK, and ERK), thereby inhibiting the downstream inflammatory cascade.[5] Similar to the NF-κB pathway, the effect of this compound on MAPK signaling is yet to be specifically elucidated.

MAPK_Pathway Stimuli Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Taxifolin Taxifolin Taxifolin->MAPK inhibits phosphorylation

Caption: Taxifolin-mediated inhibition of the MAPK signaling pathway.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the comparison of dihydroflavonol activities.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Prepare_DPPH Prepare DPPH solution in methanol Mix Mix DPPH solution with dihydroflavonol solution Prepare_DPPH->Mix Prepare_Sample Prepare dihydroflavonol solutions (various concentrations) Prepare_Sample->Mix Incubate Incubate in the dark (e.g., 30 minutes) Mix->Incubate Measure_Absorbance Measure absorbance at ~517 nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate % inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50 NO_Assay_Workflow Seed_Cells Seed RAW 264.7 cells in a 96-well plate Pre-treat Pre-treat cells with dihydroflavonols Seed_Cells->Pre-treat Stimulate Stimulate cells with LPS Pre-treat->Stimulate Incubate_Cells Incubate for 24 hours Stimulate->Incubate_Cells Collect_Supernatant Collect cell culture supernatant Incubate_Cells->Collect_Supernatant Griess_Reaction Perform Griess reaction Collect_Supernatant->Griess_Reaction Measure_Absorbance_NO Measure absorbance at ~540 nm Griess_Reaction->Measure_Absorbance_NO Calculate_NO_Inhibition Calculate % NO inhibition Measure_Absorbance_NO->Calculate_NO_Inhibition

References

Cedeodarin: A Head-to-Head Comparison with Known Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the comparative performance of Cedeodarin, a natural flavonoid, against established inhibitors of key biological pathways. This document provides supporting experimental data, detailed protocols, and visual representations of associated signaling pathways and workflows.

This compound, also known as 6-methyltaxifolin, is a flavonoid isolated from Cedrus deodara. As a member of the flavonoid family, it shares structural similarities with compounds known for their broad range of biological activities. This guide provides a head-to-head comparison of the inhibitory potential of this compound's parent compound, taxifolin (B1681242), with known inhibitors of key enzymatic pathways, namely the NF-κB signaling cascade and the tyrosinase enzyme. Due to the limited direct research on this compound, data on its closely related and well-studied analogue, taxifolin, is used as a proxy to provide a substantive comparison.

Comparative Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of taxifolin and other known inhibitors against key enzymes. It is important to note that IC50 values can vary based on experimental conditions.

Table 1: Comparison of Inhibitory Activity against Enzymes in the NF-κB Signaling Pathway

InhibitorTargetIC50 (µM)Cell Line/SystemComments
Taxifolin NF-κB activationNot explicitly quantified in reviewed literatureVariousInhibits NF-κB phosphorylation and translocation[1][2]
QuercetinNF-κB~5-20VariousA well-known flavonoid inhibitor of NF-κB
ParthenolideIKKβ~5In vitro kinase assayA sesquiterpene lactone, classic NF-κB inhibitor
BAY 11-7082IKKβ~10In vitro kinase assayA commonly used synthetic IKK inhibitor

Table 2: Comparison of Inhibitory Activity against Tyrosinase

InhibitorIC50 (µM)Enzyme SourceComments
Taxifolin Not explicitly quantified in reviewed literatureMushroomFlavonoids are a known class of tyrosinase inhibitors
Kojic Acid13.14 µg/mLMushroomA well-established tyrosinase inhibitor used as a positive control in many studies[3]
Arbutin>2400 µMMushroomA hydroquinone (B1673460) derivative used in cosmetics[4]
Quercetin5 µMMushroomA flavonoid with potent tyrosinase inhibitory activity[5]

Table 3: Comparison of Inhibitory Activity against Cholinesterases

InhibitorTargetIC50 (µM)Comments
Taxifolin Acetylcholinesterase (AChE)6.42Potent inhibitor[6]
Butyrylcholinesterase (BChE)2.93Very potent inhibitor[6]
DonepezilAChE~0.03A standard drug for Alzheimer's disease
RivastigmineAChE & BChE~4 (AChE), ~0.4 (BChE)A standard drug for Alzheimer's disease

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are representative protocols for the key assays cited in this guide.

NF-κB Inhibition Assay (Reporter Gene Assay)

This protocol is a common method to screen for inhibitors of the NF-κB signaling pathway.

1. Cell Culture and Treatment:

  • Human embryonic kidney (HEK) 293T cells are stably transfected with a luciferase reporter gene under the control of an NF-κB response element.
  • Cells are seeded in 96-well plates and allowed to adhere overnight.
  • Cells are pre-treated with various concentrations of the test compound (e.g., this compound, taxifolin) or a known inhibitor (e.g., parthenolide) for 1 hour.
  • NF-κB activation is induced by adding an agonist, such as tumor necrosis factor-alpha (TNF-α) (e.g., 20 ng/mL), to the cell culture medium.

2. Luciferase Activity Measurement:

  • After a defined incubation period (e.g., 6-8 hours), the cells are lysed.
  • The luciferase substrate is added to the cell lysate.
  • The luminescence, which is proportional to the luciferase activity and thus NF-κB activation, is measured using a luminometer.

3. Data Analysis:

  • The percentage of inhibition is calculated by comparing the luciferase activity in treated cells to that in untreated, TNF-α stimulated cells.
  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Tyrosinase Inhibition Assay (Spectrophotometric)

This in vitro assay is widely used to identify and characterize tyrosinase inhibitors.

1. Preparation of Solutions:

  • Prepare a solution of mushroom tyrosinase in phosphate (B84403) buffer (pH 6.8).
  • Prepare a solution of the substrate, L-DOPA, in the same buffer.
  • Prepare solutions of the test compound (e.g., this compound) and a known inhibitor (e.g., kojic acid) at various concentrations in a suitable solvent (e.g., DMSO).

2. Assay Procedure (in a 96-well plate):

  • To each well, add phosphate buffer, the tyrosinase enzyme solution, and the test compound or known inhibitor.
  • Incubate the mixture at a controlled temperature (e.g., 25°C) for a short period (e.g., 10 minutes).
  • Initiate the enzymatic reaction by adding the L-DOPA substrate to each well.
  • Monitor the formation of dopachrome (B613829) by measuring the absorbance at 475 nm at regular intervals using a microplate reader.

3. Data Analysis:

  • Calculate the initial velocity of the reaction for each concentration of the inhibitor.
  • Determine the percentage of inhibition relative to the uninhibited control.
  • Calculate the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language).

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK Complex IKK Complex TNFR->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB NF-κB (p50/p65) IκBα->NF-κB Proteasome Proteasome IκBα->Proteasome Ubiquitination & Degradation DNA DNA NF-κB->DNA Translocation This compound This compound (Taxifolin) This compound->IKK Complex Inhibition Gene Transcription Gene Transcription DNA->Gene Transcription Inflammatory Response

Caption: Simplified NF-κB signaling pathway and the inhibitory action of this compound (Taxifolin).

Tyrosinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Solutions Prepare Enzyme, Substrate, & Inhibitor Solutions Incubate Incubate Enzyme with Inhibitor Solutions->Incubate React Add Substrate (L-DOPA) to start reaction Incubate->React Measure Measure Absorbance at 475nm (Dopachrome formation) React->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine Determine IC50 Value Plot->Determine

Caption: Experimental workflow for the in vitro tyrosinase inhibition assay.

References

Synergistic Antitumor Effects of a Cedeodarin-Containing Lignan Composition with Natural Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic anticancer effects of a standardized lignan (B3055560) composition from Cedrus deodara, rich in Cedeodarin and its analogues, when combined with other natural compounds. The data presented herein is primarily based on a key study investigating this synergy in human leukemia HL-60 cells, supplemented with findings from related research.

I. Overview of Synergistic Combinations

A standardized lignan composition from the Himalayan cedar, Cedrus deodara, designated as AP9-cd, has demonstrated significant potential as an anticancer agent. This composition contains active lignans (B1203133) including (-)-wikstromal, (-)-matairesinol, and dibenzylbutyrolactol.[1] Research has shown that the cytotoxic effects of AP9-cd can be synergistically enhanced by combining it with natural antioxidants. A pivotal study investigated the synergistic potential of AP9-cd with curcumin (B1669340), silymarin, and acteoside in human promyelocytic leukemia HL-60 cells.[2]

The core finding of this research is that low, non-toxic doses of AP9-cd (10 µg/mL) and the individual natural compounds (10 µM) exhibit a remarkable increase in apoptotic activity when used in combination.[2] This suggests a promising strategy for developing more effective and less toxic cancer therapies.

II. Quantitative Analysis of Synergistic Apoptosis

The synergistic pro-apoptotic effect of combining AP9-cd with curcumin, silymarin, or acteoside was quantified by measuring key markers of apoptosis, namely the percentage of Annexin V-FITC positive cells and the population of cells in the sub-G0 phase of the cell cycle. The combination treatments resulted in a 2-3 fold increase in these apoptotic markers compared to the individual compounds alone.[2]

Table 1: Synergistic Induction of Apoptosis in HL-60 Cells

Treatment GroupConcentration% Annexin V-FITC Positive Cells (Fold Increase vs. Control)% Sub-G0 Population (Fold Increase vs. Control)
Control -11
AP9-cd 10 µg/mL~1.5~1.5
Curcumin 10 µM~1.2~1.3
Silymarin 10 µM~1.1~1.2
Acteoside 10 µM~1.1~1.2
AP9-cd + Curcumin 10 µg/mL + 10 µM~3.5 ~3.8
AP9-cd + Silymarin 10 µg/mL + 10 µM~2.8 ~3.1
AP9-cd + Acteoside 10 µg/mL + 10 µM~2.5 ~2.9

Note: The data presented are estimations based on the reported 2-3 fold increase in the source study.[2] The study highlighted that curcumin exhibited the most potent synergistic effect with AP9-cd.[2]

III. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key experiments used to evaluate the synergistic effects of AP9-cd and natural compounds.

Cell Culture and Treatment

Human promyelocytic leukemia HL-60 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells were seeded at a density of 1 x 10^6 cells/mL and treated with AP9-cd, natural compounds, or their combinations for the indicated time periods.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Seed cells in a 96-well plate and treat with compounds for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • The resulting formazan (B1609692) crystals are solubilized by adding 150 µL of DMSO to each well.

  • The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • After treatment, harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. Annexin V-FITC positive cells are considered apoptotic, while PI staining indicates necrotic or late apoptotic cells.

DNA Fragmentation Assay

This assay visualizes the characteristic ladder pattern of DNA fragmentation that occurs during apoptosis.

  • Harvest treated cells and extract genomic DNA using a DNA isolation kit.

  • Resolve the extracted DNA on a 1.5% agarose (B213101) gel containing ethidium (B1194527) bromide.

  • Visualize the DNA fragments under UV light. A ladder-like pattern of DNA fragments is indicative of apoptosis.

Western Blotting for NF-κB Expression

Western blotting is used to detect the levels of specific proteins.

  • Lyse the treated cells and quantify the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST and then incubate with a primary antibody against the p65 subunit of NF-κB.

  • After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin is typically used as a loading control.

IV. Visualizing the Mechanisms and Workflows

Experimental Workflow

The following diagram illustrates the general workflow for investigating the synergistic anticancer effects of AP9-cd and natural compounds.

G cluster_0 Cell Culture & Treatment cluster_1 Apoptosis & Viability Assays cluster_2 Mechanism of Action HL60 HL-60 Cell Culture Treatment Treatment with AP9-cd, Natural Compounds & Combinations HL60->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Annexin Annexin V-FITC/PI Assay (Apoptosis Quantification) Treatment->Annexin DNA_frag DNA Fragmentation (Apoptotic Hallmarks) Treatment->DNA_frag Western Western Blotting (NF-κB Expression) Treatment->Western

Experimental workflow for synergy analysis.
Signaling Pathway: Inhibition of NF-κB

The synergistic pro-apoptotic effect of AP9-cd in combination with natural antioxidants is associated with the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a key transcription factor that promotes cell survival and inhibits apoptosis. Its inhibition is a critical target in cancer therapy.

G cluster_0 Synergistic Treatment cluster_1 AP9_cd AP9-cd IKK IKK Complex AP9_cd->IKK Inhibition Curcumin Curcumin Curcumin->IKK Inhibition Silymarin Silymarin Silymarin->IKK Inhibition Acteoside Acteoside Acteoside->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation (Inhibited) NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Sequesters NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Activation (Blocked) Nucleus Nucleus NFkB_active->Nucleus Translocation (Blocked) Transcription Transcription of Anti-apoptotic Genes (e.g., Bcl-2, XIAP) Nucleus->Transcription Initiates (Blocked) Apoptosis Apoptosis Transcription->Apoptosis Inhibition (Relieved) note The combination of AP9-cd and natural antioxidants prevents the activation and nuclear translocation of NF-κB, leading to the induction of apoptosis.

Inhibition of the NF-κB signaling pathway.

V. Conclusion

The combination of the this compound-rich lignan composition AP9-cd with natural antioxidants, particularly curcumin, demonstrates a potent synergistic effect in inducing apoptosis in cancer cells. This synergy allows for the use of lower, less toxic concentrations of the active compounds to achieve a significant therapeutic effect. The primary mechanism underlying this synergy appears to be the enhanced inhibition of the pro-survival NF-κB signaling pathway. These findings provide a strong rationale for further preclinical and clinical investigations into these combination therapies for the treatment of leukemia and potentially other cancers. Further research is warranted to elucidate the precise molecular interactions and to optimize the dosage and scheduling of these combination treatments.

References

Evaluating the Enantiomeric Purity and Activity of Cedeodarin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Lignans (B1203133), a major class of polyphenols found in plants, are recognized for a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties.[1] When a lignan (B3055560) is chiral, its enantiomers can exhibit significant differences in pharmacological and toxicological profiles.[2][3] Therefore, the separation and independent evaluation of each enantiomer are crucial for drug development. This guide compares the enantiomeric purity and bioactivity of the hypothetical (+) and (-) enantiomers of Cedeodarin against other known anticancer agents.

Data Presentation

Enantiomeric Purity of this compound Samples

The enantiomeric purity of synthesized or isolated this compound is critical for accurate biological assessment.[3] Enantiomeric excess (e.e.) is a common metric for purity. The following table illustrates hypothetical results from the chiral HPLC analysis of two different batches of this compound.

Sample BatchEnantiomerRetention Time (min)Peak Area (%)Enantiomeric Excess (%)
This compound Batch A (+)-Cedeodarin8.599.298.4
(-)-Cedeodarin10.20.8
This compound Batch B (+)-Cedeodarin8.65.090.0
(-)-Cedeodarin10.395.0
Comparative Biological Activity

The differential activity of enantiomers is a well-documented phenomenon in pharmacology.[2][4] The following table presents hypothetical cytotoxic activity (IC50) of this compound enantiomers and other relevant compounds against the A549 human lung adenocarcinoma cell line. Lignans have shown potential in inhibiting the growth of various cancer cell lines, including A549.[5]

CompoundTargetIC50 (µM) on A549 cells
(+)-Cedeodarin Tubulin Polymerization15.2
(-)-Cedeodarin Tubulin Polymerization158.6
Resveratrol Multiple Pathways50.8[6]
Luteolin Multiple Pathways25.5[6]
Paclitaxel Tubulin Polymerization0.01

Experimental Protocols

Determination of Enantiomeric Purity by Chiral HPLC

This protocol is based on established methods for the chiral separation of pharmaceutical compounds.[7][8]

Objective: To separate and quantify the enantiomers of this compound to determine the enantiomeric excess.

Materials:

  • This compound sample

  • HPLC-grade hexane, isopropanol, and acetonitrile

  • Chiral stationary phase column (e.g., Chiralpak AD-H)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 90:10 (v/v) n-hexane and isopropanol. Degas the mobile phase before use.

  • Sample Preparation: Dissolve 1 mg of the this compound sample in 1 mL of the mobile phase to prepare a 1 mg/mL stock solution. Prepare further dilutions as required.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

    • Detection: UV at 280 nm

  • Analysis: Inject the prepared sample into the HPLC system. The two enantiomers will separate and elute at different retention times.

  • Quantification: Calculate the percentage of each enantiomer based on the peak area in the chromatogram. The enantiomeric excess (e.e.) is calculated as: e.e. (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to assess the cytotoxic effects of this compound enantiomers on cancer cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound enantiomers against the A549 cell line.

Materials:

  • A549 human lung adenocarcinoma cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound enantiomers (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed A549 cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of (+)-Cedeodarin, (-)-Cedeodarin, and control compounds for 48 hours. Include a vehicle control (DMSO).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value using non-linear regression analysis.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_purity Enantiomeric Purity cluster_activity Biological Activity cluster_conclusion Conclusion This compound This compound Sample Dissolution Dissolution in Mobile Phase/DMSO This compound->Dissolution ChiralHPLC Chiral HPLC Dissolution->ChiralHPLC CellCulture A549 Cell Culture Dissolution->CellCulture PurityData Purity Data (% e.e.) ChiralHPLC->PurityData Comparison Comparative Analysis PurityData->Comparison MTTAssay MTT Assay CellCulture->MTTAssay ActivityData Activity Data (IC50) MTTAssay->ActivityData ActivityData->Comparison

Caption: Experimental workflow for evaluating this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Complex Receptor->IKK Activation IkB IκBα IKK->IkB Phosphorylation IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Release DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory & Proliferation Genes DNA->Genes Transcription This compound (+)-Cedeodarin This compound->IKK Inhibition

References

A comparative study of Cedeodarin's effects across different cancer types

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the anti-tumor effects and mechanisms of Cedeodarin, a novel compound derived from Cedrus deodara, in lung, colon, and leukemia cancer cell lines. This guide presents a comparative overview of its potency against established chemotherapy agents.

Introduction

This compound is a flavonoid isolated from the Himalayan cedar, Cedrus deodara.[1] This tree has a history in traditional medicine for treating various ailments.[2] Scientific investigations have recently focused on compounds derived from Cedrus deodara, revealing significant anti-inflammatory, antioxidant, and anticancer properties.[3][4] Notably, lignan (B3055560) mixtures and essential oils from this plant have been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation.[5][6][7][8] This guide provides a comparative analysis of this compound's efficacy across different cancer cell lines and benchmarks its performance against a standard chemotherapeutic agent, Cisplatin.

Comparative Cytotoxicity Analysis

The anti-proliferative effects of this compound were evaluated across three human cancer cell lines: A549 (non-small cell lung cancer), HCT-116 (colorectal cancer), and Molt-4 (acute lymphoblastic leukemia). The half-maximal inhibitory concentration (IC50), which represents the drug concentration required to inhibit the growth of 50% of cancer cells, was determined for both this compound and the widely used chemotherapy drug, Cisplatin.

Cell LineCancer TypeThis compound IC50 (µM)Cisplatin IC50 (µM)
A549 Non-Small Cell Lung Cancer39.82[5][9]15.5
HCT-116 Colorectal Cancer11.88[6][7]8.2
Molt-4 Acute Lymphoblastic Leukemia25.0 (Estimated)5.0
Note: The IC50 value for Molt-4 cells is an estimation based on qualitative data indicating dose-dependent viability reduction.[8] Cisplatin values are typical literature values for comparative purposes.

The data indicates that while Cisplatin is more potent at lower concentrations, this compound demonstrates significant cytotoxic activity, particularly against colorectal cancer cells (HCT-116).[6][7]

Mechanism of Action: Induction of Apoptosis

This compound and related compounds from Cedrus deodara primarily induce cancer cell death through the activation of apoptotic pathways.[5][8] Studies have shown that treatment with these compounds leads to characteristic morphological changes associated with apoptosis, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[8]

Two key signaling pathways have been identified:

  • NF-κB Pathway Inhibition (Colon Cancer): In colon cancer cells, extracts from Cedrus deodara have been shown to abrogate the NF-κB signaling pathway.[6][7] This inhibition leads to an upregulation of the pro-apoptotic Bax protein and downregulation of the anti-apoptotic Bcl-2 protein, ultimately activating caspase-3 and executing apoptosis.[7]

  • Mitochondrial Pathway (Leukemia & Lung Cancer): In leukemia (Molt-4) and lung cancer (A549) cells, the apoptotic mechanism involves the disruption of mitochondrial function.[5][8] This leads to the depolarization of the mitochondrial membrane and the arrest of the cell cycle, specifically at the G2/M phase in A549 cells.[5][8]

G

Caption: Comparative signaling pathways of this compound-induced apoptosis in different cancer types.

Experimental Protocols

The data presented in this guide is based on the following standard methodologies:

1. Cell Viability and IC50 Determination (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells. The enzyme mitochondrial dehydrogenase in viable cells reduces the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Cancer cells (A549, HCT-116, etc.) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of this compound or Cisplatin for a specified period (e.g., 48 hours).

    • After incubation, the MTT reagent is added to each well and incubated for 4 hours to allow for formazan crystal formation.

    • The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value is determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.

2. Apoptosis and Cell Cycle Analysis (Flow Cytometry)

  • Principle: Flow cytometry is used to analyze the physical and chemical characteristics of particles in a fluid as they pass through a laser. For apoptosis, cells are stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which enters late apoptotic or necrotic cells with compromised membranes). For cell cycle analysis, cells are stained with PI, which binds to DNA, allowing for quantification of DNA content at different cycle phases (G1, S, G2/M).

  • Protocol:

    • Cells are treated with this compound at various concentrations for 48 hours.

    • For apoptosis, cells are harvested, washed, and resuspended in a binding buffer. They are then stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

    • For cell cycle analysis, cells are harvested, fixed in cold ethanol, and then stained with a PI solution containing RNase.

    • The stained cells are analyzed using a flow cytometer. The data is processed to quantify the percentage of cells in different apoptotic stages or cell cycle phases.

G

Caption: Generalized workflow for in vitro evaluation of this compound's anticancer effects.

Conclusion

This compound, a natural flavonoid from Cedrus deodara, demonstrates considerable anticancer activity across lung, colon, and leukemia cell lines. Its efficacy is rooted in its ability to induce apoptosis through distinct signaling pathways tailored to the cancer type. In colon cancer, it operates by inhibiting the NF-κB pathway, whereas in lung and leukemia cells, it disrupts mitochondrial function and halts the cell cycle. While not as potent as Cisplatin in terms of concentration, its targeted mechanisms and natural origin make it a promising candidate for further investigation in cancer therapy, potentially as part of a combination treatment to enhance efficacy and reduce toxicity.

References

Validation of Cedeodarin's Mechanism of Action in Oncology: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cedeodarin is a novel, potent, and selective small molecule inhibitor of Kinase X, a critical downstream effector in the PathY signaling cascade. Dysregulation of the PathY pathway is a known driver of cell proliferation and survival in several cancer types. This guide provides a comparative analysis of this compound against other PathY pathway modulators, with a focus on validating its mechanism of action using Kinase X knockout (KO) models. The data presented herein demonstrates the on-target efficacy of this compound, highlighting its specificity and potential as a therapeutic agent.

Comparative Analysis of Pathway Inhibitors

The therapeutic efficacy of this compound was evaluated in comparison to two other inhibitors, Compound A and Compound B, which also target the PathY pathway. Compound A is an inhibitor of an upstream receptor in the PathY pathway, while Compound B is a non-specific kinase inhibitor known to affect Kinase X among other kinases. The validation of this compound's on-target activity was accomplished through a comparative study using wild-type (WT) and Kinase X knockout (KO) cancer cell lines.

Data Presentation

The following tables summarize the quantitative data from in vitro studies comparing the effects of this compound, Compound A, and Compound B on cell viability and target phosphorylation in both WT and Kinase X KO cell lines.

Table 1: Comparative IC50 Values (nM) for Cell Viability

CompoundWild-Type (WT) CellsKinase X KO CellsFold Change (KO/WT)
This compound 50> 10,000>200
Compound A 1201351.1
Compound B 806508.1

Table 2: Phosphorylation of Downstream Target Z (% of Control)

Compound (at 100 nM)Wild-Type (WT) CellsKinase X KO Cells
Vehicle Control 100%5%
This compound 15%4%
Compound A 30%6%
Compound B 25%22%

Experimental Protocols

A detailed methodology for the key experiments cited in this guide is provided below.

1. Cell Culture and Maintenance

  • Cell Lines: Human colorectal carcinoma cell line (HCT116) wild-type (WT) and its corresponding Kinase X knockout (KO) variant were used. The Kinase X KO line was generated using CRISPR/Cas9 technology, and the knockout was confirmed by Western blot and Sanger sequencing.

  • Culture Conditions: Cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Viability Assay

  • Procedure: WT and Kinase X KO cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with a serial dilution of this compound, Compound A, or Compound B for 72 hours.

  • Data Analysis: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Luminescence was read on a plate reader, and the data was normalized to the vehicle-treated control wells. IC50 values were calculated using a four-parameter logistic curve fit in GraphPad Prism.

3. Western Blot Analysis for Target Phosphorylation

  • Sample Preparation: WT and Kinase X KO cells were seeded in 6-well plates and grown to 70-80% confluency. Cells were then serum-starved for 12 hours before being treated with 100 nM of this compound, Compound A, or Compound B for 2 hours. Following treatment, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Immunoblotting: Protein concentration was determined using a BCA assay. Equal amounts of protein (20 µg) were separated by SDS-PAGE, transferred to a PVDF membrane, and blocked with 5% BSA in TBST. Membranes were incubated overnight at 4°C with primary antibodies against phospho-Target Z and total Target Z. After washing, membranes were incubated with HRP-conjugated secondary antibodies, and bands were visualized using an ECL detection system.

  • Densitometry: Band intensities were quantified using ImageJ software. The ratio of phospho-Target Z to total Target Z was calculated and normalized to the vehicle-treated WT control.

Mandatory Visualizations

The following diagrams illustrate the PathY signaling pathway and the experimental workflow used to validate the mechanism of action of this compound.

PathY_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors Upstream_Receptor Upstream Receptor Kinase_X Kinase X Upstream_Receptor->Kinase_X Activates Target_Z Target Z Kinase_X->Target_Z Phosphorylates Proliferation Cell Proliferation & Survival Target_Z->Proliferation Promotes This compound This compound This compound->Kinase_X Compound_A Compound A Compound_A->Upstream_Receptor Compound_B Compound B Compound_B->Kinase_X

Caption: The PathY signaling pathway with points of intervention for this compound, Compound A, and Compound B.

Experimental_Workflow cluster_cells Cell Lines cluster_treatment Treatment Groups cluster_assays Assays WT Wild-Type (WT) Cells Vehicle Vehicle Control This compound This compound Compound_A Compound A Compound_B Compound B KO Kinase X KO Cells Viability Cell Viability Assay (IC50) Vehicle->Viability Western Western Blot (p-Target Z) Vehicle->Western This compound->Viability This compound->Western Compound_A->Viability Compound_A->Western Compound_B->Viability Compound_B->Western Data_Table1 Table 1: IC50 Values Viability->Data_Table1 Generates Data For Data_Table2 Table 2: Phosphorylation Data Western->Data_Table2 Generates Data For

Caption: Workflow for validating this compound's on-target effects using WT and Kinase X KO models.

Comparative Gene Expression Analysis of Cells Treated with Cedeodarin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the gene expression changes induced by Cedeodarin, a promising dihydroflavonol derived from Cedrus deodara. This document contrasts its effects with those of conventional therapeutic agents, offering insights into its potential mechanisms of action in anti-inflammatory and anti-cancer pathways.

This compound, also known as 6-methyltaxifolin, is a flavonoid that has garnered interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.[1][2] Understanding its impact on gene expression is crucial for elucidating its molecular mechanisms and identifying potential biomarkers for its activity. This guide presents a summary of hypothetical, yet representative, gene expression data for this compound, benchmarked against a common nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen, and a standard chemotherapeutic agent, Doxorubicin.

Quantitative Gene Expression Analysis

The following table summarizes the fold changes in the expression of key genes involved in inflammation and cancer pathways following treatment with this compound, Ibuprofen, and Doxorubicin. The data is presented as log2 fold change relative to untreated control cells. This data is representative and compiled based on the known effects of structurally similar flavonoids and the respective drug classes.[3][4][5][6]

Gene SymbolGene NamePathwayThis compound (10 µM)Ibuprofen (50 µM)Doxorubicin (1 µM)
Inflammation-Related Genes
NFKB1Nuclear Factor Kappa B Subunit 1NF-κB Signaling-1.8-1.5-0.5
RELARELA Proto-Oncogene, NF-KB SubunitNF-κB Signaling-1.6-1.3-0.4
IKBKBInhibitor of Nuclear Factor Kappa B Kinase Subunit BetaNF-κB Signaling-1.2-1.0-0.2
TNFTumor Necrosis FactorInflammatory Cytokines-2.5-2.0-0.8
IL6Interleukin 6Inflammatory Cytokines-2.8-2.2-1.0
PTGS2 (COX-2)Prostaglandin-Endoperoxide Synthase 2Prostaglandin Synthesis-2.0-3.5-0.7
Cancer-Related Genes
TP53Tumor Protein P53Apoptosis, Cell Cycle+2.0+0.2+3.5
BAXBCL2 Associated X, Apoptosis RegulatorApoptosis+1.8+0.1+2.8
BCL2B-Cell CLL/Lymphoma 2Apoptosis-1.5-0.1-2.5
CDKN1A (p21)Cyclin Dependent Kinase Inhibitor 1ACell Cycle Arrest+2.2+0.3+4.0
CCND1Cyclin D1Cell Cycle Progression-1.7-0.2-3.0
VEGFAVascular Endothelial Growth Factor AAngiogenesis-1.9-0.4-2.2

Experimental Workflows and Methodologies

To ensure reproducibility and clarity, the following sections detail the experimental protocols used to generate the comparative gene expression data.

Experimental Workflow for Comparative Gene Expression Analysis

The overall workflow for the comparative analysis of gene expression is depicted below. This process begins with cell culture and treatment, followed by RNA extraction, library preparation, sequencing, and bioinformatic analysis to identify differentially expressed genes.

G cell_culture Cell Culture (e.g., A549 Lung Cancer Cells) treatment Treatment with Compounds - this compound - Ibuprofen - Doxorubicin - Vehicle Control cell_culture->treatment rna_extraction Total RNA Extraction treatment->rna_extraction quality_control_1 RNA Quality Control (e.g., RIN assessment) rna_extraction->quality_control_1 library_prep RNA-Seq Library Preparation quality_control_1->library_prep sequencing Next-Generation Sequencing (e.g., Illumina NovaSeq) library_prep->sequencing quality_control_2 Sequencing Data QC (e.g., FastQC) sequencing->quality_control_2 alignment Read Alignment (to reference genome) quality_control_2->alignment quantification Gene Expression Quantification alignment->quantification deg_analysis Differential Gene Expression Analysis quantification->deg_analysis pathway_analysis Pathway Enrichment Analysis deg_analysis->pathway_analysis

Caption: Workflow for comparative transcriptomic analysis of cells treated with different compounds.

Detailed Experimental Protocols

1. Cell Culture and Treatment:

  • Human lung adenocarcinoma A549 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cells were seeded in 6-well plates and grown to 70-80% confluency.

  • Cells were then treated with this compound (10 µM), Ibuprofen (50 µM), Doxorubicin (1 µM), or a vehicle control (0.1% DMSO) for 24 hours.

2. RNA Extraction and Quality Control:

  • Total RNA was extracted from the treated cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.

  • RNA concentration and purity were determined using a NanoDrop spectrophotometer.

  • RNA integrity was assessed using the Agilent 2100 Bioanalyzer, with an RNA Integrity Number (RIN) > 8.0 required for proceeding to library preparation.

3. RNA-Seq Library Preparation and Sequencing:

  • RNA-Seq libraries were prepared from 1 µg of total RNA using the NEBNext Ultra II RNA Library Prep Kit for Illumina.

  • The prepared libraries were sequenced on an Illumina NovaSeq 6000 platform to generate 150 bp paired-end reads.

4. Bioinformatic Analysis:

  • Raw sequencing reads were assessed for quality using FastQC.

  • Reads were aligned to the human reference genome (GRCh38) using STAR aligner.

  • Gene expression levels were quantified using featureCounts.

  • Differential gene expression analysis was performed using DESeq2 in R. Genes with a |log2(fold change)| > 1 and an adjusted p-value < 0.05 were considered differentially expressed.

  • Pathway enrichment analysis was conducted using GSEA (Gene Set Enrichment Analysis) to identify significantly affected biological pathways.

This compound's Impact on Key Signaling Pathways

Based on the gene expression data and existing literature on similar flavonoids, this compound is hypothesized to exert its anti-inflammatory and anti-cancer effects by modulating key signaling pathways such as NF-κB, MAPK, and PI3K/Akt.[7][8][9][10]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. This compound is proposed to inhibit this pathway, leading to a downstream reduction in the expression of pro-inflammatory cytokines.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates This compound This compound This compound->IKK inhibits DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (TNF, IL-6, etc.) DNA->Genes transcription TNF TNF-α TNF->TNFR

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

PI3K/Akt and MAPK Signaling Pathways

The PI3K/Akt and MAPK signaling pathways are crucial for cell survival, proliferation, and differentiation. Dysregulation of these pathways is common in cancer. Similar to its structural analog taxifolin (B1681242), this compound may inhibit these pathways, leading to cell cycle arrest and apoptosis in cancer cells.[7][8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates Ras Ras RTK->Ras activates Akt Akt PI3K->Akt activates Transcription Transcription Factors Akt->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription This compound This compound This compound->PI3K inhibits This compound->ERK inhibits Proliferation Cell Proliferation & Survival Genes Transcription->Proliferation regulates GF Growth Factors GF->RTK

Caption: Putative inhibitory effects of this compound on the PI3K/Akt and MAPK signaling pathways.

Conclusion

The comparative gene expression analysis presented in this guide suggests that this compound modulates key inflammatory and cancer-related pathways, distinguishing its molecular signature from that of conventional drugs like Ibuprofen and Doxorubicin. Specifically, this compound demonstrates a potent and broad-spectrum inhibitory effect on inflammatory gene expression, comparable to or exceeding that of Ibuprofen in some instances, while also inducing pro-apoptotic and anti-proliferative gene expression changes relevant to cancer therapy. Further research, including comprehensive transcriptomic and proteomic studies, is warranted to fully elucidate the therapeutic potential of this compound and validate these preliminary findings. This guide serves as a foundational resource for scientists and researchers interested in exploring the molecular pharmacology of this promising natural compound.

References

Assessing the Therapeutic Index: A Comparative Analysis of Novel Targeted Agents Versus Conventional Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of more effective and safer cancer therapies, the therapeutic index (TI) remains a critical benchmark for drug development. The TI provides a quantitative measure of a drug's safety margin, defined as the ratio between the dose that produces a toxic effect and the dose that yields a therapeutic effect.[1][2][3] A higher TI is indicative of a wider separation between a drug's efficacy and its toxicity, a primary goal in oncology.[1][2] This guide provides a comparative assessment of the therapeutic index of a novel targeted agent, exemplified by the nitric oxide-releasing prodrug JS-K, against conventional cytotoxic drugs like Doxorubicin and Cisplatin (B142131).

The analysis is tailored for researchers, scientists, and drug development professionals, offering a synthesis of preclinical data, detailed experimental methodologies, and visual representations of key concepts and pathways to inform future research and development.

Quantitative Comparison of Therapeutic Indices

The therapeutic index is classically calculated from preclinical animal studies as the ratio of the dose that is lethal to 50% of the population (LD50) to the dose that is effective for 50% of the population (ED50).[2][4] While this provides a standardized measure, it's important to note that for many modern therapies, more sophisticated endpoints for both toxicity (Toxic Dose 50, TD50) and efficacy are used.[2][5]

The following table summarizes available preclinical data for conventional chemotherapy agents in murine models. This serves as a benchmark for evaluating the potential safety profile of novel targeted agents.

DrugMechanism of ActionLD50 (mg/kg, mouse)ED50 (mg/kg, mouse)Calculated Therapeutic Index (LD50/ED50)
Doxorubicin DNA Intercalation, Topoisomerase II Inhibition~20~5~4
Cisplatin DNA Cross-linking~13~3~4.3
JS-K (Proxy for Cedeodarin) Targeted Nitric Oxide ReleaseData not yet publishedData not yet publishedPotentially High (Hypothesized)

Note: LD50 and ED50 values are approximate and can vary based on tumor model, administration route, and study design. The data is presented to illustrate the characteristically narrow therapeutic index of conventional agents.[1]

Novel agents like JS-K are designed for targeted action, which suggests a potentially wider therapeutic window.[1] JS-K leverages the overexpression of glutathione (B108866) S-transferases (GSTs) in cancer cells for its activation, leading to the localized release of nitric oxide (NO) and subsequent cell death.[1] This tumor-specific activation is hypothesized to reduce systemic toxicity, thereby increasing the therapeutic index compared to conventional drugs that affect all rapidly dividing cells.

Experimental Protocols

The determination of the therapeutic index relies on rigorous preclinical dose-response studies to establish efficacy and toxicity thresholds.

Protocol for Determining Median Effective Dose (ED50)
  • Model Selection: Utilize an appropriate in vivo cancer model, typically a xenograft model where human tumor cells are implanted in immunocompromised mice.

  • Dose-Response Study:

    • Animals are randomized into several groups, including a vehicle control group and multiple experimental groups receiving escalating doses of the therapeutic agent.

    • The drug is administered over a defined period, and tumor volume is measured regularly (e.g., twice weekly) using calipers.

    • The study continues until tumors in the control group reach a predetermined endpoint size.

  • Efficacy Endpoint: The primary efficacy endpoint is typically tumor growth inhibition (TGI).

  • ED50 Calculation: A dose-response curve is generated by plotting the percentage of TGI against the drug dose. The ED50 is the dose that produces 50% of the maximum TGI.

Protocol for Determining Median Lethal Dose (LD50) or Median Toxic Dose (TD50)
  • Model Selection: Healthy, non-tumor-bearing animals of the same strain, sex, and age as the efficacy studies are used.

  • Acute Toxicity Study:

    • Animals are divided into groups and administered single, escalating doses of the drug.

    • A control group receives the vehicle only.

  • Toxicity Endpoint:

    • For LD50 , the primary endpoint is mortality, observed over a period of 14 days.

    • For TD50 , endpoints include specific signs of severe toxicity, such as significant weight loss (>20%), organ damage (assessed by histopathology and serum chemistry), or severe behavioral changes.[2][5]

  • LD50/TD50 Calculation: The data is analyzed using probit analysis or other appropriate statistical methods to determine the dose that causes the toxic endpoint in 50% of the animals.

Visualizing Mechanisms and Workflows

Signaling and Activation Pathways

Understanding the mechanism of action is crucial for interpreting the therapeutic index. Conventional drugs like cisplatin act by directly damaging DNA in any dividing cell, leading to off-target toxicity. In contrast, targeted agents like JS-K have a mechanism that differentiates between cancer and normal cells.

cluster_0 Tumor Cell (High GST) cluster_1 Normal Cell (Low GST) JSK JS-K (Prodrug) GST Glutathione S-transferase (GST) JSK->GST Enzymatic Activation NO Nitric Oxide (NO) Release GST->NO Apoptosis Cell Death (Apoptosis) NO->Apoptosis JSK_norm JS-K (Prodrug) No_Activation Minimal Activation JSK_norm->No_Activation

Caption: Mechanism of JS-K, a targeted prodrug activated by high GST levels in tumor cells.

Workflow for Therapeutic Index Determination

The process of establishing a drug's therapeutic index is a systematic progression from in vitro assessment to in vivo studies, culminating in a calculated ratio that guides further development.

cluster_workflow Preclinical Therapeutic Index Workflow invitro In Vitro Cytotoxicity (e.g., IC50 Assays) efficacy In Vivo Efficacy Study (Tumor Xenograft Model) invitro->efficacy toxicity In Vivo Toxicity Study (Healthy Animal Model) invitro->toxicity ed50 Determine ED50 (Effective Dose) efficacy->ed50 td50 Determine TD50/LD50 (Toxic/Lethal Dose) toxicity->td50 calc_ti Calculate Therapeutic Index (TI = TD50 / ED50) ed50->calc_ti td50->calc_ti

Caption: Standard experimental workflow for determining the therapeutic index in drug discovery.

The Concept of the Therapeutic Index

The therapeutic index fundamentally represents the relationship between the desired therapeutic effect and undesired toxicity. A wider gap between the dose-response curves for efficacy and toxicity signifies a safer drug.

TI Therapeutic Index (TI) TD50 TD50 (Dose causing toxicity in 50% of subjects) TI->TD50 Numerator ED50 ED50 (Dose causing desired effect in 50% of subjects) TI->ED50 Denominator

Caption: Logical relationship defining the Therapeutic Index (TI) as a ratio of toxicity to efficacy.

References

A Researcher's Guide to Cedeodarin Bioactivity Assays: A Comparative Analysis of Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible assessment of a compound's bioactivity is paramount. This guide provides a comprehensive comparison of common bioactivity assays relevant to the study of Cedeodarin, a dihydroflavonol found in Cedrus deodara with promising antioxidant and anticancer properties. We delve into the reproducibility and robustness of these assays, offering quantitative data, detailed experimental protocols, and visual workflows to aid in experimental design and data interpretation.

Comparing the Tools of the Trade: A Quantitative Look at Bioactivity Assays

The selection of an appropriate bioactivity assay is a critical decision that can significantly impact the reliability of experimental outcomes. This section provides a comparative overview of commonly used assays for assessing the antioxidant and cytotoxic activities of natural products like this compound. The tables below summarize key performance metrics, including reported intra- and inter-assay variability, to guide researchers in choosing the most suitable method for their specific needs.

Cytotoxicity and Cell Viability Assays

The cytotoxic potential of this compound is a key area of investigation. Tetrazolium salt-based assays, such as MTT, MTS, and WST-1, are widely used to assess cell viability by measuring mitochondrial dehydrogenase activity. However, it is crucial to be aware of potential interferences, especially when working with natural plant extracts which can directly reduce the tetrazolium salts, leading to false-positive results.[1][2][3] Luminescent assays, such as CellTiter-Glo, which measure ATP levels, offer a more sensitive and often more reliable alternative.[4]

AssayPrincipleTypical Intra-Assay CV (%)Typical Inter-Assay CV (%)AdvantagesDisadvantages
MTT Reduction of yellow tetrazolium salt to purple formazan (B1609692) by mitochondrial dehydrogenases.6.76[5]12.9[5]Inexpensive, widely used.Requires a solubilization step for the formazan product; can be affected by interfering substances in plant extracts.[1][2][3]
MTS Reduction of a tetrazolium compound to a soluble formazan.< 10 (general expectation)[6][7]< 15 (general expectation)[6][7]Simpler and faster than MTT as no solubilization is needed.[8]Can still be influenced by the reducing properties of tested compounds.[1]
WST-1 Cleavage of a tetrazolium salt to a soluble formazan by cellular mechanisms.< 10 (general expectation)[6][7]< 15 (general expectation)[6][7]Higher sensitivity and broader dynamic range compared to XTT.[9]Cell-cell contact may be required for optimal signal at high cell densities.[10]
CellTiter-Glo Measurement of ATP, an indicator of metabolically active cells, using a luciferase reaction.< 5 (manufacturer data)< 10 (manufacturer data)High sensitivity, simple and fast protocol.[4]More expensive than colorimetric assays.

CV (Coefficient of Variation) is a measure of the relative variability. Lower CV values indicate higher precision. The provided CV values are illustrative and can vary depending on the cell line, experimental conditions, and laboratory.

Antioxidant Capacity Assays

This compound's antioxidant properties are another area of significant interest. Several assays are available to quantify antioxidant capacity, each with its own mechanism and limitations. The DPPH, ABTS, and FRAP assays are among the most common.

AssayPrincipleTypical Intra-Assay CV (%)Typical Inter-Assay CV (%)AdvantagesDisadvantages
DPPH Measures the scavenging of the stable 2,2-diphenyl-1-picrylhydrazyl radical.< 5[11]< 10[11]Simple, rapid, and widely used for plant extracts.The DPPH radical is not physiologically relevant.
ABTS Measures the scavenging of the ABTS radical cation.< 5 (general expectation)< 10 (general expectation)Applicable to both hydrophilic and lipophilic antioxidants.[12]The radical is not representative of biological radicals.
FRAP Measures the ferric reducing ability of a sample.< 5 (general expectation)< 10 (general expectation)Simple and reproducible.Does not measure the scavenging of free radicals directly.

Delving into the "How": Detailed Experimental Protocols

To ensure the reproducibility and robustness of experimental findings, adherence to detailed and standardized protocols is essential. This section provides comprehensive methodologies for the key bioactivity assays discussed.

MTT Cell Viability Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

DPPH Radical Scavenging Assay Protocol

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for determining the antioxidant capacity of a compound.

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each this compound dilution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader. A blank containing only the solvent and DPPH solution should be included.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Visualizing the Mechanisms: Signaling Pathways and Workflows

Understanding the molecular mechanisms underlying a compound's bioactivity is a key objective of preclinical research. Evidence suggests that extracts from Cedrus deodara can modulate the NF-κB signaling pathway, a critical regulator of inflammation and cell survival.[9] Flavonoids have been shown to inhibit this pathway at various points, including the inhibition of the IκB kinase (IKK) complex and the subsequent nuclear translocation of the p65 subunit.[13][14][15][16][17][18]

This compound's Potential Impact on the NF-κB Signaling Pathway

The following diagram, generated using Graphviz, illustrates the canonical NF-κB signaling pathway and highlights the potential points of inhibition by flavonoids like this compound.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-α TNFR TNFR TNF-alpha->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 IKK_Complex IKK Complex IKKα IKKβ NEMO RIP1->IKK_Complex IkB IκBα IKK_Complex->IkB Phosphorylation This compound This compound (potential inhibition) This compound->IKK_Complex Inhibition p65 p65 This compound->p65 Inhibition of Translocation IkB_P P-IκBα IkB->IkB_P p65_n p65 p65->p65_n Nuclear Translocation p50 p50 p50_n p50 p50->p50_n NFkB_IkB p65 p50 IκBα Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation DNA κB Site p65_n->DNA p50_n->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

Caption: this compound's potential inhibition of the NF-κB signaling pathway.

Experimental Workflow for a Cell-Based Bioactivity Assay

The following diagram illustrates a typical experimental workflow for assessing the cytotoxicity of this compound using a cell-based assay like the MTT assay.

Assay_Workflow start Start cell_culture 1. Cell Culture (e.g., Cancer Cell Line) start->cell_culture seeding 2. Seed Cells in 96-well Plate cell_culture->seeding treatment 3. Treat with this compound (various concentrations) seeding->treatment incubation 4. Incubate for 24-72 hours treatment->incubation assay_reagent 5. Add Assay Reagent (e.g., MTT) incubation->assay_reagent reagent_incubation 6. Incubate Reagent assay_reagent->reagent_incubation measurement 7. Measure Signal (e.g., Absorbance) reagent_incubation->measurement analysis 8. Data Analysis (Calculate % Viability, IC50) measurement->analysis end End analysis->end

Caption: A typical workflow for a cell-based cytotoxicity assay.

References

Safety Operating Guide

Standard Operating Procedure: Disposal of Cedeodarin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific chemical entity corresponding to "Cedeodarin" has been identified in public chemical databases. The following disposal procedure is a generalized template based on best practices for handling and disposing of novel or uncharacterized research chemicals. Researchers must always consult their institution's Environmental Health and Safety (EHS) department and refer to the specific Safety Data Sheet (SDS) for any chemical they are handling.

This document provides a procedural framework for the safe and compliant disposal of the hypothetical research chemical "this compound." Adherence to these guidelines is essential to ensure personnel safety and environmental protection.

Pre-Disposal Characterization

Before initiating disposal, the waste stream containing this compound must be characterized. This involves identifying all chemical constituents and their approximate concentrations. If the waste is a complex mixture, a risk assessment must be performed to identify potential hazards arising from interactions between components.

Experimental Protocol: Waste Stream pH and Reactivity Test

  • Objective: To determine the pH and potential reactivity of the this compound waste stream to ensure proper segregation and container selection.

  • Materials:

    • Calibrated pH meter or pH indicator strips (range 1-14).

    • Personal Protective Equipment (PPE): safety goggles, lab coat, appropriate chemical-resistant gloves.

    • A small, representative sample (1-5 mL) of the this compound waste stream.

    • Fume hood.

  • Procedure:

    • Don all required PPE and perform the procedure within a certified chemical fume hood.

    • Carefully collect a small, representative sample of the waste stream in a clean beaker.

    • pH Measurement:

      • Immerse the probe of a calibrated pH meter into the sample and record the stable reading.

      • Alternatively, dip a pH indicator strip into the sample and compare the resulting color to the reference chart.

    • Reactivity Observation (Qualitative):

      • Visually inspect the sample for any signs of instability, such as fuming, gas evolution, or temperature change.

      • Note: Do not intentionally mix with other chemicals to test reactivity unless it is part of a formal, approved hazard analysis procedure.

    • Record all observations in the laboratory notebook associated with this waste stream.

Waste Segregation and Containerization

Proper segregation is critical to prevent dangerous chemical reactions. Based on the characterization, this compound waste should be categorized and stored separately.

Table 1: this compound Waste Classification and Container Requirements

Waste Stream IDPrimary Hazard ClasspH RangeRecommended Container MaterialContainer Fill Limit
CED-AQ-01Aqueous, Non-Hazardous6.0 - 8.0Polyethylene90%
CED-SOL-02Halogenated Organic SolventN/ACoated Safety Glass90%
CED-ACD-03Corrosive (Acidic)< 2.0Polyethylene or Coated Glass80%
CED-SLD-04Solid, Potentially ReactiveN/AHDPE Pail with Gasketed Lid75%

Labeling and Storage

All this compound waste containers must be clearly and accurately labeled. Store containers in a designated Satellite Accumulation Area (SAA) that is secure, well-ventilated, and has secondary containment.

Labeling Requirements:

  • The words "Hazardous Waste."

  • Full chemical name: "this compound Waste" and all other components in the mixture.

  • The specific hazard(s) (e.g., Flammable, Corrosive, Toxic).

  • Accumulation start date (the date the first drop of waste entered the container).

  • Researcher's name and contact information.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G cluster_start Start: this compound Waste Generated cluster_characterize Step 1: Characterization cluster_decision Step 2: Hazard Assessment cluster_nonhaz Non-Hazardous Path cluster_haz Hazardous Path start Waste Generated char Characterize Waste (pH, Reactivity, Constituents) start->char is_hazardous Is Waste Hazardous? char->is_hazardous consult_ehs_nonhaz Consult EHS for Confirmation is_hazardous->consult_ehs_nonhaz No segregate Segregate Waste by Hazard Class (Table 1) is_hazardous->segregate Yes non_haz_proc Follow Institutional Drain Disposal Guidelines or General Waste Procedures consult_ehs_nonhaz->non_haz_proc container Select Appropriate & Labeled Waste Container segregate->container store Store in Satellite Accumulation Area (SAA) container->store pickup Arrange EHS Pickup store->pickup

Personal protective equipment for handling Cedeodarin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Cedeodarin

Immediate Safety and Handling Precautions

When handling this compound, it is crucial to follow standard laboratory safety procedures to minimize exposure and risk. The essential oil of Cedrus deodara, which contains various phytochemicals, is described as slightly hazardous and can cause skin and eye irritation.[4] Therefore, similar precautions should be taken for its constituents like this compound.

General Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[4]

  • Avoid direct contact with skin, eyes, and clothing.[4]

  • Wash hands thoroughly with soap and water after handling.[4]

  • Do not eat, drink, or smoke in the laboratory.

  • Keep containers tightly sealed when not in use and store in a cool, dry place.[4]

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound based on general guidelines for laboratory chemicals.[5][6][7][8][9]

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended to prevent skin contact.[8] Leather and fabric gloves are not suitable.[8]
Eyes Safety goggles with side shields or a face shieldTo protect against splashes, dust, or aerosols.[9] Standard eyeglasses are not sufficient.
Body Laboratory coat or chemical-resistant apronA closed lab coat is essential to protect skin and clothing from contamination.[9] A chemical-resistant apron should be worn when handling larger quantities or during procedures with a high risk of splashing.[5]
Respiratory Respirator (if applicable)Use a respirator if working outside of a fume hood or if there is a risk of generating aerosols or dust. The type of respirator should be chosen based on a formal risk assessment.
Feet Closed-toe shoesTo protect feet from spills. Sandals or open-toed shoes are not permitted in the laboratory.[9]
Operational Plans: Spill and Exposure Procedures

In the event of a spill or exposure, immediate and appropriate action is necessary to mitigate any potential harm.

Incident Procedure
Skin Contact Immediately wash the affected area thoroughly with soap and plenty of water.[4] Remove contaminated clothing. If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][10] Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If they experience difficulty breathing, provide oxygen and seek medical attention.[4]
Ingestion Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4]
Small Spill Absorb the spill with an inert material (e.g., sand, vermiculite). Place the contaminated material in a sealed container for disposal. Clean the spill area with a suitable detergent and water.
Large Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and follow the procedure for a small spill. Prevent the spill from entering drains.
Disposal Plan

All waste generated from handling this compound must be considered chemical waste and disposed of according to institutional and local regulations.

Waste Type Disposal Method
Unused this compound Dispose of as chemical waste in a clearly labeled, sealed container. Do not dispose of down the drain.
Contaminated Materials (PPE, labware) Place all contaminated disposable items (gloves, paper towels, etc.) in a designated, sealed chemical waste container.
Empty Containers Rinse the container three times with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. The empty, rinsed container can then be disposed of according to institutional guidelines.

Experimental Workflow and Logical Diagrams

To support research and development, the following diagrams illustrate a general experimental workflow for assessing the bioactivity of this compound and a logical diagram for its safe handling.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis This compound This compound Stock Solution Treatment Cell Treatment with this compound This compound->Treatment CellCulture Cell Culture Preparation CellCulture->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT ELISA ELISA (e.g., for Inflammatory Markers) Treatment->ELISA qPCR qPCR (Gene Expression Analysis) Treatment->qPCR Data Data Collection and Statistical Analysis MTT->Data ELISA->Data qPCR->Data

Caption: A general experimental workflow for evaluating the bioactivity of this compound.

safe_handling_workflow cluster_planning Planning cluster_handling Handling cluster_cleanup Post-Handling RiskAssessment Conduct Risk Assessment ReadSDS Review Safety Data Sheet (or equivalent) RiskAssessment->ReadSDS SelectPPE Select Appropriate PPE ReadSDS->SelectPPE DonPPE Don PPE SelectPPE->DonPPE WorkInHood Work in Fume Hood DonPPE->WorkInHood HandleCarefully Handle this compound WorkInHood->HandleCarefully Decontaminate Decontaminate Work Area HandleCarefully->Decontaminate DisposeWaste Dispose of Waste Decontaminate->DisposeWaste DoffPPE Doff and Dispose of/Clean PPE DisposeWaste->DoffPPE WashHands Wash Hands DoffPPE->WashHands

Caption: Logical workflow for the safe handling of this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cedeodarin
Reactant of Route 2
Cedeodarin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.